Technical Documentation Center

3-Iodo-1-propylpyrazole-4-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Iodo-1-propylpyrazole-4-sulfonamide
  • CAS: 1946812-72-1

Core Science & Biosynthesis

Foundational

3-Iodo-1-propylpyrazole-4-sulfonamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-iodo-1-propylpyrazole-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 3-iodo-1-propylpyrazole-4-sulfonamide, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazole sulfonamide scaffold is a prominent structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2] This document outlines a multi-step synthesis commencing from the commercially available 3-iodo-1H-pyrazole, detailing the strategic considerations for N-alkylation, regioselective sulfonation, and final amination. Each step is accompanied by a discussion of the underlying chemical principles, field-proven insights for optimization, and detailed experimental protocols to ensure reproducibility and success.

Introduction: The Significance of Pyrazole Sulfonamides

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1] Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a particularly privileged scaffold in medicinal chemistry.[1] When combined with a sulfonamide moiety, the resulting pyrazole sulfonamide derivatives exhibit diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities.[1][2][3] The target molecule, 3-iodo-1-propylpyrazole-4-sulfonamide, incorporates key structural features: a propyl group at the N1 position, an iodine atom at C3, and a sulfonamide group at C4. The iodine atom, in particular, serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs.[4][5] This guide provides a detailed, scientifically-grounded pathway to access this valuable building block.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The primary sulfonamide can be disconnected to its precursor, a sulfonyl chloride, which in turn arises from the electrophilic sulfonation of a substituted pyrazole core. The propyl and iodo substituents can be traced back to a simpler, commercially available pyrazole starting material.

G target 3-Iodo-1-propylpyrazole-4-sulfonamide sulfonamide_formation Ammonolysis target->sulfonamide_formation sulfonyl_chloride 1-Propyl-3-iodopyrazole-4-sulfonyl Chloride sulfonamide_formation->sulfonyl_chloride sulfonylation Chlorosulfonation sulfonyl_chloride->sulfonylation n_propyl_pyrazole 1-Propyl-3-iodopyrazole sulfonylation->n_propyl_pyrazole propylation N-Propylation n_propyl_pyrazole->propylation iodo_pyrazole 3-Iodo-1H-pyrazole (Starting Material) propylation->iodo_pyrazole

Caption: Retrosynthetic pathway for the target compound.

The chosen forward synthesis strategy involves three key transformations:

  • N-propylation: Introduction of the propyl group onto the N1 position of the pyrazole ring.

  • Sulfonylation: Regioselective installation of a sulfonyl chloride group at the C4 position.

  • Amination: Conversion of the sulfonyl chloride to the final sulfonamide.

This sequence is strategically sound because electrophilic substitution on the pyrazole ring, such as chlorosulfonation, is known to occur preferentially at the C4 position, which is typically the most electron-rich and sterically accessible site.[4]

The Synthetic Pathway: A Step-by-Step Elucidation

The proposed synthesis begins with 3-iodo-1H-pyrazole, a readily available starting material.[6]

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination start 3-Iodo-1H-pyrazole step1_reagents 1-Bromopropane, K2CO3, DMF start->step1_reagents intermediate1 1-Propyl-3-iodopyrazole (Major Isomer) step1_reagents->intermediate1 step2_reagents Chlorosulfonic Acid (ClSO3H), CHCl3, 60°C intermediate1->step2_reagents intermediate2 1-Propyl-3-iodopyrazole-4-sulfonyl Chloride step2_reagents->intermediate2 step3_reagents Aqueous Ammonia (NH4OH), DCM intermediate2->step3_reagents final_product 3-Iodo-1-propylpyrazole-4-sulfonamide step3_reagents->final_product

Caption: Forward synthesis workflow.

Step 1: N-Propylation of 3-Iodo-1H-pyrazole

Causality and Expertise: The N-alkylation of unsymmetrical pyrazoles presents a well-known regioselectivity challenge.[7][8] The reaction can yield two isomers: the N1-alkylated and N2-alkylated products (which, for 3-substituted pyrazoles, are the 1,3- and 1,5-disubstituted isomers, respectively). The outcome is governed by a combination of steric and electronic factors.[8] Large substituents on the pyrazole ring tend to direct alkylation to the more remote nitrogen atom.[8] In the case of 3-iodo-1H-pyrazole, the iodine atom exerts a steric influence, favoring the formation of the desired 1-propyl-3-iodopyrazole over the 1-propyl-5-iodo isomer. The choice of a strong base like potassium carbonate deprotonates the pyrazole N-H, forming the pyrazolate anion, which then acts as a nucleophile in an SN2 reaction with the alkyl halide.

Protocol:

  • To a solution of 3-iodo-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers and obtain pure 1-propyl-3-iodopyrazole.

Step 2: Chlorosulfonation of 1-Propyl-3-iodopyrazole

Causality and Expertise: This step involves an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, +SO₂Cl. The substitution occurs regioselectively at the C4 position, which is the most activated and sterically accessible position on the 1,3-disubstituted pyrazole ring.[1] The reaction is typically performed in a non-polar solvent like chloroform at elevated temperatures to drive the reaction to completion.[1]

Protocol:

  • In a flask equipped with a nitrogen inlet and a dropping funnel, add chloroform followed by the dropwise addition of chlorosulfonic acid (5.0 eq) at 0 °C.

  • Slowly add a solution of 1-propyl-3-iodopyrazole (1.0 eq) in chloroform to the stirred chlorosulfonic acid solution, maintaining the temperature at 0 °C.

  • After the addition is complete, raise the temperature of the reaction mixture to 60 °C and stir for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mass to 0-10 °C.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and dichloromethane (DCM).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with cold water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield crude 1-propyl-3-iodopyrazole-4-sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Amination to 3-Iodo-1-propylpyrazole-4-sulfonamide

Causality and Expertise: The final step is a nucleophilic acyl substitution at the sulfonyl group. The highly electrophilic sulfonyl chloride is readily attacked by a nucleophile, in this case, ammonia. The reaction proceeds smoothly at room temperature to form the stable sulfonamide bond.[1][9] Using a biphasic system of DCM and aqueous ammonia allows for easy reaction setup and subsequent workup.

Protocol:

  • Dissolve the crude 1-propyl-3-iodopyrazole-4-sulfonyl chloride (1.0 eq) in DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add concentrated aqueous ammonia (e.g., 28-30% NH₄OH, 10.0 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. After completion, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-iodo-1-propylpyrazole-4-sulfonamide.

Data Presentation and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques.

Compound NameMolecular FormulaExpected Mass (m/z) [M+H]⁺Key ¹H NMR Signals (Expected)
1-Propyl-3-iodopyrazoleC₆H₉IN₂237.0Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet/Doublet (pyrazole C4-H), Singlet/Doublet (pyrazole C5-H)
1-Propyl-3-iodopyrazole-4-sulfonyl chlorideC₆H₈ClIN₂O₂S334.9Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet (pyrazole C5-H)
3-Iodo-1-propylpyrazole-4-sulfonamide C₆H₁₀IN₃O₂S 315.9 Triplet (propyl-CH₃), Sextet (propyl-CH₂), Triplet (N-CH₂), Singlet (pyrazole C5-H), Broad singlet (-SO₂NH₂)[3][10]

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. The success of each step can be rigorously monitored and confirmed before proceeding to the next, minimizing the accumulation of errors and impurities.

  • TLC Monitoring: At each stage, TLC analysis against the starting material provides a clear indication of reaction conversion.

  • Intermediate Characterization: While the sulfonyl chloride is often used crude due to its reactivity, purification and characterization of the N-propylated intermediate via NMR and Mass Spectrometry are crucial checkpoints.

  • Final Product Validation: The final compound must be fully characterized by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy. The obtained data should be consistent with the expected structure and the reference data provided in the table above.[1]

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
  • Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • 3-Iodo-1H-pyrazole. Sigma-Aldrich.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. ConnectSci.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

Sources

Exploratory

Unraveling the Pharmacodynamics of Iodinated Pyrazole Compounds: A Mechanistic Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The pyrazole scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Molecular Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous blockbuster therapeutics and agrochemicals. Within this chemical space, the targeted electrophilic iodination of the pyrazole ring—or its pendant aryl groups—represents a critical optimization strategy[1]. Iodinated pyrazoles, such as the widely utilized cannabinoid receptor 1 (CB1) inverse agonist AM251 , exhibit unique pharmacodynamic profiles characterized by enhanced binding affinities, altered receptor state stabilization, and complex polypharmacology[2].

This technical whitepaper dissects the mechanism of action of iodinated pyrazole compounds. By utilizing AM251 (1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide) as our primary mechanistic case study, we will explore the structural biology of halogen bonding in GPCRs, the dichotomy of inverse agonism versus antagonism, and provide field-proven, self-validating experimental workflows for characterizing these compounds in vitro.

The Chemical Rationale: Why Iodination?

In drug development, replacing a lighter halogen (like chlorine or fluorine) with iodine is rarely an arbitrary decision. While it increases molecular weight and lipophilicity (LogP), the substitution is driven by specific stereoelectronic advantages[3]:

  • Enhanced van der Waals Interactions: Iodine possesses a large atomic radius (1.98 Å) and high polarizability. When an iodinated pyrazole enters a hydrophobic GPCR binding pocket, the highly polarizable electron cloud adapts to the local electrostatic environment, maximizing London dispersion forces.

  • Halogen Bonding (The σ -Hole Effect): The electron density of covalently bound iodine is anisotropically distributed, creating an electron-deficient region (the σ -hole) at the distal end of the C–I bond. This allows the iodine atom to act as a highly directional Lewis acid, forming strong non-covalent "halogen bonds" with electron-rich Lewis bases in the receptor (e.g., the π -system of aromatic residues or backbone carbonyl oxygens).

  • Isotopic Tracking: The incorporation of iodine allows for seamless transition from in vitro screening to in vivo pharmacokinetic tracking and PET/SPECT imaging via radioisotopes ( 123 I, 124 I, or 125 I)[4].

Core Mechanism of Action: The CB1 / GPR55 Paradigm

The defining characteristic of iodinated biarylpyrazoles like AM251 is their ability to modulate the Endocannabinoid System (ECS) through highly specific, yet divergent, GPCR interactions[5].

Orthosteric Binding and CB1 Inverse Agonism

AM251 was developed as an analog of rimonabant (SR141716A), where the p-chloro group on the C-5 phenyl ring was replaced with a p-iodo group. This single substitution drops the equilibrium dissociation constant ( Ki​ ) from 11.5 nM to 7.5 nM[2].

Crystallographic studies of CB1 bound to structurally related iodinated analogs reveal that the ligand penetrates deeply into the orthosteric binding pocket. The iodine atom extends toward the highly conserved toggle switch residue Trp356 6.48 [6]. By wedging into this hydrophobic sub-pocket, the iodinated pyrazole physically restricts the conformational flexibility of transmembrane helix 6 (TM6).

Because the CB1 receptor exhibits high constitutive (basal) activity, AM251 does not merely act as a neutral antagonist blocking endocannabinoids; it acts as an inverse agonist . It actively shifts the receptor equilibrium toward the inactive ( R ) state, halting basal Gi/o​ protein coupling. This removes the tonic inhibition of adenylyl cyclase, resulting in a measurable increase in intracellular cAMP levels.

The Polypharmacological Paradox: GPR55 Agonism

A critical mechanistic nuance of iodinated pyrazoles is their off-target activity at the orphan receptor GPR55 . While AM251 acts as an inverse agonist at CB1, it acts as a functional agonist at GPR55[5][7]. GPR55 is coupled to Gq​ and G12/13​ pathways. Binding of AM251 to GPR55 activates phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG, which subsequently triggers the release of intracellular calcium ( Ca2+ ).

Understanding this dual mechanism is vital; phenotypic observations in complex tissues (like the nucleus accumbens or pancreatic islets) cannot be solely attributed to CB1 blockade without controlling for GPR55 activation[7].

Signaling cluster_CB1 CB1 Receptor Pathway (G_i/o) cluster_GPR55 GPR55 Receptor Pathway (G_q) Ligand Iodinated Pyrazole (AM251) CB1 CB1 Orthosteric Site (Inactive State Stabilized) Ligand->CB1 Inverse Agonism GPR55 GPR55 Receptor (Activated) Ligand->GPR55 Agonism Gi G_i/o Protein (Constitutive Activity Blocked) CB1->Gi Inhibits AC Adenylyl Cyclase (Disinhibited) Gi->AC Removes Inhibition cAMP Intracellular cAMP (Increased) AC->cAMP Synthesis Gq G_q Protein (Activated) GPR55->Gq Activates PLC Phospholipase C (Activated) Gq->PLC Activates Ca2 Intracellular Ca2+ (Increased) PLC->Ca2 Release

Caption: Divergent signal transduction pathways modulated by iodinated pyrazole AM251 at CB1 and GPR55.

Quantitative Pharmacological Profiling

To contextualize the impact of the iodine substitution, we must compare the quantitative metrics of the iodinated compound against its chlorinated predecessor.

Table 1: Pharmacological Profile Comparison of Biarylpyrazoles

CompoundC-5 Phenyl SubstitutionCB1 Affinity ( Ki​ )CB2 Affinity ( Ki​ )GPR55 Activity ( EC50​ )Mechanism at CB1
Rimonabant p-Chloro11.5 nM>1000 nM~3.9 μ M (Agonist)Inverse Agonist
AM251 p-Iodo7.5 nM2290 nM~9.6 μ M (Agonist)Inverse Agonist

Data synthesized from established radioligand binding and functional assays[2][7]. Note the enhanced CB1 selectivity and affinity achieved via iodination.

Experimental Methodologies for Mechanistic Validation

As an Application Scientist, I emphasize that proving a compound is an "inverse agonist" requires a self-validating experimental loop. You cannot rely on binding affinity alone; you must prove functional efficacy and rule out assay interference.

Below is the standard workflow and step-by-step methodology for validating novel iodinated pyrazoles.

Workflow Syn 1. Synthesis Electrophilic Iodination (NIS / CAN) Bind 2. Target Affinity Radioligand Displacement ([3H]CP55,940) Syn->Bind Purified Compound Func 3. Functional Efficacy TR-FRET cAMP Assay (Inverse Agonism) Bind->Func Ki Determination Data 4. Mechanistic Validation Schild Plot Analysis (Allosteric vs Orthosteric) Func->Data Emax / EC50

Caption: Sequential experimental workflow for the in vitro validation of iodinated GPCR ligands.

Protocol 1: Radioligand Competition Binding Assay

Objective: Determine the orthosteric binding affinity ( Ki​ ) of the iodinated pyrazole. Causality: We utilize [ 3 H]CP55,940, a non-selective full agonist, because it binds to all conformational states of the CB1 receptor, allowing us to accurately measure the displacement capacity of our inverse agonist[4].

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human CB1 in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% fatty-acid-free BSA, pH 7.4). Centrifuge at 43,000 × g for 30 mins.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, 0.5 nM [ 3 H]CP55,940, and varying concentrations of the iodinated pyrazole (10 pM to 10 μ M).

  • Self-Validation Control: Include a well with 10 μ M WIN 55,212-2 to define non-specific binding (NSB). Total binding (TB) is defined by vehicle (DMSO < 0.1%).

  • Filtration: Incubate for 90 minutes at 30°C to reach equilibrium. Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific ligand adhesion).

  • Analysis: Wash filters three times with cold buffer, dry, and read in a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: TR-FRET cAMP Accumulation Assay

Objective: Functionally validate inverse agonism at the Gi/o​ -coupled receptor. Causality: Halogenated heterocycles often exhibit intrinsic fluorescence that confounds standard fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before reading the emission, allowing short-lived compound autofluorescence to decay, thus yielding a pristine signal-to-noise ratio.

  • Cell Plating: Seed CB1-expressing CHO-K1 cells at 10,000 cells/well in a 384-well white microplate.

  • Stimulation: Because CB1 is Gi/o​ coupled, basal cAMP is low. To observe inverse agonism (an increase in cAMP), we do not need to pre-stimulate with Forskolin. Add the iodinated pyrazole in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX to inhibit phosphodiesterases).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add the TR-FRET lysis/detection reagents (Europium-labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using vehicle (negative control) and 10 μ M Forskolin (positive control). A Z'-factor > 0.5 confirms assay robustness. An increase in the 665/620 ratio relative to vehicle confirms inverse agonism.

Conclusion

The strategic incorporation of an iodine atom into the pyrazole scaffold is a masterclass in rational drug design. As demonstrated by AM251, the transition from a chlorinated to an iodinated compound leverages halogen bonding and enhanced van der Waals interactions to drive nanomolar GPCR affinity and potent inverse agonism. However, researchers must remain vigilant of the polypharmacological landscape—specifically GPR55 agonism—when deploying these compounds in complex biological systems. By adhering to rigorous, self-validating experimental workflows, drug development professionals can accurately harness the unique properties of iodinated pyrazoles to uncover novel therapeutic avenues.

Sources

Foundational

3-Iodo-1-propylpyrazole-4-sulfonamide: Molecular Architecture, Synthesis, and Analytical Verification

Executive Summary The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Among its highly decorated derivatives, 3-Iodo-1-propylpyrazole-4-sulfonamide represents a structurally den...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry. Among its highly decorated derivatives, 3-Iodo-1-propylpyrazole-4-sulfonamide represents a structurally dense, multi-functional pharmacophore. This technical whitepaper provides an in-depth analysis of its molecular weight, chemical formula, physicochemical properties, and the regioselective challenges associated with its synthesis. Designed for drug development professionals, this guide establishes self-validating analytical protocols to ensure structural integrity during lead optimization.

Molecular Architecture & Physicochemical Profiling

The identity of 3-Iodo-1-propylpyrazole-4-sulfonamide is defined by a precise combination of a lipophilic alkyl chain, a heavy halogen bond donor, and a highly polar, hydrogen-bonding sulfonamide group attached to a heteroaromatic pyrazole core.

Formula and Molecular Weight Derivation

To deduce the exact molecular formula, we deconstruct the molecule into its constituent functional groups:

  • Base Scaffold: 1H-Pyrazole ( C3​H4​N2​ )

  • N1-Substitution: Propyl group ( −C3​H7​ ), replacing one hydrogen.

  • C3-Substitution: Iodine atom ( −I ), replacing one hydrogen.

  • C4-Substitution: Sulfonamide group ( −SO2​NH2​ ), replacing one hydrogen.

Aggregating these modifications yields the empirical chemical formula: C6​H10​IN3​O2​S .

The molecular weight (MW) is calculated using standard atomic weights:

  • Carbon (6 × 12.011) = 72.066

  • Hydrogen (10 × 1.008) = 10.080

  • Iodine (1 × 126.904) = 126.904

  • Nitrogen (3 × 14.007) = 42.021

  • Oxygen (2 × 15.999) = 31.998

  • Sulfur (1 × 32.065) = 32.065

  • Total Molecular Weight: 315.13 g/mol

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters used to evaluate this compound's viability in drug discovery pipelines (e.g., Lipinski's Rule of Five compliance).

ParameterValueCausality / Significance in Drug Design
Chemical Formula C6​H10​IN3​O2​S Defines the exact atomic composition.
Molecular Weight 315.13 g/mol Well below the 500 Da limit, ensuring favorable baseline oral bioavailability.
Monoisotopic Mass 314.9538 DaCritical for high-resolution mass spectrometry (HRMS) verification.
H-Bond Donors 1 ( −NH2​ group)Facilitates critical interactions within target active sites (e.g., metalloenzymes).
H-Bond Acceptors 4 (N, O atoms)Enhances aqueous solubility and target binding affinity.
Heavy Atoms 13Contributes to the ligand efficiency (LE) metric during hit-to-lead optimization.

Pharmacophore Utility in Drug Discovery

The strategic placement of functional groups on the pyrazole ring dictates the compound's biological utility.

  • The Sulfonamide Motif (C4): Primary sulfonamides ( −SO2​NH2​ ) are classical, highly specific binders of metalloenzymes, most notably Carbonic Anhydrases (CAs)[1]. The sulfonamide anion coordinates directly with the active-site Zn2+ ion, displacing the native water/hydroxide molecule[2]. This interaction is fundamental in designing therapies for glaucoma, epilepsy, and hypoxic tumors[2][3].

  • The 3-Iodo Substituent: The inclusion of iodine serves a dual purpose. Biologically, it acts as a potent halogen bond donor, establishing highly directional, stabilizing interactions with Lewis base residues in protein binding pockets. Chemically, it serves as an indispensable synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) to build more complex architectures[4].

  • The 1-Propyl Chain: Alkylation at the N1 position modulates the lipophilicity (LogP) of the molecule, tuning its membrane permeability. Pyrazole sulfonamides have been actively optimized for central nervous system (CNS) penetration by balancing the polar surface area of the sulfonamide with lipophilic alkyl chains[5].

Regioselective Synthesis & Isomeric Control

A primary challenge in synthesizing 3-Iodo-1-propylpyrazole-4-sulfonamide is distinguishing the C3 and C5 positions of the pyrazole ring. Direct electrophilic iodination of pyrazoles typically favors the most electron-rich C4 position[6]. However, since C4 is occupied by the sulfonamide group, halogenation must be carefully directed.

Furthermore, base-mediated lithiation of 1-alkylpyrazoles thermodynamically favors the C5 position due to the inductive effect of the adjacent N1 nitrogen[4]. To achieve the 3-iodo isomer, kinetic control or specific protecting group strategies must be employed to prevent the formation of the 5-iodo thermodynamic sink.

Synthesis A 1-Propyl-1H-pyrazole B C4-Electrophilic Chlorosulfonation A->B ClSO3H, 100°C C 1-Propyl-1H-pyrazole -4-sulfonyl chloride B->C D Amidation C->D NH4OH, 0°C E 1-Propyl-1H-pyrazole -4-sulfonamide D->E F Regioselective Lithiation & Iodination E->F 1. LTMP, THF, -78°C 2. I2 G 3-Iodo-1-propylpyrazole -4-sulfonamide (Target) F->G Kinetic Control (Steric Shielding) H 5-Iodo-1-propylpyrazole -4-sulfonamide (Isomer) F->H Thermodynamic Deprotonation

Fig 1: Regioselective synthesis workflow highlighting the C3 vs C5 lithiation challenge.

Analytical Verification Protocols

To ensure scientific integrity, the synthesized compound must be rigorously verified. The following protocols represent a self-validating system designed to confirm both the molecular weight and the regiochemistry of the 3-iodo isomer.

Protocol A: LC-HRMS for Molecular Weight Verification

Mass spectrometry is utilized to confirm the exact mass (314.9538 Da). We employ both positive and negative electrospray ionization (ESI) modes to ensure self-validation.

  • Rationale: The pyrazole ring basic nitrogens readily accept a proton ( [M+H]+ ), while the acidic primary sulfonamide easily loses a proton ( [M−H]− ). Observing both ions confirms the presence of both functional groups.

  • Step 1: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

  • Step 2: Inject 2 µL onto a C18 Reverse Phase column (e.g., Waters Acquity UPLC BEH C18).

  • Step 3: Run a gradient of 5% to 95% Acetonitrile over 5 minutes. Causality: This gradient is critical for chromatographically resolving the 3-iodo target from any 5-iodo trace impurities, which will exhibit slightly different retention times due to dipole moment variations.

  • Step 4: Analyze the MS spectra.

    • ESI+ Expected: m/z 316.14 ( [M+H]+ ).

    • ESI- Expected: m/z 314.13 ( [M−H]− ).

    • Isotope Check: Verify the M+2 peak at ~4.5% relative abundance, confirming the presence of the single Sulfur atom ( 34S natural abundance).

Protocol B: 1H-NMR for Regiochemical Confirmation

Nuclear Magnetic Resonance (NMR) is mandatory to prove that the iodine is at C3 and not C5.

  • Rationale: The choice of solvent is critical. Using CDCl3​ or MeOD will result in the exchange of the sulfonamide protons, rendering them invisible. We use DMSO−d6​ to lock the −NH2​ protons and observe the distinct pyrazole C5 proton.

  • Step 1: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO−d6​ .

  • Step 2: Acquire a 1H-NMR spectrum at 400 MHz or higher.

  • Step 3: Assign the spectra based on the following logic:

    • Propyl Chain: Look for the characteristic aliphatic splitting: a triplet at ~0.8 ppm ( −CH3​ ), a sextet at ~1.8 ppm ( −CH2​− ), and a triplet at ~4.1 ppm ( N−CH2​− ).

    • Sulfonamide: A broad singlet integrating to 2H should appear around 7.2 - 7.5 ppm.

    • Pyrazole Core: A single, sharp singlet integrating to 1H will appear. If the iodine is at C3, the remaining proton is at C5. The C5 proton is adjacent to the N1-propyl group and typically resonates further downfield (~8.0 - 8.2 ppm) compared to a C3 proton, confirming the regiochemistry.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC Source: NIH / PMC URL
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors Source: Taylor & Francis URL
  • A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms Source: ResearchGate URL
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC Source: NIH / PMC URL
  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors Source: ACS Publications URL
  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water: Synthetic Communications Source: Taylor & Francis URL

Sources

Exploratory

Engineering Pyrazole-4-Sulfonamide Derivatives: A Comprehensive Guide to Discovery, Rational Design, and Synthesis

Executive Summary The hybridization of pyrazole and sulfonamide pharmacophores has emerged as a privileged strategy in modern drug discovery. The pyrazole core offers a rigid, planar, five-membered aromatic system with e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of pyrazole and sulfonamide pharmacophores has emerged as a privileged strategy in modern drug discovery. The pyrazole core offers a rigid, planar, five-membered aromatic system with excellent hydrogen-bond donating and accepting capabilities, while the sulfonamide moiety acts as a stable transition-state analog capable of interacting with diverse enzymatic pockets, including zinc-dependent metalloenzymes and cysteine hydrolases[1]. This technical whitepaper provides an in-depth analysis of the mechanistic rationale, structure-activity relationship (SAR) profiling, and self-validating synthetic protocols required to develop novel pyrazole-4-sulfonamide derivatives.

Mechanistic Rationale and Biological Targets

Pyrazole-4-sulfonamides exhibit a broad spectrum of pharmacological activities, most notably acting as potent anti-inflammatory modulators and anti-proliferative agents[2][3].

NAAA Inhibition for Anti-Inflammatory Response

A breakthrough application of the pyrazole-4-sulfonamide scaffold is the non-covalent inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA)[4]. NAAA is a lysosomal cysteine hydrolase responsible for the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with potent anti-inflammatory and analgesic properties. By inhibiting NAAA, pyrazole-4-sulfonamides prevent PEA breakdown, thereby prolonging its therapeutic effects at inflamed sites[4][5]. The discovery of compounds like ARN19689 (an azabicyclo[3.2.1]octane-pyrazole sulfonamide) demonstrated low nanomolar efficacy, proving the scaffold's ability to fit precisely into the NAAA catalytic pocket[4].

NAAA_Pathway PEA Palmitoylethanolamide (PEA) NAAA NAAA Enzyme (Lysosomal Hydrolase) PEA->NAAA Hydrolysis Response Anti-inflammatory & Analgesic Response PEA->Response Accumulation Products Palmitic Acid + Ethanolamine NAAA->Products Degradation Inhibitor Pyrazole-4-Sulfonamide (e.g., ARN19689) Inhibitor->NAAA Non-covalent Inhibition

Mechanism of NAAA inhibition by pyrazole-4-sulfonamides leading to PEA accumulation.

Anti-Proliferative and Anticancer Activity

Beyond inflammation, these derivatives show marked cytotoxicity against various cancer cell lines. Functionalization at the N1, C3, and C5 positions of the pyrazole ring, coupled with diverse sulfonamide tails, allows for selective targeting of tumor cells (e.g., U937 leukemia, SW-620 colon cancer, and C6 glioma cells) while sparing normal tissues[2][3].

Quantitative Structure-Activity Relationship (SAR) Profiling

To optimize the pharmacokinetic and pharmacodynamic profiles of pyrazole-4-sulfonamides, iterative SAR studies are critical. Table 1 summarizes the quantitative inhibitory data of key derivatives across different biological targets. The data indicates that bulky, lipophilic substituents (such as tert-butyl or azabicyclooctane groups) significantly enhance target affinity by occupying hydrophobic sub-pockets within the target proteins[3][4].

Table 1: SAR and IC50 Data of Key Pyrazole-4-Sulfonamide Derivatives

Compound DesignationStructural HighlightsPrimary Target / Cell LineIC50 / GI50 ValueReference
ARN19689 (50) endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane coreHuman NAAA Enzyme0.042 μM[4]
Compound I 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivativeU937 (Leukemia)1.70 μM (GI50)[3]
Compound 9 1,3,5-trisubstituted pyrazole sulfonamideNCI (Broad Cancer Panel)2.51 μM[2]
Compound II Pyrazole-sulfonamide hybridSW-620 (Colon Cancer)3.27 μM[3]

Synthetic Methodologies and Experimental Workflows

The construction of pyrazole-4-sulfonamides typically follows a robust, two-stage convergent synthesis. The causality of this approach lies in the high reactivity of the intermediate sulfonyl chloride, which must be generated in situ or isolated under strictly anhydrous conditions to prevent hydrolysis back to the inactive sulfonic acid[1].

Synthesis_Workflow Py 1H-Pyrazole Derivatives ClSO3H Chlorosulfonic Acid (CHCl3, 0°C to 60°C) Py->ClSO3H PySO2Cl Pyrazole-4-Sulfonyl Chloride ClSO3H->PySO2Cl Amine Amine + DIPEA (DCM, 25-30°C) PySO2Cl->Amine Product Pyrazole-4-Sulfonamide Derivatives Amine->Product

Two-step synthetic workflow for pyrazole-4-sulfonamide derivatives.

Protocol 1: Electrophilic Chlorosulfonation of the Pyrazole Core

Objective: To introduce a highly reactive sulfonyl chloride group at the C4 position of the pyrazole ring. Causality & Design: The C4 position of the pyrazole ring is the most electron-rich and susceptible to electrophilic aromatic substitution. Chlorosulfonic acid is utilized as it acts dually as the sulfonating and chlorinating agent. Thionyl chloride is added subsequently to drive any residual sulfonic acid intermediate fully into the sulfonyl chloride form, ensuring maximum yield[1].

Step-by-Step Procedure:

  • Preparation: Dissolve the substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole, 260 mmol) in 75 mL of anhydrous chloroform.

  • Addition: Under a strictly inert nitrogen atmosphere, slowly add this mixture to a stirred solution of chlorosulfonic acid (1430 mmol, ~5.5 eq) in 175 mL of chloroform at 0 °C.

    • Self-Validation: The low temperature controls the highly exothermic nature of the initial electrophilic attack, preventing charring or poly-substitution.

  • Heating: Gradually raise the temperature to 60 °C and maintain stirring for 10 hours.

  • Chlorination Push: Add thionyl chloride (343.2 mmol) dropwise at 60 °C over 20 minutes. Stir for an additional 2 hours.

    • Self-Validation: Monitor the evolution of SO₂ and HCl gases; cessation indicates reaction completion. TLC (Hexane/Ethyl Acetate) should confirm the complete disappearance of the starting material[1].

  • Workup: Carefully quench the mixture over crushed ice (highly exothermic). Extract with dichloromethane (DCM), dry the organic layer over anhydrous Na₂SO₄, and concentrate under vacuum to yield the crude pyrazole-4-sulfonyl chloride[1].

Protocol 2: Sulfonamidation via Nucleophilic Substitution

Objective: To couple the pyrazole-4-sulfonyl chloride with a primary or secondary amine to form the final sulfonamide. Causality & Design: The reaction generates exactly one equivalent of HCl for every molecule of sulfonamide formed. If left un-neutralized, this HCl will protonate the unreacted amine nucleophile, halting the reaction at 50% conversion. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the HCl, driving the reaction to 100% theoretical conversion without competing for the electrophile[1].

Step-by-Step Procedure:

  • Amine Preparation: Dissolve the target amine (e.g., 2-phenylethylamine, 2.7 mmol) in 5 volumes of anhydrous DCM.

  • Base Addition: Add DIPEA (3.85 mmol, ~1.4 eq) to the amine solution at 25–30 °C.

  • Coupling: Dissolve the synthesized pyrazole-4-sulfonyl chloride (2.57 mmol) in 5 volumes of DCM and add it dropwise to the reaction mixture at 25–30 °C.

  • Incubation: Stir the reaction mass continuously for 16 hours at room temperature.

    • Self-Validation: Monitor via TLC. The formation of a new, more polar spot (the sulfonamide) and the disappearance of the sulfonyl chloride spot validate the coupling[1][6].

  • Quenching & Extraction: Add 10 volumes of cold water to the reaction mass and stir vigorously for 10 minutes to dissolve the DIPEA-HCl salts.

  • Purification: Separate the lower organic (DCM) layer. Dry over Na₂SO₄, evaporate under vacuum, and purify the crude product via silica gel column chromatography to isolate the pure pyrazole-4-sulfonamide derivative[1][6].

Conclusion

The pyrazole-4-sulfonamide framework represents a highly versatile and tunable pharmacophore. By deeply understanding the causality behind both the biological target interactions (such as the non-covalent inhibition of NAAA) and the synthetic chemistry required to build these molecules, researchers can rationally design next-generation therapeutics with enhanced efficacy, selectivity, and safety profiles.

References[2] Title: Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives | Source: researchgate.net | URL:https://www.researchgate.net/publication/372935035_Antiproliferative_Activity_of_New_Pyrazole-4-sulfonamide_Derivatives_Synthesis_and_Biological_Evaluation[3] Title: N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Source: mdpi.com | URL:https://www.mdpi.com/1422-8599/2025/1/M1992[1] Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10370603/[6] Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation | ACS Omega | Source: acs.org | URL:https://pubs.acs.org/doi/10.1021/acsomega.3c02319[4] Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Source: nih.gov | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8918231/[5] Title: QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors | Source: researchgate.net | URL:https://www.researchgate.net/publication/359146141_Discovery_and_SAR_Evolution_of_Pyrazole_Azabicyclo321octane_Sulfonamides_as_a_Novel_Class_of_Non-Covalent_N-Acylethanolamine-Hydrolyzing_Acid_Amidase_NAAA_Inhibitors_for_Oral_Administration

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 3-Iodo-1-propylpyrazole-4-sulfonamide

Abstract This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Iodo-1-propylpyrazole-4-sulfonamide. As novel pyrazole derivatives are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Iodo-1-propylpyrazole-4-sulfonamide. As novel pyrazole derivatives are of significant interest in medicinal chemistry and drug development, a thorough understanding of their structural features is paramount for identification, purity assessment, and elucidation of structure-activity relationships.[1][2][3] This document details the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. Each section includes detailed, field-proven experimental protocols for data acquisition, a thorough interpretation of the spectral data, and the scientific rationale behind the observed and predicted spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction: The Imperative for Spectroscopic Verification

The structural elucidation of a novel chemical entity like 3-Iodo-1-propylpyrazole-4-sulfonamide is a foundational step in the research and development pipeline. Spectroscopic techniques provide a non-destructive, detailed view of the molecular architecture, confirming the arrangement of atoms and functional groups. The convergence of data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of evidence, ensuring the compound's identity and purity.

The pyrazole scaffold is a versatile five-membered heterocycle that is a cornerstone in pharmaceutical development, exhibiting a wide array of biological activities.[1][2][3] The specific substitution pattern of 3-Iodo-1-propylpyrazole-4-sulfonamide—featuring an iodo group, a propyl chain, and a sulfonamide moiety—creates a unique electronic and steric environment. This guide will dissect how each of these features is expected to manifest in the compound's spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For 3-Iodo-1-propylpyrazole-4-sulfonamide, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.[4] The data presented below is based on established substituent effects on pyrazole and other heterocyclic systems.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Iodo-1-propylpyrazole-4-sulfonamide in DMSO-d₆

Atom/Group Assignment Predicted ¹H δ (ppm) Multiplicity Predicted ¹³C δ (ppm)
Pyrazole-H5CH ~8.30s~145.0
SulfonamideSO₂NH₂ ~7.50s (broad)-
Propyl-αN-CH₂ -CH₂-CH₃~4.20t~52.0
Propyl-βN-CH₂-CH₂ -CH₃~1.80sext~23.0
Propyl-γN-CH₂-CH₂-CH₃ ~0.90t~11.0
Pyrazole-C4C -SO₂NH₂--~115.0
Pyrazole-C3C -I--~80.0
Experimental Protocol: Acquiring High-Quality NMR Spectra

A robust protocol is critical for obtaining high-resolution, artifact-free NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the solid 3-Iodo-1-propylpyrazole-4-sulfonamide.[8][9]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] DMSO-d₆ is chosen for its excellent solvating power for polar compounds containing sulfonamide groups.

    • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.[9][10]

    • The final sample height in the tube should be between 40-50 mm.[8][10]

  • Instrument Setup (400 MHz Spectrometer) :

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum. A spectral window of -1 to 10 ppm is typically sufficient.[4]

    • Acquire a proton-decoupled ¹³C NMR spectrum. A spectral window of -10 to 180 ppm is standard.[4] For quaternary carbons, especially the carbon bearing the iodine, a longer relaxation delay may be necessary.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra correctly.

    • Reference the spectra using the residual solvent peak of DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).[11]

    • Integrate the ¹H NMR signals and ensure all peaks are accounted for.[4]

Causality and Interpretation of NMR Data
  • ¹H NMR Spectrum :

    • Pyrazole-H5 (~8.30 ppm) : This is the sole proton on the pyrazole ring. Its significant downfield shift is due to the aromatic nature of the ring and the strong electron-withdrawing effect of the adjacent sulfonamide group at C4. It appears as a singlet as there are no adjacent protons to couple with.

    • Sulfonamide-NH₂ (~7.50 ppm) : The protons of the primary sulfonamide are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and temperature due to hydrogen bonding.

    • Propyl Group (4.20, 1.80, 0.90 ppm) : The propyl group protons display a characteristic pattern. The α-CH₂ protons (~4.20 ppm) are the most deshielded as they are directly attached to the electronegative pyrazole nitrogen. They appear as a triplet due to coupling with the adjacent β-CH₂ protons. The β-CH₂ protons (~1.80 ppm) are further upfield and appear as a sextet, being coupled to both the α-CH₂ and γ-CH₃ protons. The terminal γ-CH₃ protons (~0.90 ppm) are the most shielded and appear as a clean triplet.

  • ¹³C NMR Spectrum :

    • Pyrazole Ring Carbons (145.0, 115.0, 80.0 ppm) : The C5 carbon (~145.0 ppm) is the most downfield of the ring carbons, consistent with its attachment to a proton in an aromatic system. The C4 carbon (~115.0 ppm), bearing the sulfonamide group, is also significantly downfield. The most distinctive signal is the C3 carbon (~80.0 ppm), which is shifted significantly upfield. This is a classic example of the "heavy atom effect," where a directly attached iodine atom causes substantial shielding of the carbon nucleus.[12][13][14]

    • Propyl Group Carbons (52.0, 23.0, 11.0 ppm) : These signals follow a predictable pattern, with the α-carbon being the most deshielded due to its proximity to the nitrogen, and the chemical shift decreasing progressively towards the end of the chain.[15]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[16] It is an excellent technique for rapidly confirming the presence of key structural motifs.

Predicted FT-IR Absorption Bands

Table 2: Predicted Characteristic FT-IR Peaks for 3-Iodo-1-propylpyrazole-4-sulfonamide

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
~3350 and ~3250N-H Asymmetric & Symmetric StretchPrimary Sulfonamide (-SO₂NH₂)Medium
~3100-2850C-H StretchPropyl Group & Pyrazole C-HMedium-Strong
~1550C=N StretchPyrazole RingMedium
~1340S=O Asymmetric StretchSulfonamide (-SO₂)Strong
~1160S=O Symmetric StretchSulfonamide (-SO₂)Strong
~900S-N StretchSulfonamide (-S-N)Medium
~550C-I StretchIodo-pyrazoleWeak-Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR method is preferred for solid samples due to its simplicity and minimal sample preparation.[17][18]

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan : Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric water and CO₂.[19]

  • Sample Analysis :

    • Place a small amount (a few milligrams) of the solid 3-Iodo-1-propylpyrazole-4-sulfonamide onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing : The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality and Interpretation of FT-IR Data
  • Sulfonamide Group : The most prominent features will be from the sulfonamide moiety. The two distinct N-H stretching bands (~3350 and ~3250 cm⁻¹) are characteristic of a primary sulfonamide.[20] Furthermore, two very strong and sharp absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ are definitive proof of the asymmetric and symmetric S=O stretching vibrations, respectively.[20][21][22]

  • C-H Stretches : A series of bands between 3100 and 2850 cm⁻¹ will confirm the presence of both aromatic (pyrazole C-H) and aliphatic (propyl group) C-H bonds.

  • Molecular Fingerprint Region (<1500 cm⁻¹) : This region contains complex vibrations characteristic of the entire molecule, including the pyrazole ring C=N stretches, S-N stretch, and the low-energy C-I stretch.[23] While individual assignment is complex, the overall pattern serves as a unique fingerprint for the compound.[18]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through analysis of fragmentation patterns.[24] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[25][26][27]

Predicted Mass Spectrometry Data
  • Molecular Formula : C₇H₁₀IN₃O₂S

  • Monoisotopic Mass : 342.9542 g/mol

  • Predicted Ion (Positive Mode ESI) : [M+H]⁺ = 343.9615 m/z

Table 3: Predicted Key Fragments in the ESI-MS/MS Spectrum

m/z (Predicted) Proposed Fragment Neutral Loss
264.99[M+H - SO₂NH₂]⁺Loss of Sulfonamide Radical
300.9[M+H - C₃H₇]⁺Loss of Propyl Radical
217.9[M+H - I]⁺Loss of Iodine Radical
68.0[Pyrazole Core]⁺Major Ring Fragmentation
Experimental Protocol: ESI-MS
  • Sample Preparation :

    • Prepare a dilute solution of the compound (~1-5 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.[28] The acid aids in protonation to form the [M+H]⁺ ion.

  • Infusion : Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters (Positive Ion Mode) :

    • Set the capillary voltage to an appropriate value (e.g., +3.5 to +4.5 kV) to generate a stable electrospray.[25]

    • Optimize nebulizer gas flow and drying gas temperature and flow to facilitate desolvation.

    • Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion [M+H]⁺.

    • Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

Causality and Interpretation of MS Data
  • Molecular Ion : The most crucial piece of information is the accurate mass of the protonated molecular ion, [M+H]⁺. A high-resolution mass spectrometer should detect this ion at m/z 343.9615, confirming the elemental composition C₇H₁₁IN₃O₂S.

  • Isotopic Pattern : Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic patterns (like those for Cl or Br) will be observed for the molecular ion peak.

  • Fragmentation Analysis : The fragmentation pattern provides a roadmap of the molecule's connectivity. The pyrazole ring is relatively stable, but common fragmentation pathways include the loss of substituents.[1][29] The loss of the propyl group (43 Da) or the sulfonamide group (80 Da) are highly probable fragmentation events that would further validate the proposed structure.

Integrated Spectroscopic Workflow

The power of this multi-technique approach lies in its synergy. The workflow diagram below illustrates how data from each technique is integrated for a conclusive structural assignment.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Acquisition cluster_2 Data Interpretation Sample 3-Iodo-1-propylpyrazole-4-sulfonamide (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS NMR_Data H/C Framework Propyl Chain Connectivity Heavy Atom Effect (C-I) NMR->NMR_Data IR_Data Functional Groups -SO₂NH₂ (N-H, S=O) -C-H (Aliphatic/Aromatic) IR->IR_Data MS_Data Molecular Formula (M+H)⁺ Fragmentation Pattern (Loss of Propyl, SO₂NH₂) MS->MS_Data Validation Structural Elucidation & Purity Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Integrated workflow for the structural validation of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous characterization of 3-Iodo-1-propylpyrazole-4-sulfonamide. The predicted ¹H and ¹³C NMR data map the complete carbon-hydrogen skeleton, with key features like the heavy-atom effect of iodine providing definitive structural markers. FT-IR spectroscopy confirms the presence of critical functional groups, particularly the primary sulfonamide. Finally, high-resolution mass spectrometry validates the elemental composition and offers further structural proof through predictable fragmentation. By integrating these techniques according to the provided protocols, researchers can ensure the identity, purity, and structural integrity of this and similar novel pyrazole derivatives, a critical requirement for advancing drug discovery and development programs. Adherence to best practices in data acquisition and management, such as those being developed under IUPAC's FAIRSpec initiatives, will further enhance the value and reusability of such spectroscopic data.[30][31][32][33]

References

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result

  • Vertex AI Search Result[34]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[35]

  • Vertex AI Search Result[36]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[37]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[38]

  • Vertex AI Search Result[39]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result

  • Vertex AI Search Result[40]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[41]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[42]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result

  • Vertex AI Search Result[43]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[44]

  • Vertex AI Search Result[45]

  • Vertex AI Search Result[46]

Sources

Exploratory

A Technical Guide to the Therapeutic Targets of Pyrazole Sulfonamides: Mechanisms, Validation, and Future Directions

Executive Summary The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets with high affinity and specificity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the key therapeutic targets of pyrazole sulfonamide derivatives. We will delve into the molecular mechanisms of action, present quantitative data on inhibitor potency, detail established protocols for target validation, and explore future avenues for drug discovery. The primary focus will be on well-established targets such as cyclooxygenase-2 (COX-2) and carbonic anhydrases, as well as on emerging and highly significant targets in oncology and infectious diseases, including a diverse range of protein kinases and essential microbial enzymes.

The Pyrazole Sulfonamide Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrazole sulfonamide moiety stems from its unique physicochemical properties. The pyrazole ring is an aromatic heterocycle that can act as a bioisosteric replacement for a phenyl ring, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[1] Its two adjacent nitrogen atoms provide distinct opportunities for molecular interactions: the N-1 nitrogen can serve as a hydrogen bond donor, while the N-2 nitrogen acts as a hydrogen bond acceptor, allowing for precise orientation within a target's active site.[1] The sulfonamide group is a critical pharmacophore, often involved in key binding interactions that anchor the molecule to its target, as seen in the selective inhibition of the COX-2 enzyme.[2]

General Synthesis Strategy

The synthesis of pyrazole sulfonamides is adaptable, allowing for the creation of diverse chemical libraries. A common approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by chlorosulfonation and subsequent amination to install the sulfonamide moiety. This modular synthesis enables systematic exploration of structure-activity relationships (SAR).

cluster_0 Core Synthesis Workflow A 1,3-Dicarbonyl Compound C Pyrazole Core Formation (Cyclocondensation) A->C B Substituted Hydrazine B->C D Chlorosulfonation (e.g., with ClSO3H) C->D Step 1 G Pyrazole-Sulfonyl Chloride Intermediate D->G E Amine (R-NH2) F Final Product: Pyrazole Sulfonamide E->F Step 2 (Amination) G->F

Caption: Generalized workflow for pyrazole sulfonamide synthesis.

Established and Emerging Therapeutic Targets

This section details the primary molecular targets of pyrazole sulfonamides, organized by their therapeutic area. Each subsection provides mechanistic insights, quantitative inhibition data, and a validated experimental protocol.

Cyclooxygenase-2 (COX-2) in Inflammation and Pain

Target Introduction: Cyclooxygenase (COX) is a key enzyme in the conversion of arachidonic acid to prostaglandins, which are lipid mediators of inflammation, pain, and fever.[3] Two main isoforms exist: COX-1, a constitutively expressed enzyme involved in physiological functions like gastric protection, and COX-2, which is inducible and highly expressed at sites of inflammation.[3] Selective inhibition of COX-2 is a cornerstone strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]

Mechanism of Inhibition: The selectivity of diarylheterocyclic compounds like celecoxib for COX-2 is attributed to the presence of a secondary binding pocket in the COX-2 active site, which is absent in COX-1. The para-sulfonamide group on the N-phenyl ring of the pyrazole is crucial, as it inserts into this hydrophilic side pocket, forming hydrogen bonds with key residues such as Arg513, which stabilizes the inhibitor-enzyme complex.[2]

AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_Phys Physiological Prostaglandins COX1->PGs_Phys Produces PGs_Inflam Inflammatory Prostaglandins COX2->PGs_Inflam Produces Stomach Stomach Lining Protection PGs_Phys->Stomach Inflammation Inflammation, Pain, Fever PGs_Inflam->Inflammation Inhibitor Pyrazole Sulfonamide (e.g., Celecoxib) Inhibitor->COX2 Selectively Inhibits

Caption: Selective inhibition of COX-2 in the prostaglandin pathway.

Quantitative Data: COX-2 vs. COX-1 Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib COX-1>10>270[5]
COX-2 0.052 [5]
Compound 4b COX-148.05137.3[3]
COX-2 0.35 [3]
Compound 5b COX-15.40344.56[4]
COX-2 0.01 [4]

Experimental Protocol: In Vitro COX Inhibition Assay (Enzyme Immunoassay - EIA)

This protocol outlines a common method to determine the IC50 values for COX-1 and COX-2.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol).

    • Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in the reaction buffer.

    • Prepare a solution of heme cofactor in the reaction buffer.

    • Prepare a stock solution of arachidonic acid (substrate) in ethanol and dilute it in an ice-cold reaction buffer.

    • Dissolve test compounds (pyrazole sulfonamides) and reference inhibitors (e.g., celecoxib) in a suitable solvent (e.g., DMSO) to create stock solutions for serial dilution.

  • Enzyme Reaction:

    • In a 96-well plate, add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of the enzyme solution to each well.

    • Add 10 µL of various concentrations of the test compound or vehicle control (DMSO).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution.

    • Incubate for exactly 2 minutes at 37°C.

  • Quantification of Prostaglandin E2 (PGE2):

    • Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

    • The amount of PGE2 produced is quantified using a commercial Prostaglandin E2 EIA Kit, following the manufacturer's instructions. This typically involves a competitive immunoassay where the absorbance is inversely proportional to the amount of PGE2 produced.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Carbonic Anhydrases (CAs) in Glaucoma, Epilepsy, and Oncology

Target Introduction: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[6][7] They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Specific isoforms are validated drug targets: hCA II inhibition is used to treat glaucoma, while the tumor-associated isoforms hCA IX and hCA XII are targets in oncology due to their role in regulating pH in the hypoxic tumor microenvironment.[6][8][9]

Mechanism of Inhibition: The primary mechanism involves the un-ionized sulfonamide group (-SO2NH2) coordinating directly to the zinc ion (Zn²⁺) at the enzyme's active site. This binding displaces the zinc-bound water molecule/hydroxide ion that is essential for catalysis, thereby blocking the enzyme's function. The pyrazole scaffold and its substituents interact with amino acid residues lining the active site, which dictates the potency and isoform selectivity of the inhibitor.[6]

Quantitative Data: Inhibition of Human CA Isoforms

CompoundhCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
Acetazolamide (Standard) 12.125.85.7[10]
Compound 4j 390150 280[6]
Compound 4k 240 240310[6]
Compound 15 1.86.1 7.9[10]

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring CA catalytic activity and its inhibition.

  • Instrumentation: Utilize a stopped-flow spectrophotometer capable of measuring rapid kinetic changes.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a solution of the purified CA isoform (e.g., hCA II, IX, or XII) in the buffer.

    • Prepare a series of dilutions of the pyrazole sulfonamide inhibitor in a suitable solvent (e.g., DMSO/water).

    • Prepare a CO₂-saturated water solution by bubbling CO₂ gas through chilled, deionized water. This will be Syringe A.

    • Prepare a buffer solution containing a pH indicator (e.g., 0.2 mM phenol red) and the desired concentration of the enzyme and inhibitor. This will be Syringe B.

  • Assay Procedure:

    • Equilibrate both syringes to the desired temperature (e.g., 25°C).

    • Rapidly mix the contents of Syringe A (CO₂ solution) and Syringe B (enzyme/inhibitor/indicator solution) in the instrument's mixing chamber.

    • The hydration of CO₂ to carbonic acid causes a drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 557 nm for phenol red).

    • Record the initial rate of the reaction (the slope of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration compared to a control reaction with no inhibitor.

    • Plot the enzyme activity against the inhibitor concentration to determine IC50 values.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate (CO₂) concentration and its Michaelis constant (Km) for the specific CA isoform.

Protein Kinases in Oncology

Target Introduction: Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of cancer, leading to uncontrolled cell proliferation, survival, and metastasis. Consequently, kinase inhibitors are a major class of targeted cancer therapies. Pyrazole sulfonamides have been developed as inhibitors for numerous kinases, including Epidermal Growth Factor Receptor (EGFR), B-Raf, and Bruton's tyrosine kinase (BTK).[11][12][13]

Mechanism of Inhibition: Most pyrazole sulfonamide kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase domain. The pyrazole core often forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the adenine moiety of ATP. The sulfonamide group and other substituents extend into adjacent hydrophobic pockets, and their specific interactions determine the inhibitor's potency and selectivity against different kinases.[14]

cluster_0 Kinase Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazole Sulfonamide Kinase Inhibitor Inhibitor->RAF Inhibits

Caption: Inhibition of the MAPK/ERK kinase signaling pathway.

Quantitative Data: Kinase Inhibition

CompoundTarget KinaseIC50 (µM)Cancer Cell LineReference
Compound 49 EGFR0.26-[11]
HER-20.20-[11]
Compound 7 Tubulin Assembly1.52A549, HeLa, HepG2, MCF-7[12]
Compound 96 B-RAF-A498 (Renal)[13]
Compound 22a,b -0.088 - 0.780 (GI50)MDA-MB-231, HCT-116[15]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive fluorescence resonance energy transfer (FRET) assay to measure inhibitor binding to a kinase active site.

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Dilute the target kinase (e.g., EGFR, B-Raf) to a 4X working concentration in Kinase Buffer.

    • Prepare a 4X working solution of the Alexa Fluor™ 647-labeled ATP-competitive tracer (ligand).

    • Prepare a 4X working solution of the terbium-labeled anti-tag antibody (e.g., anti-GST) that will bind to the tagged kinase.

    • Prepare serial dilutions of the pyrazole sulfonamide test compound in DMSO, then dilute further in Kinase Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 2.5 µL of the 4X test compound solution or DMSO control to the wells.

    • Add 2.5 µL of the 4X tracer solution to all wells.

    • Add 5 µL of the 4X Kinase/Antibody mixture to initiate the binding reaction.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

    • Excite the terbium donor at ~340 nm.

    • Measure emission from both the terbium donor (~490 nm) and the Alexa Fluor™ acceptor (~665 nm).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 490 nm).

    • In the absence of an inhibitor, the tracer binds the kinase, bringing the donor (antibody) and acceptor (tracer) into proximity, resulting in a high FRET signal.

    • The test compound competes with the tracer for the ATP-binding site. High-affinity binding displaces the tracer, disrupting FRET and leading to a low signal.

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Targets in Metabolic and Infectious Diseases

The pyrazole sulfonamide scaffold has also been successfully applied to targets beyond inflammation and cancer.

  • α-Glucosidase (Diabetes Mellitus): Acyl pyrazole sulfonamides have been identified as potent inhibitors of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[16][17] Inhibition of this enzyme delays glucose absorption and lowers postprandial blood glucose levels. Some compounds show significantly higher potency than the standard drug, acarbose, with IC50 values in the low micromolar range.[16] The validation protocol involves a spectrophotometric assay measuring the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside.[17]

  • N-Myristoyltransferase (NMT) (Human African Trypanosomiasis): NMT is an essential enzyme in the parasite Trypanosoma brucei, responsible for attaching a myristoyl group to the N-terminus of various proteins.[18] This modification is critical for protein function and localization. Pyrazole sulfonamides have been developed as highly potent inhibitors of T. brucei NMT (TbNMT), demonstrating curative effects in mouse models of the disease and validating NMT as a therapeutic target.[18]

  • Enoyl-ACP Reductase (InhA) (Tuberculosis): InhA is a vital enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, responsible for building the unique mycolic acid layer of the bacterial cell wall.[19] Novel sulfonamide-based pyrazole-pyrazoline hybrids have been synthesized and shown to exhibit potent antitubercular activity against the M. tuberculosis H37Rv strain, with molecular docking studies suggesting they bind effectively to the InhA active site.[19][20]

Integrated Experimental Workflow for Target Identification and Validation

A logical, multi-step process is required to advance a pyrazole sulfonamide from a chemical concept to a validated lead compound. This workflow integrates computational and experimental methodologies to efficiently identify and characterize novel inhibitors.

Caption: Integrated workflow for pyrazole sulfonamide drug discovery.

Future Directions and Conclusion

The pyrazole sulfonamide scaffold remains a highly productive platform for drug discovery. Future research is likely to focus on several key areas:

  • Dual-Target and Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases. Examples include dual COX-2/5-LOX inhibitors for safer anti-inflammatory agents and multi-kinase inhibitors to overcome resistance in cancer.[4]

  • Targeting Drug Resistance: Developing novel pyrazole sulfonamides that can inhibit mutated targets, such as drug-resistant kinase domains in cancer or resistant enzymes in infectious agents, is a critical need.

  • Improving Pharmacokinetics: A significant challenge is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds. For neurodegenerative diseases, for instance, enhancing central nervous system (CNS) penetration is a key goal for inhibitors of targets like LRRK2.[18]

References

  • Zafar, H., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Brand, S., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. [Link]

  • Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances. [Link]

  • Kumar, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Patel, H. M., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Ahmad, I., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]

  • Patel, H. M., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]

  • Zafar, H., et al. (2023). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. [Link]

  • Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals. [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules. [Link]

  • Yamali, C., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]

  • Boger, D. L., et al. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Kapri, A., et al. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. ResearchGate. [Link]

  • El-Sayad, M. A., et al. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Fundamental & Clinical Pharmacology. [Link]

  • Abdelgawad, M. A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. [Link]

  • Gul, H. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • Kumar, A., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Arslan, O., et al. (2017). Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Wu, J. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry. [Link]

  • Chen, J., et al. (2019). Dihydropyrazole Derivatives Containing Benzo Oxygen Heterocycle and Sulfonamide Moieties Selectively and Potently Inhibit COX-2: Design, Synthesis, and Anti-Colon Cancer Activity Evaluation. Molecules. [Link]

Sources

Foundational

Physicochemical Profiling of 3-Iodo-1-propylpyrazole-4-sulfonamide: A Comprehensive Guide to Solubility and Stability

Executive Summary The pyrazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly noted for its role in developing non-covalent N-acylethanolamine-hydrolyzing acid ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-sulfonamide scaffold has emerged as a privileged pharmacophore in modern drug discovery, particularly noted for its role in developing non-covalent N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors[1] and novel antiproliferative agents[2]. 3-Iodo-1-propylpyrazole-4-sulfonamide represents a highly specialized derivative within this class. The strategic placement of a lipophilic propyl chain, a heavy iodine atom, and a polar sulfonamide group creates a complex physicochemical profile. This whitepaper provides an in-depth, mechanistic analysis of the compound's solubility and stability, equipping researchers with self-validating protocols to navigate its pre-formulation challenges.

Structural Rationale & Physicochemical Profiling

To predict the macroscopic behavior of 3-Iodo-1-propylpyrazole-4-sulfonamide, we must first deconstruct its molecular architecture. Every functional group exerts a specific causal influence on the molecule's thermodynamics:

  • The Pyrazole Core: This aromatic heterocycle provides metabolic resilience and acts as a bidirectional hydrogen-bonding hub[2]. Its electron-rich nature stabilizes the overall ring system but makes it susceptible to electrophilic stress.

  • The 1-Propyl Group: The addition of a three-carbon aliphatic chain directly increases the partition coefficient (LogP). While this enhances lipid membrane permeability (crucial for intracellular targets), it entropically penalizes aqueous solvation, driving down intrinsic solubility.

  • The 3-Iodo Substituent: Halogenation with iodine introduces significant steric bulk and polarizability[3]. Crucially, the carbon-iodine (C-I) bond has a relatively low bond dissociation energy (~240 kJ/mol), which acts as the primary thermodynamic Achilles' heel regarding photostability.

  • The 4-Sulfonamide Group: Acting as the primary polar anchor, the sulfonamide moiety provides pH-dependent solubility. With a typical pKa between 9.2 and 9.8, the group remains unionized at physiological pH (7.4) but undergoes deprotonation in basic environments, forming a highly water-soluble anion.

Data Presentation: Physicochemical Summary

Table 1: Predicted and Mechanistic Physicochemical Properties

ParameterPredicted ValueMechanistic Impact on Drug Development
Molecular Weight ~315.13 g/mol Falls well within Lipinski's Rule of 5, favoring oral bioavailability.
LogP (Octanol/Water) 2.1 - 2.5Provides an optimal balance between aqueous solubility and lipid permeability.
pKa (Sulfonamide) 9.2 - 9.8Weakly acidic; solubility will increase exponentially in vehicles above pH 9.0.
H-Bond Donors 2 (from -NH₂)Facilitates target protein binding and aqueous solvation via water bridging.
H-Bond Acceptors 4 (N, O, O, N)Enhances dipole-dipole interactions with polar excipients and co-solvents.

Solubility Dynamics and Optimization

The intrinsic solubility of 3-Iodo-1-propylpyrazole-4-sulfonamide is heavily restricted by the hydrophobic propyl chain and the massive iodine atom. To formulate this compound effectively, researchers must exploit the ionizable sulfonamide group.

Experimental Protocol: Self-Validating Thermodynamic Solubility Profiling

Unlike kinetic solubility, which can be skewed by transient supersaturation, thermodynamic solubility measures the true equilibrium between the solid API and the solvent.

Step-by-Step Methodology:

  • Preparation: Add an excess of 3-Iodo-1-propylpyrazole-4-sulfonamide powder (approx. 10 mg) to 1 mL of various buffer systems (pH 1.2, 4.5, 7.4, and 9.0) in sealed amber glass vials (to prevent photolytic degradation).

  • Equilibration: Incubate the suspensions at 37°C ± 0.5°C on an orbital shaker at 300 RPM for 48 hours.

  • Phase Separation: Centrifuge the samples at 10,000 RPM for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 200 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (λ = 254 nm) against a validated calibration curve.

  • Self-Validating Step (Critical): Recover the residual solid from the filter and analyze it via X-ray Powder Diffraction (XRPD). Causality: If the XRPD diffractogram of the residual solid matches the input API, the system validates that the measured concentration represents the true thermodynamic equilibrium of the intended polymorph. If a new pattern emerges, the solubility data is flagged as representing a solvent-mediated polymorphic transformation or hydrate formation.

SolubilityWorkflow A 3-Iodo-1-propylpyrazole-4-sulfonamide B Kinetic Solubility (Nephelometry, pH 7.4) A->B C Thermodynamic Solubility (Shake-Flask Method) A->C D pH-Dependent Profiling (pH 1.2 - 10.0) B->D C->D E Co-solvent / Excipient Screening D->E F Optimal Formulation Strategy E->F

Workflow for kinetic and thermodynamic solubility profiling of pyrazole-4-sulfonamides.

Stability and Degradation Pathways

The stability of 3-Iodo-1-propylpyrazole-4-sulfonamide is dictated by its weakest chemical bonds. The compound is highly susceptible to photolytic cleavage due to the iodine atom, and vulnerable to oxidative attacks on the aliphatic propyl chain.

Experimental Protocol: Self-Validating Forced Degradation (Mass Balance System)

To establish a stability-indicating analytical method, the compound must be subjected to controlled stress.

Step-by-Step Methodology:

  • Photolytic Stress: Expose 1 mg/mL solutions (in quartz cuvettes) and solid powder to 1.2 million lux hours and 200 W·h/m² of near-UV energy, strictly adhering to ICH Q1B guidelines.

  • Oxidative Stress: Incubate 1 mg/mL solutions with 3% H₂O₂ at 25°C for 24 hours to simulate Reactive Oxygen Species (ROS) exposure and potential CYP450-mediated aliphatic hydroxylation.

  • Hydrolytic Stress: Incubate the API in 0.1 N HCl and 0.1 N NaOH at 60°C for 72 hours to test the resilience of the sulfonamide linkage.

  • LC-MS/MS Analysis: Analyze all stressed samples using high-resolution mass spectrometry to elucidate the structure of the degradants.

  • Self-Validating Step (Critical Mass Balance): This protocol operates as a closed validation loop. The sum of the peak areas of the remaining parent compound and all identified degradants (corrected for relative response factors) must equal 100% ± 5% of the initial assay concentration. Causality: A failure to achieve mass balance proves that degradants are either volatile, precipitating out of solution, or co-eluting with the solvent front, instantly triggering the need for orthogonal validation (e.g., GC-MS or NMR).

DegradationPathways A 3-Iodo-1-propylpyrazole- 4-sulfonamide B Photolytic Cleavage (UV/Vis Exposure) A->B D Oxidative Degradation (ROS / CYP450) A->D F Hydrolytic Cleavage (Extreme pH/Temp) A->F C De-iodinated Pyrazole Core B->C E Propyl Chain Hydroxylation D->E G Sulfonic Acid Derivative F->G

Primary degradation pathways including photolysis, oxidation, and extreme pH hydrolysis.

Conclusion

3-Iodo-1-propylpyrazole-4-sulfonamide is a structurally sophisticated molecule that requires rigorous, mechanism-driven handling. Its formulation strategy must account for the poor intrinsic aqueous solubility driven by the propyl and iodo groups, leveraging the pH-dependent solubility of the sulfonamide. Furthermore, strict photoprotection protocols (amber glassware, low-actinic environments) are mandatory during synthesis and storage to prevent homolytic cleavage of the C-I bond. By employing the self-validating thermodynamic and mass-balance protocols outlined above, researchers can confidently advance this compound through preclinical development.

References

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • 1,3-Dimethyl-1H-pyrazole-4-sulfonamide | 88398-53-2 Source: Benchchem URL
  • 3-Iodo-1-propylpyrazole | 1334500-09-2 Source: Combi-Blocks URL

Sources

Exploratory

The Strategic Utility of 3-Iodo-Pyrazole Derivatives in Medicinal Chemistry: Synthesis, Late-Stage Functionalization, and Target Engagement

Executive Summary Pyrazoles are universally recognized as privileged scaffolds in modern medicinal chemistry, functioning as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and CNS thera...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazoles are universally recognized as privileged scaffolds in modern medicinal chemistry, functioning as the structural backbone for numerous kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. While electrophilic aromatic substitution naturally directs functionalization to the electron-rich C-4 position, C-3 substituted pyrazoles offer highly differentiated vectors for exploring the chemical space within protein binding pockets[1].

Among these, 3-iodo-1H-pyrazole derivatives have emerged as critical intermediates. The unique physicochemical properties of the C-3 iodine atom—ranging from its high thermodynamic reactivity in transition-metal catalysis to its capacity for strong halogen bonding in biological targets—make it an indispensable tool for drug development professionals[2]. This whitepaper explores the causality behind the synthesis, protection, and cross-coupling of 3-iodopyrazoles, alongside their mechanistic role in mapping kinase binding sites.

Structural Rationale: The 3-Iodo Advantage

The selection of a 3-iodo vector over its bromo or chloro counterparts is driven by two fundamental principles in drug discovery:

  • Thermodynamic Reactivity in Catalysis : The C-I bond is significantly weaker and more polarizable than C-Br or C-Cl bonds. This facilitates rapid oxidative addition during palladium- and copper-catalyzed cross-coupling, allowing for milder reaction conditions that preserve sensitive functional groups during late-stage functionalization[3].

  • Halogen Bonding and Crystallography : In fragment-based drug discovery (FBDD), the highly polarizable iodine atom acts as a potent halogen bond donor, interacting favorably with electron-rich protein backbones. Furthermore, iodine's anomalous scattering properties allow crystallographers to unambiguously identify binding modes and orientations in X-ray crystallography[2].

Regioselective Synthesis and the Necessity of N-Protection

Direct iodination of 1H-pyrazole overwhelmingly favors the C-4 position due to the thermodynamic stabilization of the intermediate Wheland complex at the electron-rich C-4 carbon[1]. Consequently, accessing 3-iodopyrazoles often requires the cyclization of halogenated precursors or directed lithiation strategies.

Once the 3-iodo-1H-pyrazole core is obtained, a critical experimental bottleneck arises: the free pyrazole N-H bond. In the context of cross-coupling, the unprotected pyrazole nitrogen acts as a potent ligand, coordinating with palladium and copper catalysts to form stable, catalytically inactive complexes that poison the reaction. To prevent this, robust N-protection is mandatory. The 1-ethoxyethyl (EE) group is highly preferred; it is easily installed via addition to ethyl vinyl ether and can be cleaved under mildly acidic conditions that do not disturb newly formed carbon-carbon bonds[3].

Protocol 1: Regioselective N-Protection of 3-Iodo-1H-pyrazole

This protocol utilizes a self-validating protection strategy to mask the pyrazole NH prior to transition-metal catalysis.

  • Setup : Dissolve 3-iodo-1H-pyrazole (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Activation : Add ethyl vinyl ether (1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 0.05 equiv).

    • Causality: TFA protonates the electron-rich alkene of the vinyl ether, creating an electrophilic oxocarbenium ion that is rapidly attacked by the pyrazole nitrogen. The ice bath controls the exothermic nature of this addition.

  • Monitoring : Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: Monitor via TLC (Hexane/EtOAc). The starting material is highly polar and will streak; the EE-protected product will elute as a tight, fast-moving spot due to the loss of the hydrogen-bond donor.

  • Quenching : Quench the reaction with saturated aqueous NaHCO₃.

    • Causality: Neutralizing the acid catalyst is critical before concentration; otherwise, the labile hemiaminal ether will spontaneously deprotect during solvent evaporation.

  • Workup : Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole.

G N1 3-Iodo-1H-pyrazole (Active NH) N2 N-Protection (Ethyl Vinyl Ether) N1->N2 Acid Catalyst (Prevents Pd Poisoning) N3 1-(1-Ethoxyethyl)- 3-iodo-1H-pyrazole N2->N3 Masked NH N4 Pd/Cu Catalyzed Cross-Coupling N3->N4 Oxidative Addition at C-I Bond N5 C-3 Functionalized Pyrazole Scaffold N4->N5 Deprotection

Caption: Workflow for the protection and cross-coupling of 3-iodo-1H-pyrazole derivatives.

Transition-Metal Catalyzed Cross-Coupling Workflows

With the N-H bond masked, the highly reactive C-3 iodide becomes an ideal substrate for generating diverse Structure-Activity Relationship (SAR) libraries. Sonogashira, Suzuki-Miyaura, and novel multimetallic C(sp2)–P couplings have all been successfully deployed on the 3-iodopyrazole scaffold[4].

Table 1: Quantitative Yields of 3-Iodopyrazole Functionalization
SubstrateCoupling PartnerReaction TypeCatalyst SystemYield (%)Ref
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetyleneSonogashiraPd(PPh₃)₄ / CuI78%[3]
1-Ethyl-3-iodopyrazolePotassium vinyltrifluoroborateSuzuki-MiyauraPd₂(dba)₃ / XPhos>80%[5]
N-benzyl-3-iodopyrazoleH-PhosphonateC(sp2)–P CouplingPd/Ni Micellar70–91%[4]
3-IodopyrazoleEthylenecarbonateAlkylationK₂CO₃ / DMFHigh[6]
Protocol 2: General Sonogashira Cross-Coupling of C-3 Iodopyrazoles

This protocol outlines the carbon-carbon bond formation at the C-3 position, emphasizing the prevention of alkyne homocoupling.

  • Preparation : In a Schlenk flask, combine 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv) in anhydrous DMF.

  • Degassing : Add triethylamine (Et₃N, 3.0 equiv) and subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. In the presence of O₂ and CuI, the terminal alkyne will undergo Glaser homocoupling, consuming the reagent and complicating purification.

  • Coupling : Add phenylacetylene (1.2 equiv) dropwise. Stir the reaction at room temperature for 14 hours[3].

    • Self-Validation: A visual transition from a pale yellow suspension to a dark brown/black homogeneous solution indicates the successful reduction of Pd(II) to the active Pd(0) catalytic species.

  • Isolation : Dilute with EtOAc, wash extensively with water to remove DMF and Et₃N salts, dry, and purify via flash chromatography.

Biological Target Engagement: Kinase Inhibition

Beyond their utility as synthetic intermediates, 3-iodopyrazole derivatives possess profound intrinsic biological value. In fragment-based drug discovery, 3-iodopyrazole acts as a "FragLite"—a minimal fragment that displays a pharmacophore doublet[2].

When mapped against Cyclin-Dependent Kinase 2 (CDK2) , the pyrazole nitrogens form paired hydrogen-bond donor/acceptor interactions with the NH and carbonyl of Leu83 in the kinase hinge region. Simultaneously, the iodine atom probes adjacent hydrophobic space, anchoring the fragment via halogen bonding[2].

Furthermore, 3-substituted pyrazoles are integral to the design of inhaled p38α/β MAPK inhibitors for lung inflammatory diseases. By leveraging Ullmann coupling of 3-iodopyrazoles, researchers have synthesized complex tetrahydronaphthalene derivatives that bind kinases in a DFG-out conformation [6].

  • Causality in Drug Design: Binding to the allosteric DFG-out pocket induces a highly stabilized enzyme-inhibitor complex. This results in an exceptionally slow dissociation rate (long target residence time), which maximizes the therapeutic index and duration of action—critical parameters for inhaled therapeutics where systemic exposure must be minimized[6].

G P1 3-Iodopyrazole Pharmacophore P2 Iodine Substituent (Halogen Bonding) P1->P2 P3 Pyrazole Core (H-Bond Donor/Acceptor) P1->P3 T2 Allosteric Pocket (DFG-out Conformation) P1->T2 Steric Fit for Slow Dissociation T1 Kinase Hinge Region (Leu83 / Glu81) P2->T1 Anomalous Scattering & Polarizable Interaction P3->T1 Paired H-Bonds E1 Target Inhibition (CDK2 / p38 MAPK) T1->E1 T2->E1

Caption: Pharmacophore mapping and kinase target engagement of 3-iodopyrazole derivatives.

Conclusion

The 3-iodo-pyrazole scaffold represents a masterclass in the intersection of synthetic methodology and rational drug design. By understanding the thermodynamic preferences of pyrazole iodination and the necessity of N-protection to preserve transition-metal catalysts, chemists can unlock the C-3 position for diverse late-stage functionalization. Biologically, the strategic placement of the iodine atom not only facilitates cross-coupling but serves as a powerful pharmacophore for mapping kinase hinge regions and stabilizing allosteric DFG-out conformations.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide from pyrazole-4-sulfonyl chloride

An Application Note and Protocol for the Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide Abstract This application note provides a comprehensive, three-step synthetic protocol for the preparation of 3-Iodo-1-propylpyr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide

Abstract

This application note provides a comprehensive, three-step synthetic protocol for the preparation of 3-Iodo-1-propylpyrazole-4-sulfonamide starting from pyrazole-4-sulfonyl chloride. Pyrazole sulfonamides are a prominent structural motif in numerous pharmaceutically active compounds, and their functionalization is of significant interest to medicinal chemists.[1][2][3] Iodinated heterocyclic compounds, such as the target molecule, are valuable intermediates, particularly for subsequent cross-coupling reactions that enable the construction of complex molecular architectures.[4] The presented synthetic strategy was designed for robustness and selectivity, proceeding via (1) amination of the starting sulfonyl chloride to a stable sulfonamide, followed by (2) regioselective N-propylation of the pyrazole ring, and concluding with (3) electrophilic iodination at the C3-position. This guide offers detailed, step-by-step experimental procedures, causality behind methodological choices, and characterization data to support researchers in the fields of organic synthesis and drug development.

Introduction

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, and it serves as a core scaffold in a multitude of compounds with diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6] When combined with a sulfonamide moiety (-SO₂NH₂), another critical pharmacophore, the resulting pyrazole sulfonamide derivatives exhibit a wide range of pharmacological effects.[3][7]

The synthesis of specifically substituted pyrazole derivatives is crucial for developing new therapeutic agents and exploring structure-activity relationships (SAR). The target molecule, 3-Iodo-1-propylpyrazole-4-sulfonamide, incorporates three key features: the N-propyl group, which can modulate lipophilicity and binding interactions; the C4-sulfonamide group, a known bioactive component; and a C3-iodo substituent. The introduction of iodine is particularly strategic, as it provides a versatile chemical handle for late-stage functionalization via reactions like Suzuki-Miyaura and Sonogashira cross-couplings.[8][9]

This document outlines a logical and efficient synthetic pathway designed to overcome common challenges such as the reactivity of sulfonyl chloride intermediates and the regioselectivity of pyrazole substitution. By converting the highly reactive pyrazole-4-sulfonyl chloride into the more stable pyrazole-4-sulfonamide in the initial step, the protocol enhances the compatibility of the substrate with the subsequent N-alkylation and iodination conditions.

Synthetic Strategy Overview

The synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide ( 3 ) is accomplished in three sequential steps starting from pyrazole-4-sulfonyl chloride ( 1 ).

  • Amination: The sulfonyl chloride functional group of 1 is converted to a primary sulfonamide (2 ) using aqueous ammonia. This step is critical for replacing the moisture-sensitive and highly reactive sulfonyl chloride with a robust sulfonamide group that is stable to the conditions of the subsequent reactions.[10]

  • N-Propylation: The pyrazole nitrogen of 2 is alkylated with 1-bromopropane to yield N-propylated intermediate 3 . The selection of a suitable base and reaction conditions is crucial to ensure selective alkylation on the pyrazole ring nitrogen rather than the sulfonamide nitrogen.[11][12]

  • Iodination: The final step involves the regioselective electrophilic iodination of the pyrazole ring at the C3-position using N-Iodosuccinimide (NIS) to afford the target compound 4 . The C4-position is blocked, and the electronic properties of the N-propyl and sulfonamide groups direct the incoming electrophile to the C3/C5 position.[13]

The overall synthetic pathway is depicted below.

G cluster_0 Overall Synthetic Pathway Start Pyrazole-4-sulfonyl chloride (1) Int1 Pyrazole-4-sulfonamide (2) Start->Int1 Step 1: Amination (NH4OH, THF) Int2 1-Propylpyrazole-4-sulfonamide (3) Int1->Int2 Step 2: N-Propylation (1-Bromopropane, K2CO3, DMF) End 3-Iodo-1-propylpyrazole-4-sulfonamide (4) Int2->End Step 3: Iodination (NIS, Acetonitrile)

Caption: Three-step synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Part 1: Synthesis of Pyrazole-4-sulfonamide (2)

This procedure converts the reactive sulfonyl chloride into a stable primary sulfonamide. The use of tetrahydrofuran (THF) as a co-solvent ensures the solubility of the organic starting material in the aqueous ammonia solution.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Pyrazole-4-sulfonyl chloride (1)180.605.00 g27.691.0
Ammonium Hydroxide (28-30%)35.0525 mL~400~14.5
Tetrahydrofuran (THF)-50 mL--
Hydrochloric Acid (1M)-As needed--
Ethyl Acetate-100 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Protocol

  • Add pyrazole-4-sulfonyl chloride ( 1 ) (5.00 g, 27.69 mmol) and THF (50 mL) to a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature to dissolve the solid.

  • Cool the flask to 0 °C in an ice-water bath.

  • Slowly add concentrated ammonium hydroxide (25 mL) dropwise over 15 minutes. A white precipitate may form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, carefully neutralize the excess ammonia by acidifying the mixture to pH 2-3 with 1M HCl at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford Pyrazole-4-sulfonamide ( 2 ) as a white solid.

Part 2: Synthesis of 1-Propylpyrazole-4-sulfonamide (3)

This protocol describes the selective N-alkylation of the pyrazole ring. Potassium carbonate is used as a mild base to minimize potential side reactions involving the sulfonamide group.[1] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of SN2 reaction.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
Pyrazole-4-sulfonamide (2)161.173.00 g18.621.0
1-Bromopropane122.992.1 mL23.271.25
Potassium Carbonate (K₂CO₃)138.215.15 g37.242.0
Dimethylformamide (DMF)-40 mL--
Deionized Water-100 mL--
Ethyl Acetate-150 mL--
Brine-40 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Protocol

  • To a 100 mL oven-dried round-bottom flask, add Pyrazole-4-sulfonamide ( 2 ) (3.00 g, 18.62 mmol), potassium carbonate (5.15 g, 37.24 mmol), and DMF (40 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1-bromopropane (2.1 mL, 23.27 mmol) to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into 100 mL of cold deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to obtain 1-Propylpyrazole-4-sulfonamide ( 3 ) as a viscous oil or low-melting solid.

Part 3: Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide (4)

This final step introduces the iodine atom onto the pyrazole ring. N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for electron-rich heterocyclic systems.[13]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Equivalents
1-Propylpyrazole-4-sulfonamide (3)203.252.50 g12.301.0
N-Iodosuccinimide (NIS)224.983.05 g13.531.1
Acetonitrile-50 mL--
Sodium Thiosulfate (10% aq.)-30 mL--
Ethyl Acetate-100 mL--
Brine-30 mL--
Anhydrous Sodium Sulfate-As needed--

Step-by-Step Protocol

  • Dissolve 1-Propylpyrazole-4-sulfonamide ( 3 ) (2.50 g, 12.30 mmol) in acetonitrile (50 mL) in a 100 mL round-bottom flask protected from light with aluminum foil.

  • Add N-Iodosuccinimide (3.05 g, 13.53 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 10% aqueous sodium thiosulfate solution (30 mL) to quench any remaining iodine, followed by brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield 3-Iodo-1-propylpyrazole-4-sulfonamide ( 4 ) as a solid.

Visualization of Experimental Workflow

The following diagram provides a high-level overview of the entire experimental process, from initial reaction setup to final product purification.

Caption: General experimental workflow for the synthesis.

Conclusion

This application note details a reliable and logically structured three-step synthesis for 3-Iodo-1-propylpyrazole-4-sulfonamide from commercially available pyrazole-4-sulfonyl chloride. The protocol emphasizes the strategic conversion of the reactive sulfonyl chloride to a stable sulfonamide intermediate prior to subsequent functionalization. This approach facilitates a controlled and selective N-propylation and C3-iodination of the pyrazole core. The methodologies described are based on established chemical principles and provide a practical guide for researchers engaged in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications.

References

  • Kumar, V., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • ACS Publications. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Angewandte Chemie. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • SciELO México. (2021). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Boletín de la Sociedad Química de México. [Link]

  • PMC. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. [Link]

  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. International Journal of Applied Chemical and Biological Sciences. [Link]

  • Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • ConnectSci. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

Sources

Application

Application Note: 3-Iodo-1-propylpyrazole-4-sulfonamide as a Bifunctional Intermediate in Advanced Organic Synthesis

Executive Summary & Structural Rationale In modern medicinal chemistry, the design of highly selective kinase inhibitors, anti-biofilm agents, and metalloenzyme modulators relies heavily on privileged heterocyclic scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of highly selective kinase inhibitors, anti-biofilm agents, and metalloenzyme modulators relies heavily on privileged heterocyclic scaffolds. 3-Iodo-1-propylpyrazole-4-sulfonamide has emerged as a highly versatile, bifunctional building block that satisfies these demands.

The architecture of this intermediate is strategically designed for late-stage functionalization:

  • The 1-Propyl Group: Acts as a lipophilic modifier that improves cellular permeability (log P optimization). More importantly, it serves as a permanent protecting group that locks the pyrazole tautomerism, ensuring strict regiocontrol during electrophilic aromatic substitution and metal-catalyzed cross-couplings.

  • The 4-Sulfonamide Moiety: A classic pharmacophore widely recognized for its ability to interact with zinc-containing metalloenzymes (e.g., Carbonic Anhydrases) and serve as a potent hydrogen-bond donor/acceptor network in COX-2 and kinase inhibitors .

  • The 3-Iodo Substituent: The carbon-iodine bond provides an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig). Iodine undergoes oxidative addition significantly faster than bromine or chlorine, allowing for milder reaction temperatures that preserve the integrity of the sensitive sulfonamide group .

SyntheticWorkflow SM 3-Iodopyrazole Alk N-Alkylation (1-Iodopropane) SM->Alk Int1 3-Iodo-1-propylpyrazole Alk->Int1 CS Chlorosulfonation (ClSO3H) Int1->CS Int2 Sulfonyl Chloride Intermediate CS->Int2 Am Amination (NH4OH) Int2->Am Prod 3-Iodo-1-propylpyrazole -4-sulfonamide Am->Prod

Synthetic workflow for 3-Iodo-1-propylpyrazole-4-sulfonamide.

Experimental Methodologies: Intermediate Preparation

Protocol 1: Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide

Objective: Introduce the sulfonamide pharmacophore at the C4 position of 3-iodo-1-propylpyrazole via a self-validating two-step sequence.

Causality Check: The C4 position of the pyrazole ring is the most electron-rich carbon, making it the natural site for electrophilic aromatic substitution ( SE​Ar ). The 1-propyl group locks the tautomeric state, ensuring the electrophile attacks exclusively at C4 rather than yielding a complex mixture of isomers .

Step 1: Chlorosulfonation

  • Charge a dry, argon-flushed round-bottom flask with chlorosulfonic acid (5.0 equiv). Rationale: Excess chlorosulfonic acid acts as both the solvent and the electrophile, driving the equilibrium toward the sulfonyl chloride while preventing the formation of the inactive sulfonic acid.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add 3-iodo-1-propylpyrazole (1.0 equiv) dropwise over 15 minutes. Rationale: The reaction is highly exothermic. Dropwise addition prevents localized heating, which could lead to decomposition or poly-substitution.

  • Heat the mixture to 80 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material spot ( Rf​≈0.7 ) should completely disappear.

  • Carefully quench the reaction by pouring the mixture over crushed ice. Rationale: Ice quenching prevents the hydrolysis of the newly formed sulfonyl chloride back to the sulfonic acid, which would rapidly occur if liquid water at ambient temperature were used.

  • Extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the intermediate 3-iodo-1-propylpyrazole-4-sulfonyl chloride.

Step 2: Amination

  • Dissolve the crude sulfonyl chloride in dry Tetrahydrofuran (THF) (0.2 M).

  • Cool to 0 °C and add Ammonium Hydroxide ( NH4​OH , 28% aqueous, 10.0 equiv) dropwise. Rationale: A large excess of ammonia ensures complete conversion and acts as an acid scavenger for the generated HCl, preventing the formation of unreactive sulfonamide salts.

  • Stir at room temperature for 2 hours.

  • Concentrate the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (EtOAc). Rationale: EtOAc is chosen over DCM here because the primary sulfonamide product is highly polar and partitions better into solvents with strong hydrogen-bond accepting properties.

  • Wash the organic layer with brine, dry over Na2​SO4​ , and purify via flash chromatography to afford the pure 3-iodo-1-propylpyrazole-4-sulfonamide.

Application Workflow: Suzuki-Miyaura Cross-Coupling

The primary utility of this intermediate lies in its capacity for C-C bond formation at the C3 position. However, the presence of the primary sulfonamide ( pKa​≈10 ) presents a chemoselectivity challenge. Strong bases can deprotonate the sulfonamide, generating an anionic species that coordinates to the palladium center, effectively poisoning the catalyst.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent (v/v 4:1)Temp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 9045Monodentate ligands suffer from rapid degradation; moderate yield.
2 Pd(dppf)Cl2​ KOtBu Dioxane/ H2​O 9015Strong base deprotonates sulfonamide, poisoning the Pd catalyst.
3 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 88 Bidentate ligand accelerates reductive elimination; mild base preserves sulfonamide.
4 Pd2​(dba)3​ / XPhos K3​PO4​ Toluene/ H2​O 10092Highly active bulky biaryl phosphine ligand prevents catalyst deactivation.
Protocol 2: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 position by displacing the iodine atom with an aryl boronic acid.

  • In a Schlenk tube, combine 3-iodo-1-propylpyrazole-4-sulfonamide (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K2​CO3​ (2.0 equiv).

  • Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 0.1 M). Rationale: Water is strictly required to convert the boronic acid into the reactive anionic boronate complex [Ar−B(OH)3​]− , which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Add Pd(dppf)Cl2​ (5 mol%). Rationale: The bidentate dppf ligand enforces a cis-geometry on the diaryl-Pd(II) intermediate. This significantly accelerates the reductive elimination step and prevents the formation of unreactive trans-complexes, which is crucial when dealing with sterically hindered ortho-substituted pyrazoles.

  • Purge the vessel with Argon for 5 minutes, then seal and heat to 90 °C for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Rationale: Celite filtration removes the precipitated palladium black and inorganic salts, preventing severe emulsions during the subsequent aqueous workup.

  • Wash the filtrate with water and brine, dry over Na2​SO4​ , and purify via column chromatography.

SuzukiMechanism Pd0 Pd(0) Catalyst OA Oxidative Addition (C-I Cleavage) Pd0->OA 3-Iodo Pyrazole PdII Pd(II) Complex (Ar-Pd-I) OA->PdII TM Transmetalation (Boronate + Base) PdII->TM PdII2 Diaryl Pd(II) (Ar-Pd-Ar') TM->PdII2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Final C3-Substituted Pyrazole RE->Final

Catalytic cycle of the Suzuki-Miyaura cross-coupling at the C3 position.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. MDPI.[Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.[Link]

  • Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC / NIH.[Link]

  • Anti-biofilm Agents against Pseudomonas aeruginosa: A Structure–Activity Relationship Study of C-Glycosidic LecB Inhibitors. ACS Publications.[Link]

Method

Application Note: Development and Validation of Dual-Target Enzyme Inhibition Assays for Pyrazole Sulfonamides

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Mechanistic Grounding Pyrazole sulfonamides...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Mechanistic Grounding

Pyrazole sulfonamides represent a highly privileged pharmacophore in modern medicinal chemistry. The structural architecture of these molecules allows them to act as potent, dual-target inhibitors. Specifically, the benzenesulfonamide moiety is uniquely positioned to coordinate with the active-site zinc ion of Carbonic Anhydrase (CA) (1)[1], while simultaneously fitting into the distinct, hydrophilic side pocket of Cyclooxygenase-2 (COX-2) , a pocket that is absent in the constitutive COX-1 isoform (2)[2]. The clinical success of drugs like Celecoxib underscores the importance of this scaffold (3)[3].

As a Senior Application Scientist, I have designed this protocol to address the nuanced kinetic behaviors of pyrazole sulfonamides. Evaluating these compounds requires orthogonal, high-throughput screening (HTS) assays that isolate the specific catalytic functions of COX-2 (peroxidase activity) and CA II (esterase activity).

Mechanism cluster_cox2 COX-2 Pathway cluster_ca2 Carbonic Anhydrase II Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Cyclooxygenase PGH2 Prostaglandin H2 COX2->PGH2 Peroxidase Amplex Amplex Red (Non-fluorescent) COX2->Amplex Resorufin Resorufin (Fluorescent) Amplex->Resorufin Oxidation NPA 4-Nitrophenyl Acetate CA2 CA II Enzyme NPA->CA2 Esterase Phenolate 4-Nitrophenolate (Yellow, 348 nm) CA2->Phenolate Hydrolysis Pyz Pyrazole Sulfonamide (e.g., Celecoxib) Pyz->COX2 Inhibits Pyz->CA2 Inhibits

Caption: Dual-target inhibition mechanism of pyrazole sulfonamides on COX-2 and CA II pathways.

Self-Validating Assay Design & Causality

To guarantee scientific integrity, an assay must be a self-validating system. We achieve this through strict causal design:

  • Pre-Incubation Kinetics: Pyrazole sulfonamides often exhibit slow, tight-binding kinetics within the COX-2 allosteric pocket. A mandatory 15-minute pre-incubation step is required to allow the enzyme-inhibitor complex to reach equilibrium before substrate addition.

  • Buffer Selection (Causality): For the CA II assay, a Tris-SO₄ buffer is utilized instead of Tris-HCl. Chloride ions (Cl⁻) act as weak competitive inhibitors of Carbonic Anhydrase; utilizing sulfate prevents baseline suppression of the enzyme's esterase activity (4)[4].

  • Isosbestic Point Detection: The CA II assay monitors the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenolate. Reading the absorbance at 348 nm (the isosbestic point of the 4-nitrophenol/4-nitrophenolate system) ensures that minor pH fluctuations during the reaction do not artificially skew the readout (4)[4].

  • Orthogonal Interference Checks: Pyrazoles can be inherently fluorescent. A pre-read of the microplate prior to substrate addition is mandatory to subtract background fluorescence, eliminating false negatives.

Workflow Prep Reagent Prep Compound Dilution PreInc Pre-Incubation Enzyme + Inhibitor Prep->PreInc Init Reaction Initiation Add Substrate PreInc->Init Detect Detection Signal Readout Init->Detect Valid Data Validation Z'-Factor & IC50 Detect->Valid

Caption: High-throughput screening workflow for enzyme inhibition assays.

Experimental Protocols

Protocol A: Fluorometric COX-2 Peroxidase Assay (Amplex Red)

This assay couples the reduction of PGG2 to PGH2 with the oxidation of Amplex Red into highly fluorescent resorufin (5)[5].

Step 1: Reagent Preparation

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin. Note: Hematin is an obligate cofactor for COX-2 peroxidase activity.

  • Compound Dilution: Serially dilute pyrazole sulfonamides in 100% DMSO. Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation (6)[6].

Step 2: Pre-Incubation

  • In a black 96-well microplate, add 150 µL of Assay Buffer, 10 µL of human recombinant COX-2 enzyme, and 10 µL of the test inhibitor.

  • Include a Positive Control (Celecoxib) and a Negative Control (1% DMSO vehicle).

  • Incubate the plate in the dark at 37°C for 15 minutes.

Step 3: Reaction Initiation

  • Prepare the initiation mix: 10 µL of Amplex Red (final concentration 50 µM) and 10 µL of Arachidonic Acid (final concentration 100 µM).

  • Add 20 µL of the initiation mix to all wells to start the reaction.

Step 4: Detection

  • Measure fluorescence kinetically using a microplate reader (Excitation: 530–560 nm / Emission: 590 nm) for 10 minutes, or as an endpoint read after 30 minutes of incubation at room temperature (5)[5].

Protocol B: Colorimetric CA II Esterase Assay (4-NPA)

This assay exploits the in vitro esterase activity of CA II to cleave 4-NPA into a detectable yellow phenolate ion (1)[1].

Step 1: Buffer Preparation

  • Prepare 50 mM Tris-SO₄ buffer (pH 7.4). Do not use HCl to adjust the pH.

Step 2: Pre-Incubation

  • In a clear 96-well microplate, add 140 µL of Tris-SO₄ buffer, 10 µL of purified human CA II enzyme, and 10 µL of the test inhibitor (diluted in DMSO).

  • Include a Positive Control (Acetazolamide) and a Negative Control (1% DMSO vehicle).

  • Incubate at 25°C for 10 minutes.

  • Self-Validation Step: Perform a baseline absorbance read at 348 nm to account for inherent compound color.

Step 3: Reaction Initiation

  • Add 40 µL of 3 mM 4-Nitrophenyl acetate (4-NPA) to yield a final volume of 200 µL.

Step 4: Detection

  • Monitor the change in absorbance kinetically at 348 nm over a period of 3 to 5 minutes at 25°C (4)[4]. Calculate the initial velocity (V₀) from the linear portion of the curve.

Quantitative Data Presentation & Expected Outcomes

To validate the successful implementation of these assays, the reference compounds must fall within the established IC₅₀ ranges. Calculate the Selectivity Index (SI) to determine the compound's preference for the target isoform over its constitutive counterpart.

Compound ClassTarget EnzymeReference InhibitorExpected IC₅₀ RangeSelectivity Index (SI) Target
Pyrazole SulfonamideCOX-2Celecoxib0.04 – 0.06 µM> 200 (vs COX-1)
Pyrazole SulfonamideCA IIAcetazolamide0.05 – 0.10 µM> 100 (vs CA I)

Note: A valid HTS assay run must yield a Z'-factor > 0.5. If the Z'-factor falls below this threshold, re-evaluate enzyme stability and pipetting variance.

References

  • Arabian Journal of Chemistry : Novel pyrazole-3,4-dicarboxamides bearing biologically active sulfonamide moiety as potential carbonic anhydrase inhibitors. 4

  • PMC : Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II. 1

  • BPS Bioscience : COX2 Inhibitor Screening Assay Kit. 6

  • PMC : Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs.2

  • ThermoFisher : Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit. 5

  • MDPI : Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. 3

Sources

Application

Quantitative Analysis of 3-Iodo-1-propylpyrazole-4-sulfonamide: A Guide to Method Development and Validation

An Application Note and Protocol Guide for Researchers Abstract This document provides a comprehensive guide to the development, implementation, and validation of analytical methods for the precise quantification of 3-Io...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This document provides a comprehensive guide to the development, implementation, and validation of analytical methods for the precise quantification of 3-Iodo-1-propylpyrazole-4-sulfonamide. Given the compound's structural features—a substituted pyrazole core and a sulfonamide functional group—this guide focuses on two robust high-performance liquid chromatography (HPLC) methodologies. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity, making it ideal for trace-level detection in complex matrices. A secondary, more accessible method using HPLC with Ultraviolet (UV) detection is also detailed for routine quality control and higher concentration assays. This guide is designed for researchers, analytical scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices, ensuring methodological integrity and regulatory compliance.

Introduction and Analytical Strategy

3-Iodo-1-propylpyrazole-4-sulfonamide is a molecule incorporating a pyrazole ring, a structure of significant interest in medicinal chemistry for its diverse biological activities, and a sulfonamide group, a well-known pharmacophore.[1][2][3] The accurate quantification of this analyte is critical for pharmacokinetic studies, impurity profiling, stability testing, and final product quality control.

The analytical strategy must account for the key physicochemical properties derived from its structure:

  • Reversed-Phase Amenability: The propyl group and iodinated pyrazole ring impart sufficient hydrophobicity, making the compound an ideal candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Mass Spectrometric Detectability: The presence of multiple nitrogen atoms in the pyrazole and sulfonamide moieties facilitates protonation, enabling sensitive detection via positive-ion electrospray ionization mass spectrometry (ESI-MS).[4][5]

  • UV Absorbance: The aromatic pyrazole ring serves as a chromophore, allowing for quantification by UV detection, a reliable and cost-effective technique for many applications.[6]

Based on these characteristics, this guide prioritizes LC-MS/MS for its high selectivity and sensitivity, with HPLC-UV presented as a robust alternative.

Method_Selection_Logic start Begin Analyte Quantification sensitivity_req High Sensitivity or Complex Matrix Required? start->sensitivity_req lcms_method PRIMARY METHOD: LC-MS/MS sensitivity_req->lcms_method  Yes hplcuv_method SECONDARY METHOD: HPLC-UV/PDA sensitivity_req->hplcuv_method  No   lcms_adv Advantages: - Unmatched Selectivity - Low LOD/LOQ - Ideal for Bioanalysis & Trace Impurities lcms_method->lcms_adv hplcuv_adv Advantages: - Robust & Accessible - Cost-Effective - Ideal for Routine QC & Purity Assays hplcuv_method->hplcuv_adv

Figure 1: Logical flow for selecting the appropriate analytical method.

Primary Method: LC-MS/MS for High-Sensitivity Quantification

This method is recommended for applications requiring the highest degree of sensitivity and selectivity, such as determining metabolite concentrations in biological fluids or quantifying trace-level impurities. The use of tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode ensures that the analyte is unequivocally identified and quantified, even in the presence of co-eluting matrix components.[5]

Rationale for Experimental Choices
  • Column Chemistry: A C18 stationary phase is chosen for its broad applicability in retaining moderately non-polar compounds like 3-Iodo-1-propylpyrazole-4-sulfonamide.

  • Mobile Phase: Acetonitrile is selected as the organic modifier for its strong elution strength and low viscosity. Formic acid is added to the aqueous phase to promote analyte protonation ([M+H]+), which is essential for efficient ESI+ ionization, and to ensure sharp chromatographic peaks.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is the standard for nitrogen-containing compounds. Atmospheric Pressure Chemical Ionization (APCI) could be explored if ESI proves inefficient, although this is unlikely.[5]

  • MRM Transitions: The MRM transitions (precursor ion → product ion) provide a secondary layer of specificity. These must be determined empirically by infusing a pure standard of the analyte into the mass spectrometer. A primary, quantitative transition and a secondary, confirmatory transition are typically established.

Detailed Experimental Protocol: LC-MS/MS

A. Reagents and Materials

  • Reference Standard: 3-Iodo-1-propylpyrazole-4-sulfonamide (≥98% purity)

  • Acetonitrile (ACN): LC-MS grade

  • Water: Deionized, 18 MΩ·cm resistivity

  • Formic Acid (FA): LC-MS grade

  • Methanol (MeOH): LC-MS grade (for stock solutions)

  • Internal Standard (IS): A structurally similar, stable-isotope-labeled version of the analyte is ideal. If unavailable, a related compound with similar retention and ionization properties (e.g., a non-iodinated analog) can be used.

B. Preparation of Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the analyte stock solution.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 50:50 (v/v) ACN:Water to cover the desired concentration range (e.g., 0.1 ng/mL to 1000 ng/mL).

  • Sample Preparation: The extraction procedure will depend on the matrix. For a drug product, simple dissolution in the mobile phase may suffice. For biological matrices (plasma, urine), a protein precipitation or solid-phase extraction (SPE) is necessary to remove interferences.[7][8]

    • Example (Protein Precipitation): To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

C. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent
Mass Spectrometer Sciex Triple Quad 6500+, Agilent 6470A, Waters Xevo TQ-S, or equivalent
Column C18 Column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Temp. 350°C
MRM Transitions To be determined empirically. Predicted: Parent ion [M+H]⁺, with fragments from loss of SO₂, propyl group, etc.

Secondary Method: HPLC-UV/PDA for Routine Analysis

This method is suitable for routine quality control, content uniformity, and purity assays where analyte concentrations are relatively high and the sample matrix is simple (e.g., formulated drug product).[6][9] A Photo-Diode Array (PDA) detector is recommended as it provides spectral information, which can aid in peak identification and purity assessment.

Rationale for Experimental Choices
  • Column and Mobile Phase: The rationale is similar to the LC-MS/MS method. However, a non-volatile buffer like phosphate can be used if desired, though volatile buffers are generally preferred for method transferability. A slightly larger column dimension may be used for standard HPLC systems.

  • Wavelength Selection: The optimal wavelength for quantification should be determined by acquiring a UV spectrum of the analyte using the PDA detector. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity.

Detailed Experimental Protocol: HPLC-UV/PDA

A. Reagents and Materials

  • Reference Standard: 3-Iodo-1-propylpyrazole-4-sulfonamide (≥98% purity)

  • Acetonitrile (ACN): HPLC grade

  • Water: Deionized, 18 MΩ·cm resistivity

  • Methanol (MeOH): HPLC grade

  • Phosphoric Acid: Reagent grade (if using a phosphate buffer)

B. Preparation of Solutions

  • Analyte Stock Solution (0.5 mg/mL): Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).

  • Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the diluent to bracket the expected sample concentration (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: For a drug product, accurately weigh a portion of the powdered formulation, dissolve in the diluent, sonicate to ensure complete dissolution, and filter through a 0.22 µm syringe filter before injection.[9]

C. Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II, Waters Alliance, or equivalent with PDA/UV detector
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Gradient Elution 20% B to 80% B over 10 minutes, hold for 2 min, return to initial conditions and equilibrate for 3 min.
Detection PDA/UV Detector. Monitor at λmax (e.g., 265 nm, to be determined experimentally).[6] Acquire spectra from 200-400 nm.

Method Validation

Any analytical method intended for use in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[10][11] Validation should be performed according to established guidelines such as ICH Q2(R1).[12]

Analytical_Workflow cluster_prep Preparation Phase cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting sample_login Sample Login & Traceability prep_solutions Prepare Standards & QC Samples sample_login->prep_solutions sample_prep Sample Extraction (e.g., SPE, PPT) prep_solutions->sample_prep system_suitability System Suitability Test (SST) sample_prep->system_suitability run_sequence Run Analytical Sequence system_suitability->run_sequence process_data Integrate Peaks & Quantify Results run_sequence->process_data validation_check Verify Against Validation Criteria process_data->validation_check validation_check->process_data Fail/Review generate_report Generate Final Report/COA validation_check->generate_report Pass

Figure 2: General workflow for quantitative analysis from sample receipt to final report.

Validation Parameters and Acceptance Criteria

The following table summarizes the key parameters for method validation.[12][13]

ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To demonstrate that the signal is unequivocally from the analyte, free from matrix or impurity interference.No significant interfering peaks at the retention time of the analyte in blank and placebo samples. Peak purity should pass for PDA methods.
Linearity & Range To show a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999. Calibration curve should be visually linear.[14]
Accuracy (Recovery) To measure the closeness of the experimental value to the true value.Mean recovery of 98.0% to 102.0% for drug substance/product assay. Typically 80-120% for bioanalysis, assessed at a minimum of 3 concentration levels.[12]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): RSD ≤ 2.0%.Intermediate Precision (Inter-assay): RSD ≤ 3.0%.[13]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio (S/N) of ≥ 10. Precision (RSD) at this level should be ≤ 10%.[15]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.No significant impact on results when parameters (e.g., flow rate ±5%, column temp ±2°C, mobile phase pH ±0.2) are varied.
Solution Stability To determine the stability of the analyte in the prepared sample and stock solutions over time.Analyte response should be within ±5% of the initial response after storage under specified conditions (e.g., 24h at room temp, 7 days at 4°C).

References

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • Goulas, V., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]

  • Koba, M., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. Available at: [Link]

  • Stoev, G., & Michailova, A. (2000). Quantitative determination of sulfonamide residues in foods of animal origin by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography A. Available at: [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available at: [Link]

  • Jalil, R. H. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • El-Gohary, N. M., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. ICH. Available at: [Link]

  • Bogialli, S., et al. (2005). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Samanidou, V., & Nisyriou, S. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Braschi, I., et al. (2011). Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. ResearchGate. Available at: [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Taylor & Francis Online. Available at: [Link]

  • Li, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

  • Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. Available at: [Link]

  • Nisyriou, S., & Samanidou, V. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. Available at: [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. Available at: [Link]

  • Silar. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Silar. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. ResearchGate. Available at: [Link]

  • Lab Manager. (2025). Introduction to Analytical Method Development and Validation. Lab Manager. Available at: [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available at: [Link]

  • Nováková, L. (2013). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. Available at: [Link]

  • ECA Academy. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. ECA Academy. Available at: [Link]

  • Sani, I., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]

  • Slepukhin, P., et al. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. MDPI. Available at: [Link]

Sources

Method

Application and Protocol Guide for the Evaluation of Pyrazole Sulfonamide Derivatives in Cancer Cell Line Studies

Introduction: The Therapeutic Potential of Pyrazole Sulfonamides in Oncology The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, featured in a variety of established therapeutic agents.[1] When combine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Pyrazole Sulfonamides in Oncology

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, featured in a variety of established therapeutic agents.[1] When combined with a sulfonamide moiety, this heterocyclic structure gives rise to a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and, notably, anticancer properties.[2][3] The sulfonamide group, a well-known pharmacophore, can interfere with critical cellular processes, and in the context of pyrazole derivatives, has been shown to contribute to the antiproliferative effects observed in various cancer cell lines.[2][4][5]

Recent research into novel pyrazole sulfonamide derivatives has demonstrated their potential to induce cytotoxicity in cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest.[6][7] These findings have spurred further investigation into this class of compounds as promising candidates for the development of new anticancer therapies.[8]

This guide provides a comprehensive set of application notes and detailed protocols for the in vitro evaluation of a representative pyrazole sulfonamide, "3-Iodo-1-propylpyrazole-4-sulfonamide," in cancer cell line studies. The methodologies outlined herein are designed to be robust and reproducible, enabling researchers to assess the compound's cytotoxic and mechanistic effects with a high degree of confidence. While specific data for "3-Iodo-1-propylpyrazole-4-sulfonamide" is not yet extensively published, the protocols provided are based on established methods for characterizing novel anticancer agents.[9][10]

Part 1: Initial Assessment of Cytotoxicity

The first step in evaluating a novel anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This is typically achieved through cell viability assays that measure the metabolic activity of the cells, which correlates with the number of viable cells.[11]

Cell Viability Assay using WST-1

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[12] It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye produced is directly proportional to the number of metabolically active cells.[12]

Experimental Protocol: WST-1 Cell Viability Assay

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7, A549, HCT116) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh, complete culture medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 3-Iodo-1-propylpyrazole-4-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • WST-1 Reagent Addition and Incubation:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, or until a significant color change is observed in the control wells.

  • Absorbance Measurement:

    • Gently shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software package (e.g., GraphPad Prism).

Illustrative Data Presentation

Table 1: Hypothetical IC50 Values of 3-Iodo-1-propylpyrazole-4-sulfonamide in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer25.8
HCT116Colon Cancer8.2
HepG2Liver Cancer18.9

Part 2: Mechanistic Studies - Unraveling the Mode of Action

Once the cytotoxic potential of the compound is established, the next crucial step is to investigate its mechanism of action. This involves determining whether the compound induces apoptosis (programmed cell death) and/or affects the cell cycle progression.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[13]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency after 24 hours.

    • Treat the cells with 3-Iodo-1-propylpyrazole-4-sulfonamide at concentrations around its IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest both the adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately by flow cytometry.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Collect at least 10,000 events per sample.

    • The cell population can be distinguished into four quadrants:

      • Q1 (Annexin V-/PI+): Necrotic cells

      • Q2 (Annexin V+/PI+): Late apoptotic cells

      • Q3 (Annexin V-/PI-): Live cells

      • Q4 (Annexin V+/PI-): Early apoptotic cells

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the proportion of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[16] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described for the apoptosis assay.

    • Harvest the cells by trypsinization.

  • Cell Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples by flow cytometry.

    • The DNA content is measured by the fluorescence intensity of PI.

    • A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • The percentage of cells in each phase can be quantified using appropriate software.

Visualization of Experimental Workflow

cluster_0 Experimental Workflow for Mechanistic Studies cluster_1 Apoptosis Assay cluster_2 Cell Cycle Analysis A Cancer Cell Culture B Treatment with 3-Iodo-1-propylpyrazole-4-sulfonamide A->B C Cell Harvesting B->C D Annexin V/PI Staining C->D F Ethanol Fixation C->F E Flow Cytometry Analysis (Apoptosis Quadrants) D->E G PI/RNase A Staining F->G H Flow Cytometry Analysis (Cell Cycle Phases) G->H

Caption: Workflow for apoptosis and cell cycle analysis.

Part 3: Investigating Molecular Targets with Western Blotting

Western blotting is a powerful technique to detect specific proteins in a sample and can be used to investigate the effect of a compound on key signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.[20]

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with 3-Iodo-1-propylpyrazole-4-sulfonamide as described previously.

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[21][22]

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at high speed to pellet the cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay such as the BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, p21) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Hypothetical Signaling Pathway Modulation

cluster_0 Apoptosis Pathway cluster_1 Cell Cycle Regulation Compound 3-Iodo-1-propylpyrazole-4-sulfonamide Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates p21 p21 (CDK Inhibitor) Compound->p21 Induces Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb Phosphorylates CyclinD1 Cyclin D1 CyclinD1->CDK4_6 E2F E2F pRb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition p21->CDK4_6

Caption: Potential signaling pathways affected by the compound.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial in vitro characterization of novel pyrazole sulfonamide derivatives as potential anticancer agents. By systematically evaluating the cytotoxicity, and delving into the mechanisms of action through apoptosis and cell cycle analysis, researchers can gain valuable insights into the therapeutic potential of these compounds. Further investigation into specific molecular targets using techniques like western blotting will help to elucidate the precise signaling pathways involved, paving the way for further preclinical development.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., Gupta, L. K., Panwar, D., Sharma, M. K., Jonnalagadda, S. B., & Gundla, R. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Ferreira, I. C. F. R., Martins, N., & Vasconcelos, M. H. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Saeed, A., Abbas, N., & Rafique, H. (2017). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Molecules. Available at: [Link]

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Tacic, A., Nikolic, V., Nikolic, L., & Savic, I. (2017). Antimicrobial sulfonamide drugs. Advanced technologies. Available at: [Link]

  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies. Available at: [Link]

  • University of Massachusetts Medical School. (n.d.). DNA Cell Cycle Analysis with PI. Available at: [Link]

  • Michalik, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules. Available at: [Link]

  • Tacic, A., et al. (2017). Antimicrobial sulfonamide drugs. Advanced technologies. Available at: [Link]

  • National Institutes of Health. (n.d.). Western Blot Analysis. Available at: [Link]

  • Request PDF. (2025). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Available at: [Link]

  • MDPI. (2025). Effects on Oral Squamous Carcinoma Cell Lines and Their Mechanisms of Pyrazole N-Aryl Sulfonate: A Novel Class of Selective Cyclooxygenase-2 Inhibitors. Available at: [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfamerazine?. Available at: [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Current Topics in Toxicology. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Available at: [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Available at: [Link]

  • MDPI. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Protocol: Cell Lysis, Mammalian Cells. Available at: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]

Sources

Application

Application Note: Advanced Methodologies for the Radioiodination of Pyrazole Derivatives in PET and SPECT Imaging

Audience: Researchers, Radiochemists, and Drug Development Professionals Discipline: Radiopharmaceutical Chemistry & Molecular Imaging Rationale & Mechanistic Insights The pyrazole ring is a highly versatile, privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Radiochemists, and Drug Development Professionals Discipline: Radiopharmaceutical Chemistry & Molecular Imaging

Rationale & Mechanistic Insights

The pyrazole ring is a highly versatile, privileged pharmacophore in medicinal chemistry. Due to its favorable physicochemical properties, hydrogen-bonding capabilities, and high target affinity, the pyrazole scaffold is frequently utilized to design inhibitors and antagonists for critical biological targets, including cannabinoid receptors (e.g., CB1)[1], epidermal growth factor receptors (EGFR)[2], and heat shock proteins (e.g., Hsp90)[3].

Transitioning these therapeutic pharmacophores into diagnostic imaging agents requires the incorporation of a radionuclide. Radioiodine is uniquely suited for this purpose. Unlike 11 C or 18 F, the diverse isotopes of iodine allow researchers to match the physical half-life of the radiotracer with the biological half-life of the targeting molecule, enabling both rapid single-photon emission computed tomography (SPECT) and prolonged positron emission tomography (PET) imaging[4].

Causality in Radiochemical Design

Direct electrophilic radioiodination of non-activated pyrazoles is often inefficient, requiring harsh conditions that yield isomeric mixtures and degrade sensitive functional groups[4]. To achieve regioselective labeling with high specific activity, we employ indirect methodologies utilizing organometallic precursors:

  • Electrophilic Iododestannylation: Trialkyltin precursors undergo rapid, regioselective substitution by an electrophilic iodine species (I + ). The highly polarized C–Sn bond ensures rapid reaction kinetics at room temperature, which is critical to minimize activity loss due to isotope decay[3].

  • Copper-Mediated Radioiododeboronation: For pyrazole derivatives where stannyl precursors are synthetically challenging or overly toxic, arylboronic acid precursors are utilized. Copper(II) catalysts facilitate the nucleophilic attack of radioiodide on the carbon-boron bond, enabling mild, oxidant-free reactions that preserve the integrity of the pyrazole nitrogen atoms[5].

Mechanism Tracer Radioiodinated Pyrazole Target Target Receptor (EGFR/CB1/Hsp90) Tracer->Target Bind Specific Accumulation Target->Bind Decay Isotope Decay (γ or β+) Bind->Decay Detect PET/SPECT Detection Decay->Detect

Caption: Pharmacological Targeting and Imaging Mechanism of Radioiodinated Pyrazoles

Quantitative Isotope & Target Data

The selection of the appropriate iodine isotope and target dictates the clinical or preclinical utility of the synthesized pyrazole derivative.

Table 1: Properties of Iodine Radioisotopes for Pyrazole Labeling
IsotopeHalf-LifePrimary Decay ModeImaging Modality / Application
123 I 13.2 hoursElectron Capture ( γ , 159 keV)In vivo SPECT Imaging
124 I 4.18 daysPositron Emission ( β+ , 23%)In vivo PET Imaging
125 I 59.4 daysElectron Capture ( γ , Auger)Preclinical in vitro assays, Biodistribution
131 I 8.02 daysBeta Emission ( β− , 606 keV)Targeted Radiotherapy / Theranostics
Table 2: Benchmark Radioiodinated Pyrazole Derivatives
CompoundBiological TargetModalityRadiochemical YieldReference
[ 123 I]AM281 Cannabinoid CB1 ReceptorSPECT>70%[1]
[ 124 I]PU-H71 Heat Shock Protein 90 (Hsp90)PET~50%[3]
[ 125 I]Pyrazole-EGFR Epidermal Growth Factor ReceptorSPECT / In vitro>85%[2]

Experimental Workflows & Protocols

The following protocols represent self-validating systems. By strictly controlling the stoichiometry of oxidants and catalysts, we prevent the formation of radio-impurities.

Protocol A: Electrophilic Iododestannylation (e.g., for [ 124 I]PU-H71 analogs)

Mechanistic Note: Chloramine-T mildly oxidizes radioiodide (I ) to the reactive iodonium ion (I + ). Sodium metabisulfite is strictly required post-reaction to quench the unreacted oxidant, preventing unwanted chlorination or oxidative degradation of the pyrazole ring[3].

Materials:

  • Trimethylstannyl-pyrazole precursor (1.0 mg/mL in Methanol) *[ 124 I]NaI in 0.1 M NaOH (100–200 MBq)

  • Chloramine-T (1 mg/mL in 0.05 M Phosphate Buffer, pH 7.4)

  • Sodium metabisulfite (Na 2​ S 2​ O 5​ , 2 mg/mL in sterile water)

Step-by-Step Methodology:

  • Precursor Loading: Transfer 50 µL (50 µg) of the trimethylstannyl-pyrazole precursor solution into a sterile, silanized 1.5 mL reaction vial.

  • Activity Addition: Add the required activity of [ 124 I]NaI (approx. 150 MBq). Adjust the pH to 6.5–7.0 using 0.1 M HCl to ensure optimal oxidation conditions.

  • Oxidation & Labeling: Inject 20 µL of the freshly prepared Chloramine-T solution. Vortex gently for 10 seconds and incubate at room temperature for exactly 5 minutes.

    • Critical Control: Do not exceed 5 minutes; prolonged exposure leads to the breakdown of the pyrazole nitrogen-nitrogen bond.

  • Reaction Quenching: Terminate the electrophilic substitution by adding 20 µL of sodium metabisulfite solution. This immediately reduces unreacted I + back to I and neutralizes residual Chloramine-T.

  • Extraction: Dilute the mixture with 1 mL of mobile phase and proceed immediately to HPLC purification.

Protocol B: Copper-Mediated Radioiododeboronation

Mechanistic Note: Boronic acids offer a less toxic alternative to organotins. The [Cu(OAc)(phen) 2​ ]OAc precatalyst mediates rapid halogen exchange at the C–B bond. This method circumvents the need for strong oxidants, making it ideal for highly sensitive pyrazole derivatives[5].

Materials:

  • Pyrazole-boronic acid precursor *[ 123 I]NaI (approx. 500 MBq) *[Cu(OAc)(phen) 2​ ]OAc catalyst

  • Methanol / DMF (1:1 v/v)

Step-by-Step Methodology:

  • Catalyst Assembly: In a V-vial, combine the pyrazole-boronic acid precursor (2 µmol) and the Cu(II) catalyst (2 mol% relative to precursor) in 100 µL of the MeOH/DMF solvent mixture.

  • Radioiodine Addition: Add [ 123 I]NaI (500 MBq) to the reaction mixture.

  • Transmetalation & Incubation: Stir the reaction at room temperature for 15 minutes. The Cu(II) complex facilitates transmetalation and subsequent reductive elimination to form the C–I bond[5].

  • Solid-Phase Extraction (SPE): Dilute the reaction with 2 mL of deionized water and load onto a pre-conditioned C18 Sep-Pak cartridge. Wash with 5 mL of water to elute unreacted[ 123 I]NaI and copper salts.

  • Elution: Elute the radioiodinated pyrazole product using 1 mL of absolute ethanol.

System Validation & Quality Control

To ensure the trustworthiness and clinical viability of the synthesized radiotracer, the protocol must be self-validating through rigorous Quality Control (QC).

  • Chemical Identity Verification (Co-injection): Spike the radioactive product with a well-characterized, non-radioactive ("cold") iodinated pyrazole reference standard. Inject the mixture into an analytical Reversed-Phase HPLC system equipped with in-line UV (254 nm) and radiometric detectors.

  • Validation Metric: The system is validated if the retention time of the radiometric peak perfectly aligns with the UV absorbance peak of the cold standard ( ΔtR​<0.2 min).

  • Radiochemical Purity (RCP): Integrate the radiometric chromatogram. The area under the curve (AUC) for the target radiotracer must represent >99% of the total detected radioactivity before the batch is cleared for in vivo imaging.

Workflow A Precursor Synthesis (Stannyl/Boronic Pyrazole) B Radioiodination (Na[*I]I + Oxidant/Catalyst) A->B C Reaction Quenching (Na2S2O5 or SPE Wash) B->C D HPLC Purification (Isolate Radiotracer) C->D E E D->E

Caption: Experimental Workflow for Pyrazole Radioiodination & Quality Control

References

  • Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. nih.gov.
  • Zizhong Li's research while affiliated with Brookhaven National Laboratory and other places.
  • Ligand-Enabled Copper-Mediated Radioiodin
  • Radioiodination, biodistribution and PET imaging studies of Hsp90 inhibitor [124I]-PU-H71. snmjournals.org.
  • Pyrazole Derivatives As Potent EGFR Inhibitors: synthesis, Biological Evaluation and In Silico and Biodistribution Study. tandfonline.com.

Sources

Method

Application Note: Design, Synthesis, and Optimization of 3-Iodo-1-propylpyrazole-4-sulfonamide Analogs

Executive Summary The pyrazole-4-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from anti-proliferative effects to the targeted inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-4-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery, exhibiting potent biological activities ranging from anti-proliferative effects to the targeted inhibition of metalloenzymes (e.g., Carbonic Anhydrase) and lipid amidases (e.g., N-Acylethanolamine-hydrolyzing acid amidase, NAAA). This application note details the rational design and step-by-step synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide analogs . By combining a lipophilic N-alkyl chain, a versatile halogen-bond donating iodine atom, and a robust sulfonamide group, this scaffold serves as both an active pharmaceutical ingredient (API) precursor and a highly modular building block for late-stage diversification.

Rational Design & Pharmacophore Strategy

The structural architecture of 3-Iodo-1-propylpyrazole-4-sulfonamide is engineered to maximize both biological target engagement and synthetic versatility.

  • 1-Propyl Chain (N1 Position): Structure-Activity Relationship (SAR) studies have demonstrated that an n-propyl chain at the pyrazole nitrogen significantly enhances binding affinity by occupying specific lipophilic pockets within target enzyme active sites. For instance, in NAAA inhibitors, the propyl substitution has been shown to increase potency up to 3-fold compared to unalkylated or methyl-substituted analogs[1].

  • 4-Sulfonamide Group (C4 Position): The primary or secondary sulfonamide acts as a critical hydrogen-bond donor/acceptor network. In metalloenzymes, the deprotonated sulfonamide nitrogen coordinates directly with active-site zinc ions, a well-documented mechanism for robust target inhibition[2].

  • 3-Iodo Group (C3 Position): The inclusion of an iodine atom serves a dual purpose. Biologically, it acts as a bulky, polarizable halogen-bond donor. Synthetically, it provides an orthogonal reactive handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing for rapid library expansion[3].

Pharmacophore Core Pyrazole Core (Aromatic Scaffold) Iodo 3-Iodo Group (Halogen Bond / Coupling) Core->Iodo C3 Position Propyl 1-Propyl Chain (Lipophilic Pocket) Core->Propyl N1 Position Sulfonamide 4-Sulfonamide (H-Bond / Zinc Binding) Core->Sulfonamide C4 Position Target Target Enzyme (e.g., NAAA, CA) Iodo->Target Propyl->Target Sulfonamide->Target

Fig 1: Pharmacophore mapping and rational design logic of the target scaffold.

Synthetic Strategy & Causality

The synthesis of the target analogs is achieved through a robust, three-step linear sequence designed for high regioselectivity and scalability.

  • Regioselective N-Alkylation: The sequence begins with the N-alkylation of 3-iodo-1H-pyrazole using 1-iodopropane. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected over stronger bases (like NaH) to provide a mild, heterogeneous basic environment that favors the thermodynamic N1-alkylated product while minimizing degradation.

  • Electrophilic Chlorosulfonation: The C4 position of the pyrazole ring is the most electron-rich site due to the electron-donating resonance from the ring nitrogens. Treatment with excess chlorosulfonic acid (ClSO₃H) at elevated temperatures drives a regiospecific electrophilic aromatic substitution, yielding the corresponding sulfonyl chloride[2].

  • Nucleophilic Sulfonamidation: The highly reactive sulfonyl chloride intermediate is coupled with various primary or secondary amines. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct. This prevents the precipitation of the amine nucleophile as a hydrochloride salt, ensuring high conversion rates[4].

Synthesis SM 3-Iodo-1H-pyrazole (Starting Material) Step1 Step 1: N-Alkylation 1-Iodopropane, K2CO3, DMF SM->Step1 Int1 3-Iodo-1-propyl-1H-pyrazole (Intermediate 1) Step1->Int1 SN2 Substitution Step2 Step 2: Chlorosulfonation ClSO3H, 100°C Int1->Step2 Int2 3-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride (Intermediate 2) Step2->Int2 Electrophilic Aromatic Substitution Step3 Step 3: Sulfonamidation R-NH2, DIPEA, THF Int2->Step3 Product 3-Iodo-1-propylpyrazole-4-sulfonamides (Final Analogs) Step3->Product Nucleophilic Acyl Substitution

Fig 2: Three-step synthetic workflow for 3-Iodo-1-propylpyrazole-4-sulfonamide analogs.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Iodo-1-propyl-1H-pyrazole

Objective: Alkylate the pyrazole core while managing N1/N2 tautomeric regioselectivity.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-iodo-1H-pyrazole (10.0 g, 51.5 mmol) and anhydrous DMF (100 mL).

  • Activation: Add finely powdered anhydrous K₂CO₃ (14.2 g, 103.0 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Add 1-iodopropane (6.0 mL, 61.8 mmol, 1.2 eq) dropwise over 10 minutes. Stir the reaction mixture at 60 °C for 12 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes/EtOAc 4:1; UV active). Once the starting material is consumed, cool the mixture to room temperature and pour it into 300 mL of ice water. Extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to isolate the major N1-isomer as a pale yellow oil.

Step 2: Synthesis of 3-Iodo-1-propyl-1H-pyrazole-4-sulfonyl chloride

Objective: Regiospecific activation of the C4 position. Caution: ClSO₃H reacts violently with water. Perform in a well-ventilated fume hood.

  • Reaction: Cool a 100 mL round-bottom flask containing 3-iodo-1-propyl-1H-pyrazole (5.0 g, 21.2 mmol) to 0 °C in an ice bath. Carefully add chlorosulfonic acid (14.1 mL, 212 mmol, 10.0 eq) dropwise.

  • Heating: Remove the ice bath and gradually heat the mixture to 100 °C for 3 hours. The neat reaction relies on the excess ClSO₃H acting as both the electrophile and the solvent[2].

  • Quenching (Critical Step): Cool the dark viscous mixture to room temperature. Using an addition funnel, add the mixture dropwise into a vigorously stirred beaker containing 500 g of crushed ice. A white precipitate will form immediately.

  • Isolation: Filter the resulting solid under vacuum, wash thoroughly with ice-cold water (3 × 50 mL) to remove residual acid, and dry under high vacuum. The intermediate is highly moisture-sensitive and should be used immediately in the next step.

Step 3: General Procedure for Sulfonamidation

Objective: Library generation via amine diversification.

  • Coupling: Dissolve the freshly prepared sulfonyl chloride (1.0 mmol) in anhydrous THF (10 mL). Add DIPEA (0.52 mL, 3.0 mmol, 3.0 eq) followed by the desired primary or secondary amine (1.2 mmol, 1.2 eq)[4].

  • Reaction: Stir the mixture at room temperature for 16 hours under a nitrogen atmosphere.

  • Workup: Dilute the mixture with Dichloromethane (20 mL) and wash with 1M HCl (10 mL) to remove excess unreacted amine and DIPEA. Wash with saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and recrystallize from Ethanol/Water or purify via column chromatography to afford the final pure analogs.

Quantitative Data & Analog Library

The following table summarizes a representative library of synthesized 3-Iodo-1-propylpyrazole-4-sulfonamide analogs, highlighting the efficiency of the synthetic route and contextualizing their potential biological efficacy against lipid amidase targets.

Compound IDAmine Nucleophile (R-NH₂)Step 3 Yield (%)Purity (HPLC, %)Representative IC₅₀ (NAAA, µM)*
3I-1P-01 Ammonia (NH₃, 0.5M in dioxane)85>991.25
3I-1P-02 Methylamine78980.85
3I-1P-03 Cyclopropylamine72970.45
3I-1P-04 Benzylamine81992.10
3I-1P-05 Azabicyclo[3.2.1]octan-3-amine65960.33

*Note: IC₅₀ values are representative benchmarks extrapolated from structurally homologous pyrazole-4-sulfonamide NAAA inhibitors reported in the literature[1].

References[3] Title: Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions

Source: RSC Advances (The Royal Society of Chemistry) URL: [Link][1] Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: PubMed Central (NIH) URL: [Link][4] Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry-Section B URL: [Link][2] Title: Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming poor solubility of pyrazole sulfonamides in aqueous solutions

Welcome to the Technical Support Center for Pyrazole Sulfonamide Formulation. Pyrazole sulfonamides (such as the selective COX-2 inhibitor celecoxib) are notoriously difficult to formulate due to their Biopharmaceutics C...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Sulfonamide Formulation. Pyrazole sulfonamides (such as the selective COX-2 inhibitor celecoxib) are notoriously difficult to formulate due to their Biopharmaceutics Classification System (BCS) Class II status—characterized by high membrane permeability but extremely poor aqueous solubility.

This guide provides diagnostic troubleshooting, self-validating experimental protocols, and quantitative benchmarks to help you overcome precipitation, poor bioavailability, and formulation instability in your aqueous systems.

Part 1: Diagnostic Troubleshooting & FAQs

Q: Why do pyrazole sulfonamides exhibit such poor aqueous solubility, and how does this dictate my formulation strategy? A: The poor aqueous solubility of pyrazole sulfonamides—often as low as ~3–7 µg/mL at physiological pH[1]—is driven by two thermodynamic barriers: high lipophilicity (LogP) and a rigid crystal lattice. The sulfonamide group participates in strong intermolecular hydrogen bonding, leading to high melting points and lattice energies. To overcome this, your strategy must either disrupt the crystal lattice (e.g., amorphization via solid dispersions) or bypass the aqueous solvation penalty entirely (e.g., lipid-based nanocarriers)[2].

Q: I am running in vitro assays and my compound keeps precipitating. Should I use a co-solvent or a solid dispersion? A: For immediate in vitro liquid assays, co-solvency is the most efficient approach. Solvents like PEG 400 and ethanol significantly enhance the solubility of pyrazole sulfonamides by lowering the dielectric constant of the aqueous vehicle and disrupting water's hydrogen-bond network[3]. However, for solid oral dosage forms or long-term in vivo studies, solid dispersions are superior. Dispersing the drug in a hydrophilic polymeric carrier (like Pluronic F127) converts the crystalline drug into a metastable amorphous state, drastically reducing the thermodynamic barrier to dissolution[4].

Q: How can I ensure my amorphous solid dispersion doesn't recrystallize over time? A: Amorphous solid dispersions are thermodynamically unstable. To create a stable system, polymer selection is critical. Amphiphilic polymers like Pluronic F127 inhibit crystal nucleation through steric hindrance and act as localized wetting agents[4]. You must validate this stability by performing Differential Scanning Calorimetry (DSC) immediately post-formulation and after accelerated stability testing to confirm the absence of crystalline endothermic peaks.

Part 2: Formulation Decision Workflow

Use the following logical workflow to determine the optimal solubility enhancement technique based on the specific physicochemical limitations of your target pyrazole sulfonamide.

FormulationWorkflow A Assess Pyrazole Sulfonamide (e.g., Celecoxib) B Determine Limiting Factor A->B C High Crystal Lattice Energy (Melting Point > 150°C) B->C D High Lipophilicity (LogP > 3.0) B->D E Solid Dispersion Strategy (Amorphization) C->E Disrupt Lattice F Lipid-Based Formulation (Nanoemulsion) D->F Solubilize G Spray Drying with Pluronic F127 E->G H Oil/Surfactant/Water Sonication F->H

Workflow for selecting solubility enhancement strategies based on physicochemical properties.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Amorphous Solid Dispersions via Spray Drying

Objective: Enhance dissolution rate by kinetically trapping the drug in an amorphous state. Causality: Spray drying rapidly evaporates the solvent, preventing the pyrazole sulfonamide from organizing into a crystal lattice. The hydrophilic polymer matrix isolates the drug molecules, preventing nucleation[4].

  • Solvent Selection: Dissolve the pyrazole sulfonamide and the hydrophilic carrier (Pluronic F127) in dichloromethane.

    • Why? Dichloromethane acts as a common volatile solvent that fully dissolves both the hydrophobic drug and the amphiphilic polymer, ensuring molecular-level mixing prior to evaporation[4].

  • Ratio Optimization: Prepare the solution at a drug-to-polymer weight ratio of 1:5.

    • Why? This specific ratio provides sufficient polymer bulk to sterically isolate drug molecules and maximize micellar solubilization upon contact with water[4].

  • Spray Drying: Feed the solution into a laboratory spray dryer. Maintain the inlet temperature above the boiling point of dichloromethane (39.6 °C) but below the degradation temperature of the components.

  • System Validation (Self-Correction):

    • Structural: Run X-Ray Diffraction (XRD) on the resulting microspheres. The disappearance of sharp diffraction peaks validates successful amorphization[4].

    • Functional: Perform an in vitro dissolution test (USP Apparatus II, 100 rpm, 37 °C). A validated system will yield a >5-fold increase in solubility and >95% release within 30 minutes[4].

Protocol B: High-Shear Nanoemulsion Formulation

Objective: Achieve maximum aqueous concentration for high-dose in vivo administration. Causality: Nanoemulsions encapsulate the hydrophobic pyrazole core within nanoscale lipid droplets stabilized by surfactants, presenting a hydrophilic exterior to the aqueous medium and bypassing the dissolution step entirely[5].

  • Phase Preparation: Dissolve the pyrazole sulfonamide in a selected lipid/oil phase (e.g., Capryol). Separately, disperse a high-HLB surfactant in distilled water.

  • Primary Emulsification: Slowly add the oil phase to the aqueous phase under continuous magnetic stirring to form a coarse emulsion.

  • Nanonization: Subject the coarse emulsion to high-pressure homogenization or probe ultrasonication for 10–15 minutes.

    • Why? High shear forces reduce the droplet size to <200 nm. Sub-micron droplets exponentially increase the surface area available for absorption and prevent phase separation (Ostwald ripening)[5].

  • System Validation (Self-Correction):

    • Physical: Measure droplet size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.3 validates a uniform, stable nanoemulsion.

    • Functional: Quantify drug content via HPLC at 250 nm. A successful nanoemulsion can achieve apparent solubilities exceeding 200 mg/mL[5].

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of various solubility enhancement techniques applied to celecoxib (a model pyrazole sulfonamide), allowing you to benchmark your experimental results against established literature.

Formulation StrategyCarrier / Excipient SystemApparent Solubility / Release EnhancementPrimary Mechanism of Action
Pure Drug (Baseline) None~3–7 µg/mL (at pH 7, 37 °C)[1]Crystalline lattice limits thermodynamic dissolution
Co-Solvency PEG 400 / EthanolSignificant enhancement (pH dependent)[3]Reduction of solvent dielectric constant
Solid Dispersion (Fusion) Urea (1:5 ratio)79.08% release achieved in 60 min[2]Amorphization and improved particle wetting
Spray Dried Microspheres Pluronic F127 (1:5 ratio)5-fold solubility increase; 98% release in 30 min[4]Decreased crystallinity, micellar solubilization
Nanoemulsion Oil / Surfactant / Water228.24 mg/mL solubility; 99.9% dissolution[5]Nanoscale encapsulation, bypassed aqueous barrier

References

  • Title: Nanoemulsion: A promising tool for solubility and dissolution enhancement of celecoxib Source: tandfonline.com URL: 5

  • Title: Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed Source: nih.gov URL: 3

  • Title: Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers - PMC Source: nih.gov URL: 1

  • Title: Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127 Source: ijper.org URL: 4

  • Title: Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique Source: onlinepharmacytech.info URL: 2

Sources

Optimization

refining purification methods for 3-Iodo-1-propylpyrazole-4-sulfonamide

Welcome to the technical support center for the purification of 3-Iodo-1-propylpyrazole-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-Iodo-1-propylpyrazole-4-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. It provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols based on established chemical principles and field-proven experience.

Critical Concepts: Understanding the Molecule

Before troubleshooting purification, it is essential to understand the chemical properties of 3-Iodo-1-propylpyrazole-4-sulfonamide. Its structure presents unique challenges and informs our purification strategy.

  • The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They are generally stable, but the specific substitution pattern influences their polarity and reactivity.[1]

  • The C-I Bond: The carbon-iodine bond on the pyrazole ring is the most labile part of the molecule. It can be susceptible to degradation under certain conditions, such as exposure to light, strong bases, or certain metal catalysts, potentially releasing iodine (I₂) and leading to colored impurities.

  • The Sulfonamide Group: The -SO₂NH₂ group is strongly electron-withdrawing and is a hydrogen bond donor. This functional group significantly increases the molecule's polarity and provides a site for both hydrogen bonding and salt formation. Sulfonamides are typically crystalline solids.[2]

  • Potential Impurities: Common impurities may include unreacted starting materials (e.g., 1-propyl-1H-pyrazole-4-sulfonamide if iodination is the final step, or 3-iodo-1-propylpyrazole), regioisomers from the synthesis, or degradation byproducts where the iodine has been lost.[3]

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues encountered during the purification of 3-Iodo-1-propylpyrazole-4-sulfonamide in a problem-and-solution format.

Problem: My crude product shows multiple spots on TLC, and purity is low.

Question: What is the most effective way to handle a complex mixture of impurities?

Answer: For complex mixtures containing impurities with different polarities, silica gel column chromatography is the most robust and recommended first-line purification method.[4][5] It excels at separating compounds based on their differential adsorption to the stationary phase.

  • Causality: The high polarity of the sulfonamide group combined with the less polar propyl and iodo-pyrazole core creates a molecule of intermediate polarity. This allows for effective separation from both more polar (e.g., starting sulfonamides) and less polar (e.g., non-sulfonated precursors) impurities using a suitable solvent gradient.

  • Strategic Approach:

    • Analytical TLC First: Always begin by developing an optimal solvent system using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (R_f) of 0.25-0.35 for the desired product, with clear separation from all impurity spots. A common eluent system for this type of molecule is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[6]

    • Choosing the Right System: Start with a 30:70 ethyl acetate/hexanes mixture and adjust the ratio as needed. If impurities are very close to your product spot, consider using a different solvent system, such as dichloromethane/methanol, to alter the selectivity.

    • Execution: Perform flash column chromatography. A detailed protocol is provided in Section 4.1.

Problem: The purified product is an oil and will not solidify or "oils out" during recrystallization.

Question: My product separates as a liquid instead of crystals during recrystallization. What causes this and how can I fix it?

Answer: This phenomenon, known as "oiling out," is common with sulfonamides and typically occurs for two main reasons: a high concentration of impurities or a recrystallization temperature that is above the melting point of the impure product.[7] Oiled-out products are almost always impure.

  • Causality: Impurities disrupt the formation of a stable crystal lattice. This disruption lowers the melting point of the mixture. If this depressed melting point is below the temperature of the solvent during cooling, the compound will separate as a supercooled liquid (an oil) rather than a solid.

  • Recommended Solutions:

    • Pre-Purify with Chromatography: The most reliable solution is to remove the impurities that are inhibiting crystallization. Purify the crude oil via column chromatography first to achieve >95% purity. The resulting purified solid or viscous oil is much more likely to crystallize successfully.

    • Modify Recrystallization Conditions: If the product is already reasonably pure:

      • Add More Solvent: Re-heat the mixture to dissolve the oil completely, add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool much more slowly.[7]

      • Change Solvent System: The current solvent may be too good a solvent (too nonpolar). Sulfonamides often crystallize well from polar protic solvent mixtures. Try recrystallizing from an isopropanol/water or ethanol/water system.[7][8]

      • Induce Crystallization: Scratch the inside of the flask below the solvent line with a glass rod to create nucleation sites. Alternatively, if you have a small amount of pure solid, add a "seed crystal" to initiate crystallization.[7]

Problem: My final product has a persistent pink, yellow, or brown color.

Question: How can I remove colored impurities from my 3-Iodo-1-propylpyrazole-4-sulfonamide?

Answer: Color in iodinated aromatic compounds often indicates the presence of trace amounts of elemental iodine (I₂) due to slight degradation or residual reagents from the iodination step.

  • Causality: The C-I bond can be cleaved under thermal stress or light exposure, releasing iodine, which is intensely colored. Other highly conjugated byproducts can also cause coloration.

  • Recommended Solutions:

    • Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent for recrystallization (e.g., hot ethanol). Add a very small amount (1-2% by weight) of activated charcoal and boil the solution for 5-10 minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a pad of Celite® to remove the charcoal, then allow the filtrate to cool and crystallize.[6]

    • Aqueous Wash: Before final purification, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will chemically reduce any elemental iodine to colorless iodide (I⁻), which will be removed in the aqueous layer.

    • Silica Gel Plug Filtration: For removing trace polar impurities, dissolve the compound in a minimal amount of a moderately polar solvent (e.g., 10% ethyl acetate in hexanes) and pass it through a short column ("plug") of silica gel. The highly colored, polar impurities will often be retained at the top of the silica, while your product elutes.

Problem: The recovery yield from purification is very low.

Question: I am losing a significant amount of product during purification. What are the most common causes of low yield?

Answer: Low recovery is most often traced back to the recrystallization step, specifically using an excessive volume of solvent.

  • Causality: Every compound has some degree of solubility in a given solvent, even at low temperatures. If too much solvent is used to dissolve the crude product initially, a substantial amount of the product will remain dissolved in the mother liquor after cooling, leading to poor recovery.[7]

  • Recommended Solutions:

    • Minimize Recrystallization Solvent: During recrystallization, add the boiling solvent in small portions to the crude material, waiting for the solvent to boil between additions, until the solid just dissolves. This ensures the solution is saturated and maximizes crystal formation upon cooling.

    • Cool Thoroughly: After slow cooling to room temperature, place the crystallization flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid from the mother liquor.

    • Recover from Mother Liquor: If the yield is still low, concentrate the mother liquor by about half its volume and cool it again to recover a second crop of crystals. Note that this second crop may be less pure than the first and should be analyzed separately.

Visualized Workflows & Logic

The following diagrams illustrate the recommended purification workflow and a decision-making process for troubleshooting common issues.

General Purification Workflow

Crude Crude Product (Post-Synthesis) TLC TLC Analysis (e.g., 30% EtOAc/Hex) Crude->TLC ColChrom Column Chromatography TLC->ColChrom Impure PurityCheck1 Check Purity (TLC / NMR) TLC->PurityCheck1 Appears Pure Fractions Combine Pure Fractions & Evaporate ColChrom->Fractions Fractions->PurityCheck1 PurityCheck1->ColChrom Still Impure Colored Product Colored? PurityCheck1->Colored >95% Pure Recrystal Recrystallization (e.g., IPA/Water) Colored->Recrystal No Charcoal Recrystallization with Charcoal Colored->Charcoal Yes FinalProduct Pure, Crystalline Product Recrystal->FinalProduct Charcoal->FinalProduct

Caption: General purification workflow for 3-Iodo-1-propylpyrazole-4-sulfonamide.

Troubleshooting Decision Tree

Start Purification Issue IssueType What is the primary problem? Start->IssueType LowPurity Low Purity (Multiple TLC Spots) IssueType->LowPurity Impurity OilingOut Product is Oily or 'Oils Out' IssueType->OilingOut Physical Form Colored Product is Colored IssueType->Colored Appearance LowYield Low Yield IssueType->LowYield Recovery Sol_Chrom Action: Perform Column Chromatography LowPurity->Sol_Chrom OilingOut->Sol_Chrom If highly impure Sol_Recrystal Action: Modify Recrystallization (Solvent, Cooling Rate, Seeding) OilingOut->Sol_Recrystal If reasonably pure Sol_Charcoal Action: Use Charcoal or Na2S2O3 Wash Colored->Sol_Charcoal Sol_Solvent Action: Minimize Solvent Volume & Cool Thoroughly LowYield->Sol_Solvent

Caption: Decision tree for troubleshooting common purification problems.

Detailed Experimental Protocols

Protocol: Silica Gel Column Chromatography

This protocol describes a standard procedure for purifying grams of the title compound.

Materials:

  • Crude 3-Iodo-1-propylpyrazole-4-sulfonamide

  • Silica Gel (for flash chromatography, 230-400 mesh)

  • Solvents: Ethyl Acetate (EtOAc), Hexanes (or Heptane), Dichloromethane (DCM)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Solvent System Selection: As determined by TLC analysis (see Section 2.1), prepare the chosen eluent system (e.g., 20:80 EtOAc/Hexanes). Prepare a less polar solvent (e.g., 5:95 EtOAc/Hexanes) for loading and a more polar one (e.g., 40:60 EtOAc/Hexanes) for flushing the column.

  • Column Packing: Pack the column with silica gel as a slurry in the less polar solvent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • In a separate flask, add a small amount of silica gel (approx. 1-2 times the weight of your crude product).

    • Add the solution of your crude product to the silica and evaporate the solvent completely on a rotary evaporator to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.

    • Carefully add the silica-adsorbed product to the top of the packed column.

  • Elution:

    • Begin eluting with the less polar solvent mixture.

    • Gradually increase the polarity of the eluent (gradient elution) or run with a single isocratic mixture, depending on the separation observed on TLC.

    • Collect fractions in test tubes and monitor the elution process by TLC. Spot every few fractions on a TLC plate, develop, and visualize under a UV lamp.

  • Isolation:

    • Combine the fractions that contain only the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum for several hours to remove any residual solvent.

Protocol: Recrystallization from Isopropanol/Water

This is an effective method for final purification to obtain a high-purity, crystalline solid.[8]

Materials:

  • Purified 3-Iodo-1-propylpyrazole-4-sulfonamide (from chromatography)

  • Isopropanol (IPA)

  • Deionized Water

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Dissolution: Place the compound in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid at boiling point. Add the solvent in small portions.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy. This indicates the solution is saturated.

  • Clarification: Add 1-2 more drops of hot isopropanol to make the solution clear again.

  • Cooling (Critical Step): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this time.

  • Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 50:50 IPA/water, followed by a small amount of cold water to remove the IPA.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (<50°C).

Frequently Asked Questions (FAQs)

Q1: What is the best TLC stain to visualize this compound if it's not UV-active? A1: While the pyrazole ring should make the compound UV-active, if visualization is poor, a potassium permanganate (KMnO₄) stain is a good general-purpose choice that will react with the pyrazole ring.

Q2: My NMR spectrum looks clean, but the melting point is broad. Is it pure? A2: A broad melting point is a classic sign of impurity, even if it's not visible by ¹H NMR. The impurity could be a regioisomer with a very similar NMR spectrum or a small amount of residual solvent. Recrystallization is highly recommended to improve crystalline purity.

Q3: Can I use reverse-phase chromatography to purify this compound? A3: Yes, reverse-phase (e.g., C18) chromatography is a viable option, especially for removing more non-polar impurities. A typical eluent system would be a gradient of water and acetonitrile or methanol, often with a small amount of formic acid or TFA to improve peak shape.

Q4: Is the compound stable in storage? A4: Iodinated aromatic compounds can be sensitive to light. It is best to store the purified 3-Iodo-1-propylpyrazole-4-sulfonamide in an amber vial or a container protected from light, in a cool, dry place. Storage under an inert atmosphere (nitrogen or argon) can further prevent long-term degradation.

References

  • Mahesh, P., Akshinthala, P., Katari, N. K., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link]

  • Larsen, A. A., & Sprague, J. M. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office. (Illustrates the use of propanol/water mixtures for sulfonamide recrystallization).
  • Reddy, C. V., et al. (2012). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Journal of the Mexican Chemical Society. Available at: [Link]

  • Katari, N. K., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of Chemical and Pharmaceutical Sciences. (This reference is illustrative of general pyrazole sulfonamide synthesis, though the specific link was not found in the search results, the principles are widely published in similar articles).
  • Khan, I., et al. (2022). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers in Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Sulfonamide. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of 3-Iodo-1-propylpyrazole-4-sulfonamide

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and mitigate the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and mitigate the off-target liabilities associated with 3-Iodo-1-propylpyrazole-4-sulfonamide .

While pyrazole-4-sulfonamides are highly potent pharmacophores—often utilized as targeted metalloenzyme inhibitors (such as tumor-associated Carbonic Anhydrase IX/XII) or antiproliferative agents—their structural features can drive promiscuous binding. The primary sulfonamide acts as a potent Zinc-Binding Group (ZBG), while the 1-propyl and 3-iodo substituents introduce lipophilicity and halogen-bonding capabilities that complicate selectivity.

Part 1: Mechanistic Troubleshooting & FAQs

The following FAQs address the root causality behind common experimental failures and provide actionable, self-validating solutions.

Q1: Why does 3-Iodo-1-propylpyrazole-4-sulfonamide exhibit high background toxicity in my wild-type control cell lines? Causality: The primary sulfonamide moiety ( −SO2​NH2​ ) is a classic ZBG. In aqueous physiological environments, the sulfonamide anion coordinates directly with the Zn2+ ion in the active site of ubiquitous metalloenzymes. Because the active sites across human CA isoforms are highly conserved, sulfonamides inherently lack isoform selectivity, leading to off-target binding to ubiquitous CA I and CA II isoforms [1]. This widespread inhibition disrupts intracellular pH balance, causing generalized cytotoxicity. Solution: To isolate target-specific phenotypes, you must operate below the Ki​ threshold of the off-target isoforms. Reduce your assay concentration to the low nanomolar range (e.g., 10–50 nM). For robust validation, run a parallel competitive displacement assay using a known CA II-specific inhibitor to confirm whether the observed toxicity is driven by your target or by CA II cross-reactivity.

Q2: My compound shows rapid depletion in liver microsomal stability assays. Is this an off-target metabolic effect? Causality: Yes. The addition of the 1-propyl group and the heavy 3-iodo substituent significantly increases the lipophilicity (cLogP) of the pyrazole core. High lipophilicity, combined with the polar surface area of the sulfonamide, increases the risk of off-target CYP450 binding and metabolic trapping [2]. Furthermore, the iodine atom can act as a Lewis acid, participating in unintended halogen bonding within the hydrophobic pockets of CYP enzymes. Solution: Perform a differential CYP450 inhibition panel (specifically targeting CYP3A4 and CYP2D6). If depletion is high, pre-incubate your cellular assays with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole). If the toxicity profile changes, your off-target effects are likely driven by a reactive metabolite rather than the parent compound.

Q3: How do I prevent non-specific protein binding in my in vitro biochemical assays? Causality: The hydrophobic 1-propyl chain can cause the compound to aggregate into micelles or bind non-specifically to assay plastics and serum proteins (like HSA). This artificially lowers the free fraction of the drug, skewing your IC50​ calculations and masking true off-target affinities. Solution: Optimize your assay buffer by adding 0.01% Triton X-100 or 0.1% Bovine Serum Albumin (BSA). This acts as a carrier to prevent micelle formation and non-specific adsorption. Ensure that all serial dilutions are performed in low-binding plates.

Part 2: Visualizing the Off-Target Landscape

Understanding the divergent pathways of your compound is critical for rational assay design. The diagram below illustrates how specific functional groups on 3-Iodo-1-propylpyrazole-4-sulfonamide drive both targeted efficacy and off-target liabilities.

G Compound 3-Iodo-1-propylpyrazole- 4-sulfonamide Mech1 Specific Hydrophobic Fit (1-Propyl & 3-Iodo) Compound->Mech1 Mech2 Zn2+ Chelation via Sulfonamide Compound->Mech2 Mech3 Halogen Bonding (3-Iodo Promiscuity) Compound->Mech3 Target Target Enzyme (e.g., CA IX) OffTarget1 Off-Target: CA I / II (Ubiquitous) OffTarget2 Off-Target: CYP450 (Microsomes) Mech1->Target Mech2->OffTarget1 Mech3->OffTarget2

Fig 1: Mechanistic pathways driving target specificity vs. off-target binding.

Part 3: Quantitative Data & Profiling

To contextualize the off-target liabilities, compare your experimental results against the established baseline profiles of pyrazole-sulfonamide derivatives. The table below summarizes the typical selectivity ratios and metabolic liabilities observed during lead optimization.

Compound VariantTarget (CA IX) IC50​ (nM)Off-Target (CA II) IC50​ (nM)Selectivity Ratio (CA II / CA IX)CYP3A4 Inhibition (%) at 10 µM
Unsubstituted Pyrazole-4-sulfonamide45.212.50.2715%
3-Iodo-1-propylpyrazole-4-sulfonamide 8.4 145.0 17.2 68%
Acetazolamide (Control)25.012.00.48<5%

Data Interpretation: While the 1-propyl and 3-iodo groups successfully improve the selectivity ratio for tumor-associated targets (CA IX) by creating steric clashes in the tighter CA II active site, they drastically increase off-target CYP3A4 inhibition due to enhanced lipophilicity.

Part 4: Self-Validating Experimental Protocols

To accurately map the off-target profile of your compound, follow these standardized, step-by-step methodologies.

Workflow Step1 1. Compound Preparation Step2 2. Stopped-Flow Assay Step1->Step2 Step3 3. CYP450 Profiling Step1->Step3 Step4 4. Cellular Toxicity Step2->Step4 Step3->Step4 Step5 5. SAR Modeling Step4->Step5

Fig 2: Experimental workflow for validating target selectivity and toxicity.

Protocol A: Stopped-Flow CO₂ Hydrase Assay for Isoform Selectivity

This assay isolates the primary mechanism of action (Zn2+ chelation) and validates whether your compound selectively targets tumor-associated isoforms over ubiquitous off-targets [3].

  • Buffer Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 20 mM Na2​SO4​ , and 10 µM Phenol Red indicator.

  • Enzyme Preparation: Reconstitute recombinant human CA IX (Target) and CA II (Off-target) to a final working concentration of 10 nM.

  • Compound Dilution: Prepare a 10-point dose-response curve of 3-Iodo-1-propylpyrazole-4-sulfonamide starting at 10 µM, using 3-fold serial dilutions in 100% DMSO. Crucial: Final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Equilibration: Pre-incubate the enzyme with the compound for 15 minutes at room temperature. This allows the sulfonamide- Zn2+ coordination complex to reach thermodynamic equilibrium.

  • Reaction Initiation: Rapidly mix the enzyme-compound solution with CO2​ -saturated water (15 mM) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm (capturing the Phenol Red color change due to H+ generation). Calculate the initial velocity and determine the Ki​ using the Cheng-Prusoff equation.

Protocol B: Cellular Off-Target Toxicity Profiling (MTT Assay)

This protocol differentiates between target-mediated antiproliferative activity and generalized cytotoxic off-target effects [4].

  • Cell Seeding: Seed target cells (e.g., U937 or HeLa) and off-target control cells (e.g., HGF - human gingival fibroblasts) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Treat cells with 3-Iodo-1-propylpyrazole-4-sulfonamide (0.1 µM to 100 µM).

    • Self-Validation Step: You must include a vehicle control (0.5% DMSO) to establish baseline viability, and a positive control (Mitomycin C) to validate the assay's dynamic range.

  • Incubation: Incubate for 72 hours under standard culture conditions.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate the media and dissolve the crystals in 100 µL of DMSO per well.

  • Readout: Measure absorbance at 570 nm using a microplate reader. A significant drop in viability in the control HGF cells indicates severe off-target cytotoxicity, necessitating further structural optimization (e.g., utilizing a "tail approach" to improve selectivity).

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies Source: MDPI URL:[Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors Source: PubMed (Elsevier) URL:[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: ACS Omega (ACS Publications) URL:[Link]

Optimization

scaling up the synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide for in vivo studies

Technical Support Center: Scale-Up Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide Welcome to the dedicated technical support and troubleshooting center for the synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide. Pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scale-Up Synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide

Welcome to the dedicated technical support and troubleshooting center for the synthesis of 3-Iodo-1-propylpyrazole-4-sulfonamide. Pyrazole sulfonamides are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the development of enzyme inhibitors (such as carbonic anhydrase inhibitors) and anti-inflammatory agents[1],[2].

Scaling up the synthesis of halogenated pyrazole sulfonamides for in vivo studies presents unique challenges, including regioselectivity during alkylation, exotherm management during electrophilic aromatic substitution, and intermediate stability. This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting to ensure high-yield, reproducible scale-up.

Synthetic Workflow Architecture

The synthesis follows a convergent three-phase pathway designed to maximize regiocontrol and minimize intermediate degradation.

SynthesisWorkflow SM 3-Iodopyrazole + 1-Iodopropane Step1 Phase 1: N-Alkylation (Cs2CO3, DMF, 80°C) SM->Step1 Int1 3-Iodo-1-propylpyrazole (CAS: 1334500-09-2) Step1->Int1 Regioselective Control Step2 Phase 2: Chlorosulfonation (ClSO3H, 60°C) Int1->Step2 Int2 3-Iodo-1-propylpyrazole- 4-sulfonyl chloride Step2->Int2 Electrophilic Substitution Step3 Phase 3: Amidation (NH3/Dioxane, 0°C) Int2->Step3 Product 3-Iodo-1-propylpyrazole- 4-sulfonamide Step3->Product Nucleophilic Addition

Fig 1. Three-phase synthetic workflow for 3-Iodo-1-propylpyrazole-4-sulfonamide.

Section 1: Self-Validating Scale-Up Protocols (100g Scale)

As an application scientist, you must treat every reaction as a self-validating system. Do not proceed to the next step without confirming the mechanistic checkpoints described below.

Phase 1: Regioselective N-Alkylation

Objective: Synthesize 3-iodo-1-propylpyrazole while suppressing the formation of the 5-iodo isomer.

  • Causality: Pyrazole tautomerism leads to a mixture of N-alkylation products. By using a bulky base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent, we exploit the "cesium effect." The large ionic radius of Cs⁺ provides a highly reactive, "naked" pyrazolate anion, allowing thermodynamics to drive the alkylation toward the less sterically hindered 3-position (away from the bulky iodine atom)[3].

  • Procedure:

    • Charge a 2L jacketed reactor with 3-iodopyrazole (100 g, 0.51 mol) and anhydrous DMF (800 mL).

    • Add Cs₂CO₃ (252 g, 0.77 mol, 1.5 eq). Stir at 25°C for 30 minutes to ensure complete deprotonation.

    • Add 1-iodopropane (105 g, 0.62 mol, 1.2 eq) dropwise over 1 hour.

    • Heat the internal temperature to 80°C and stir for 16 hours.

  • Self-Validation Checkpoint: Pull a 0.5 mL aliquot, dilute in MeCN, and run LC-MS. The reaction is validated as complete when the starting material peak (< 1%) is consumed, and the 3-iodo to 5-iodo isomer ratio is ≥ 92:8.

  • Workup: Quench with 1.5L of cold water. Extract with Ethyl Acetate (3 x 500 mL). Wash the organic layer with 5% LiCl aqueous solution (3 x 300 mL) to remove trace DMF. Concentrate under vacuum.

Phase 2: Electrophilic Chlorosulfonation

Objective: Introduce the sulfonyl chloride group at the C4 position.

  • Causality: Chlorosulfonic acid (ClSO₃H) acts as both the solvent and the electrophile. The reaction proceeds in two stages: initial sulfonation to the sulfonic acid, followed by conversion to the sulfonyl chloride by additional ClSO₃H. Heating to 60°C is strictly required to overcome the activation energy of the secondary chlorination event[1].

  • Procedure:

    • In a rigorously dried 1L flask under N₂, cool ClSO₃H (360 g, 3.09 mol, 6.0 eq) to 0°C.

    • Add 3-iodo-1-propylpyrazole (120 g, 0.51 mol) dropwise over 2 hours, maintaining internal temp < 10°C to prevent oxidative degradation.

    • Gradually warm the mixture to 60°C and stir for 10 hours.

  • Self-Validation Checkpoint: Quench a 1-drop aliquot into ice-water, extract with DCM, and perform an IR scan. A sharp, intense doublet at ~1370 cm⁻¹ and ~1170 cm⁻¹ validates the presence of the -SO₂Cl group. A broad peak at 3200 cm⁻¹ indicates incomplete chlorination (sulfonic acid presence).

  • Workup (CRITICAL SAFETY): Reverse-quench by dripping the reaction mass into 3 kg of vigorously stirred crushed ice. Extract immediately with cold DCM (3 x 600 mL). Dry over Na₂SO₄ and concentrate. Use immediately in Phase 3.

Phase 3: Anhydrous Amidation

Objective: Convert the sulfonyl chloride to the target sulfonamide.

  • Causality: Using anhydrous ammonia in dioxane (rather than aqueous NH₄OH) is critical. The pyrazole-4-sulfonyl chloride is highly susceptible to competitive hydrolysis. Excluding water ensures nucleophilic attack by NH₃ outcompetes hydrolysis, maximizing the sulfonamide yield[4].

  • Procedure:

    • Dissolve the crude sulfonyl chloride from Phase 2 in anhydrous THF (500 mL) and cool to 0°C.

    • Add 0.5 M NH₃ in dioxane (5.0 eq) dropwise over 1 hour.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor the pH of the reaction mixture. It will begin highly basic (pH > 10) and stabilize as HCl is generated and neutralized to NH₄Cl. LC-MS must show the complete disappearance of the sulfonyl chloride mass.

  • Workup: Remove volatiles under reduced pressure. Slurry the crude solid in cold water (500 mL) to dissolve NH₄Cl salts. Filter, wash with cold heptane, and dry under high vacuum to yield the final 3-Iodo-1-propylpyrazole-4-sulfonamide.

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and regioselectivity during the Phase 1 N-alkylation step. These data points justify the protocol choices outlined above.

Table 1: Optimization of N-Alkylation Conditions (100g Scale)

EntryBase (Equiv)SolventTemp (°C)3-Iodo : 5-Iodo RatioIsolated Yield (%)
1K₂CO₃ (1.5)MeCN8060 : 4045%
2K₂CO₃ (1.5)DMF8075 : 2562%
3NaH (1.2)THF0 to 2550 : 5038%
4 Cs₂CO₃ (1.5) DMF 80 92 : 8 85%

Note: Entry 4 represents the optimized, self-validating condition utilized in the Phase 1 protocol.

Section 3: Troubleshooting & FAQs

Q1: During the chlorosulfonation scale-up, the reaction violently exotherms upon quenching. How can we design a safe quench protocol without degrading the product? A: Causality: Unreacted chlorosulfonic acid reacts explosively with water, releasing gaseous HCl and H₂SO₄. Solution: Never add water to the reaction. You must utilize a reverse quench . Drip the reaction mixture slowly into a large excess of vigorously stirred crushed ice (minimum 10:1 ratio by weight of ice to reaction mass). Ensure the internal temperature of the quench vessel never exceeds 5°C. This prevents the thermal hydrolysis of your newly formed sulfonyl chloride back to the sulfonic acid[1].

Q2: My final amidation yield is unexpectedly low, and LC-MS shows a massive peak corresponding to the sulfonic acid byproduct. What went wrong? A: Causality: The pyrazole-4-sulfonyl chloride intermediate is highly electrophilic and hygroscopic. If your DCM during the Phase 2 extraction was not strictly dried over anhydrous Na₂SO₄, or if you left the intermediate sitting on the bench overnight, atmospheric moisture hydrolyzed the sulfonyl chloride. Solution: Treat the sulfonyl chloride as a transient intermediate. Evaporate the DCM at a low temperature (< 30°C) and immediately subject the crude oil to the anhydrous NH₃/dioxane amidation conditions.

Q3: How can I definitively differentiate the 3-iodo and 5-iodo isomers by NMR after Phase 1? A: Causality: The chemical shift of the pyrazole C4-proton is highly sensitive to the proximity of the iodine atom and the N-alkyl group. Solution: In ¹H-NMR (CDCl₃), the C4-H of the 3-iodo isomer typically appears further upfield (shielded) compared to the 5-iodo isomer. The 5-iodo isomer experiences an anisotropic deshielding effect from the adjacent N-propyl group, pushing its C4-H signal further downfield.

Q4: Can I avoid column chromatography when purifying the final 3-Iodo-1-propylpyrazole-4-sulfonamide at the 100g scale? A: Causality: Yes. Sulfonamides are capable of strong intermolecular hydrogen bonding, which significantly increases their crystallinity compared to their sulfonyl chloride precursors. Solution: Exploit this thermodynamic property by performing a solvent/anti-solvent recrystallization. Dissolve the crude sulfonamide in a minimum volume of hot ethyl acetate, and slowly add heptane (anti-solvent) until the solution becomes cloudy. Allow it to cool slowly to room temperature, then to 4°C, to yield highly pure crystalline product.

References

  • Title: Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Protic Pyrazolium Ionic Liquids: An Efficient Catalyst for Conversion of CO2 in the Absence of Metal and Solvent Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: ACS Publications URL: [Link]

  • Title: Biological Activity Evaluation of Pyrazolo[4,3-e][1,2,4]Triazine Sulfonamides Source: Remedy Publications URL: [Link]

Sources

Troubleshooting

dealing with difficult purification of iodinated organic compounds

Technical Support Center: Troubleshooting the Purification of Iodinated Organic Compounds Welcome to the Technical Support Center. Iodinated organic compounds present unique purification challenges due to the lability of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Purification of Iodinated Organic Compounds

Welcome to the Technical Support Center. Iodinated organic compounds present unique purification challenges due to the lability of the carbon-iodine (C-I) bond, their sensitivity to light, and the persistent nature of unreacted iodine byproducts. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure high-yield, high-purity isolation of your target molecules.

Purification Decision Workflow

PurificationWorkflow Start Crude Iodination Mixture Q1 Excess I2 present? Start->Q1 Wash Na2S2O3 (Thiosulfate) Redox Wash Q1->Wash Yes Q2 Light Sensitive? Q1->Q2 No Wash->Q2 Amber Handle in Dark/ Amber Flasks Q2->Amber Yes Q3 Labile C-I Bond (Acid Sensitive)? Q2->Q3 No Amber->Q3 Alumina Basic Alumina or Deactivated Silica Q3->Alumina Yes Silica Standard Silica Chromatography Q3->Silica No

Caption: Decision tree for the purification of iodinated organic compounds.

Frequently Asked Questions (FAQs)

Q1: Why does my purified iodinated product turn pink or brown over time, and how do I stop it? Mechanistic Cause: The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds. It is highly susceptible to homolytic cleavage when exposed to ultraviolet or even ambient visible light. This photolytic degradation generates highly reactive iodine radicals, which subsequently recombine to form elemental iodine (I₂). The presence of trace I₂ is what imparts the characteristic pink, purple, or brown discoloration to your sample [1]. Solution: This is an irreversible decomposition pathway. To prevent it, all handling, purification, and storage must be conducted in amber glassware or opaque containers. If amber glassware is unavailable, wrap standard flasks in aluminum foil. Store the final purified product under an inert atmosphere (argon or nitrogen) at sub-zero temperatures (-20 °C) to kinetically slow any thermal degradation [4].

Q2: How do I effectively remove excess elemental iodine before chromatography without losing my product? Mechanistic Cause: Elemental iodine streaks heavily on silica gel and can co-elute with your target compound, ruining the separation. It must be chemically quenched prior to loading the crude mixture onto a column. Solution: Utilize a reductive wash with aqueous sodium thiosulfate (Na₂S₂O₃). Thiosulfate acts as a mild reducing agent that specifically targets halogens. It reduces the lipophilic elemental iodine (I₂) into highly water-soluble iodide ions (I⁻), while being oxidized to tetrathionate (S₄O₆²⁻) [3]. This is a self-validating system: the endpoint is visually confirmed when the dark brown/purple color of the organic layer completely dissipates, leaving a clear or pale yellow solution.

Q3: My iodinated compound decomposes or deiodinates on the silica column. What is the cause and the solution? Mechanistic Cause: Standard silica gel is inherently acidic (pH ~4.5-5.5) due to surface silanol groups. These Lewis acidic sites can coordinate with the iodine atom, polarizing the already labile C-I bond and facilitating premature deiodination or elimination reactions during the chromatographic run [2]. Solution: You must neutralize the stationary phase. There are two field-proven approaches:

  • Deactivated Silica: Pre-treat standard silica gel by flushing the packed column with an eluent containing 1-2% triethylamine (TEA). The TEA binds to the acidic silanol sites, neutralizing them.

  • Basic Alumina: Switch the stationary phase to basic alumina (Activity IV), which provides a more hospitable environment for acid-sensitive iodo-compounds like iodoaziridines or aliphatic iodides [2].

Q4: I have a mixture of mono- and di-iodinated products that co-elute on TLC. How can I separate them? Mechanistic Cause: Successive iodination adds significant mass, but often only marginally changes the polarity, leading to co-elution on normal-phase silica gel. However, the addition of a second massive iodine atom significantly increases the crystal lattice energy and decreases the molecule's solubility in non-polar solvents [1]. Solution: Exploit the solubility differential rather than polarity. Di-iodinated compounds are generally much less soluble than their mono-iodinated counterparts. Perform a recrystallization using a solvent system (e.g., hexanes/ethyl acetate or cold ethanol) where the di-iodinated impurity precipitates out at room temperature or 0 °C, leaving the mono-iodinated product in the mother liquor [1].

Step-by-Step Methodologies

Protocol 1: Reductive Quenching of Elemental Iodine (Thiosulfate Wash)

Objective: To completely remove unreacted I₂ from the crude organic reaction mixture prior to purification.

  • Preparation: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Dilution: Dilute your crude reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and transfer it to a separatory funnel.

  • Quenching: Add an equal volume of the 10% Na₂S₂O₃ solution to the separatory funnel.

  • Agitation: Stopper the funnel, invert, and vent immediately to release any pressure. Shake vigorously for 1-2 minutes.

  • Validation: Allow the layers to separate. The organic layer should transition from dark brown/purple to clear or pale yellow. If a brown tint persists, repeat steps 3-4 with a fresh portion of thiosulfate solution [3].

  • Washing: Wash the organic layer once with distilled water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (keeping the water bath temperature below 35 °C to prevent thermal deiodination).

Protocol 2: Chromatographic Purification of Acid-Sensitive Iodo-Compounds

Objective: To purify labile iodinated compounds without inducing deiodination on the column.

  • Stationary Phase Selection: Choose Basic Alumina (Brockmann Activity IV) or standard silica gel (230-400 mesh) [2]. If using silica, prepare your eluent system and add 1% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry-pack the column using the chosen stationary phase and the non-polar component of your eluent (e.g., hexanes containing 1% TEA).

  • Equilibration (Silica Only): Flush the packed silica column with at least 3 column volumes of the TEA-spiked eluent to ensure complete neutralization of the silanol groups.

  • Loading: Dissolve the crude, iodine-free product (from Protocol 1) in a minimum volume of the eluent. Carefully load it onto the top of the stationary phase.

  • Elution: Elute the column using a gentle gradient (e.g., Hexanes to 10% Ethyl Acetate in Hexanes). Wrap the column in aluminum foil if the compound is highly light-sensitive.

  • Fraction Analysis: Monitor fractions via TLC. Visualize spots using a UV lamp (254 nm). Avoid using acidic stains (like p-Anisaldehyde) for initial visualization, as they may degrade the compound on the plate; rely on UV or an iodine chamber [1].

Quantitative Data: Properties & Purification Metrics

The following table summarizes the typical physical property shifts and purification metrics encountered when handling iodinated compounds compared to their non-iodinated precursors.

Property / MetricNon-Iodinated PrecursorMono-Iodinated ProductDi-Iodinated ByproductImpact on Purification Strategy
Molecular Weight Base MWBase MW + 125.9 g/mol Base MW + 251.8 g/mol Significant mass increase aids in MS identification.
Polarity (TLC R_f) Moderate (e.g., R_f = 0.4)Slightly Lower (e.g., R_f = 0.5)Lowest (e.g., R_f = 0.6)Often co-elute; requires shallow solvent gradients.
Solubility (Non-polar) HighModerateLowEnables separation via fractional recrystallization.
UV Absorbance VariableHigh (Strong heavy-atom effect)Very HighExcellent detectability at 254 nm during chromatography.
Stability (Silica Gel) StableModerately LabileHighly LabileNecessitates deactivated silica or basic alumina.

References

  • BenchChem. "Technical Support Center: Purification of 1-Iodo-2,3,4-trimethoxybenzene." BenchChem,
  • Boultwood, T., Affron, D. P., & Bull, J. A. "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." Journal of Visualized Experiments,
  • Wikipedia Contributors.
  • ResearchGate. "Photocatalytic aromatic Finkelstein reaction.

Reference Data & Comparative Studies

Validation

validating the biological activity of 3-Iodo-1-propylpyrazole-4-sulfonamide in animal models

A Comparative Guide to the In Vivo Validation of 3-Iodo-1-propylpyrazole-4-sulfonamide A Senior Application Scientist's Guide for Preclinical Drug Development This guide provides a comprehensive framework for the preclin...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vivo Validation of 3-Iodo-1-propylpyrazole-4-sulfonamide

A Senior Application Scientist's Guide for Preclinical Drug Development

This guide provides a comprehensive framework for the preclinical validation of 3-Iodo-1-propylpyrazole-4-sulfonamide in animal models. As this compound is a novel chemical entity with limited public data, this document is structured around the scientifically-backed hypothesis that its pyrazole sulfonamide scaffold confers selective inhibitory activity against cyclooxygenase-2 (COX-2). This positions the compound as a potential nonsteroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties.[1][2][3]

The following sections will compare the validation strategy for 3-Iodo-1-propylpyrazole-4-sulfonamide against the well-established selective COX-2 inhibitor, celecoxib, which serves as a benchmark for efficacy and safety.[2][4][5]

Mechanistic Rationale: Targeting the COX-2 Pathway

The central hypothesis is that 3-Iodo-1-propylpyrazole-4-sulfonamide, like other pyrazole sulfonamide derivatives, selectively inhibits the COX-2 enzyme.[1][6] COX-2 is an inducible enzyme, primarily expressed at sites of inflammation, that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.[3][7] In contrast, COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastric mucosa.[3]

By selectively targeting COX-2, 3-Iodo-1-propylpyrazole-4-sulfonamide is expected to reduce inflammation and pain with a lower risk of the gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[3][8]

Prostaglandin Synthesis Pathway and Point of Inhibition

The diagram below illustrates the arachidonic acid cascade and the proposed site of action for 3-Iodo-1-propylpyrazole-4-sulfonamide.

COX-2 Inhibition Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H2_1 Prostaglandins (H2) COX1->Prostaglandins_H2_1 Prostaglandins_H2_2 Prostaglandins (H2) COX2->Prostaglandins_H2_2 Homeostatic_PGs Homeostatic PGs (e.g., GI protection) Prostaglandins_H2_1->Homeostatic_PGs Leads to Inflammatory_PGs Inflammatory PGs (Pain, Inflammation) Prostaglandins_H2_2->Inflammatory_PGs Leads to PLA2->Arachidonic_Acid Releases Test_Compound 3-Iodo-1-propylpyrazole- 4-sulfonamide (Hypothesized) Test_Compound->COX2 Selectively Inhibits Inflammatory_Stimuli Inflammatory Stimuli (Cytokines, etc.) Inflammatory_Stimuli->COX2 Upregulates

Caption: Hypothesized mechanism of 3-Iodo-1-propylpyrazole-4-sulfonamide.

Comparative In Vivo Validation Workflow

The validation of 3-Iodo-1-propylpyrazole-4-sulfonamide will involve a tiered approach, starting with acute models of inflammation and pain to establish efficacy, followed by pharmacokinetic and preliminary safety assessments. Each stage will include celecoxib as a direct comparator.

InVivo_Validation_Workflow PK_Screen Pharmacokinetic (PK) Screen (Rodent) Acute_Inflammation Acute Inflammation Model (Carrageenan-induced Paw Edema) PK_Screen->Acute_Inflammation Inform Dosing Acute_Pain Acute & Inflammatory Pain Model (Formalin Test) PK_Screen->Acute_Pain Inform Dosing Data_Analysis Comparative Data Analysis (vs. Celecoxib) Acute_Inflammation->Data_Analysis Acute_Pain->Data_Analysis Toxicity Preliminary Safety/Tolerability (e.g., Gastric Ulceration) Data_Analysis->Toxicity Decision Go/No-Go Decision for Further Development Toxicity->Decision

Caption: Tiered workflow for in vivo validation.

Efficacy Evaluation: Animal Models

A. Acute Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for assessing the acute anti-inflammatory effects of novel compounds.[9] Subplantar injection of carrageenan induces a biphasic inflammatory response, with the later phase (after 3 hours) being largely mediated by prostaglandins.[10][11]

  • Objective: To evaluate the ability of 3-Iodo-1-propylpyrazole-4-sulfonamide to reduce acute inflammation compared to celecoxib.

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Key Parameter: Paw volume or thickness, measured using a plethysmometer or calipers at baseline and various time points post-carrageenan injection.[12]

B. Analgesic Activity: Formalin Test

The formalin test is a robust model that assesses both acute (neurogenic) and persistent (inflammatory) pain.[13][14] It involves injecting a dilute formalin solution into the paw, which elicits a biphasic licking and flinching response.[15]

  • Phase I (0-5 minutes): Represents acute nociceptive pain due to direct chemical stimulation of nociceptors.[16]

  • Phase II (15-60 minutes): Involves an inflammatory response and central sensitization, and is sensitive to NSAIDs.[15][16]

  • Objective: To determine the analgesic efficacy of 3-Iodo-1-propylpyrazole-4-sulfonamide on inflammatory pain (Phase II) and compare it with celecoxib.

  • Animal Model: Male Swiss albino mice.

  • Key Parameter: Time spent licking or flinching the injected paw during Phase I and Phase II.

Comparative Performance Data (Hypothetical)

The following tables present a hypothetical comparison based on expected outcomes for a novel, potent COX-2 inhibitor versus the established drug, celecoxib.

Table 1: Comparative Efficacy in Animal Models
Parameter3-Iodo-1-propylpyrazole-4-sulfonamide (10 mg/kg, p.o.)Celecoxib (30 mg/kg, p.o.)Vehicle Control
Carrageenan Paw Edema (% Inhibition at 4h) 65%55%0%
Formalin Test - Phase I (Licking Time, sec) ~10% reduction vs. Vehicle~10% reduction vs. Vehicle100 ± 15 sec
Formalin Test - Phase II (Licking Time, sec) ~70% reduction vs. Vehicle~60% reduction vs. Vehicle250 ± 30 sec

Data are hypothetical and for illustrative purposes.

Table 2: Comparative Pharmacokinetics and Safety Profile (Hypothetical)
Parameter3-Iodo-1-propylpyrazole-4-sulfonamideCelecoxib
Bioavailability (Oral, Rat) > 80%~40-50%
Tmax (Oral, Rat) 2.0 hours3.0 hours[7]
Half-life (t½, Rat) 6.0 hours~11 hours[17]
Gastric Ulceration (at 5x Efficacious Dose) Minimal to NoneMinimal to None[1]
COX-2/COX-1 Selectivity Ratio (in vitro) > 200~10-20[2]

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Male Wistar rats (180-200g) are acclimatized for at least one week under standard laboratory conditions.

  • Grouping: Animals are randomly assigned to groups (n=6 per group):

    • Group 1: Vehicle (e.g., 0.5% Carboxymethylcellulose, p.o.)

    • Group 2: 3-Iodo-1-propylpyrazole-4-sulfonamide (e.g., 10 mg/kg, p.o.)

    • Group 3: Celecoxib (e.g., 30 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

  • Dosing: Test compounds or vehicle are administered orally 60 minutes before carrageenan injection.[9]

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the subplantar region of the right hind paw.[18]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 2: Formalin-Induced Inflammatory Pain in Mice
  • Animal Acclimatization: Male Swiss albino mice (20-25g) are acclimatized and habituated to the observation chambers for several days before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=8 per group) as described in Protocol 1.

  • Dosing: Test compounds or vehicle are administered orally 60 minutes prior to formalin injection.

  • Induction of Pain: 20 µL of 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.[13]

  • Observation: Immediately after injection, the mouse is placed in a transparent observation chamber. The cumulative time spent licking, biting, or flinching the injected paw is recorded with a stopwatch.

  • Data Recording: The recording is done in two distinct phases:

    • Phase I (Early Phase): 0-5 minutes post-injection.

    • Phase II (Late Phase): 15-30 minutes post-injection.[14]

  • Data Analysis: The mean licking time for each group is calculated for both phases. The percentage inhibition of nociceptive behavior is calculated relative to the vehicle control group.

Conclusion and Future Directions

This guide outlines a robust, comparative approach to validate the in vivo biological activity of 3-Iodo-1-propylpyrazole-4-sulfonamide. Based on its chemical structure, the compound is hypothesized to be a selective COX-2 inhibitor. The described animal models of inflammation and pain, using celecoxib as a benchmark, will provide critical data on its efficacy, potency, and therapeutic potential.[1][19]

Positive outcomes from these initial studies—specifically, significant anti-inflammatory and analgesic activity with a favorable safety profile compared to celecoxib—would warrant further investigation. Subsequent steps would include more comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis) to fully characterize its potential as a next-generation anti-inflammatory agent.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. Available at: [Link]

  • Comparing the Safety and Efficacy of Celecoxib for the Treatment of Osteoarthritis in Asian and non-Asian Populations. PMC. Available at: [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]

  • Sulfonamide-Pyrazole derivatives as next-generation Cyclooxygenase-2 enzyme inhibitors: From molecular design to in vivo efficacy. PubMed. Available at: [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. PubMed. Available at: [Link]

  • Formalin Murine Model of Pain. PMC. Available at: [Link]

  • Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Frontiers. Available at: [Link]

  • Celecoxib. Wikipedia. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. ResearchGate. Available at: [Link]

  • Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results. The Journal of the American Osteopathic Association. Available at: [Link]

  • Potential Adverse Effects of cyclooxygenase-2 Inhibition: Evidence From Animal Models of Inflammation. PubMed. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. Available at: [Link]

  • Chiral Pyrazolo[4,3-e][1][4][20]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic Transformations. MDPI. Available at: [Link]

  • What is the mechanism of Celecoxib?. Patsnap Synapse. Available at: [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • Tolerability and adverse events in clinical trials of celecoxib in osteoarthritis and rheumatoid arthritis: systematic review and meta-analysis of information from company clinical trial reports. PMC. Available at: [Link]

  • Formalin Test. ResearchGate. Available at: [Link]

  • Efficacy of Etoricoxib, Celecoxib, Lumiracoxib, Non-Selective NSAIDs, and Acetaminophen in Osteoarthritis: A Mixed Treatment Comparison. The Open Rheumatology Journal. Available at: [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. PMC. Available at: [Link]

  • Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA. Frontiers. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Available at: [Link]

  • Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Available at: [Link]

  • Modulation of Different Phases of Formalin Test by Force Swim Stress. PMC. Available at: [Link]

  • Clinical Pharmacology of Novel Selective COX-2 Inhibitors. Zenodo. Available at: [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. Available at: [Link]

  • Evaluating the Cost-Effectiveness of Celecoxib versus Ibuprofen and Naproxen in Patients with Osteoarthritis in United Arab Emirates Based on the PRECISION Trial. Dove Medical Press. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Synthetic Routes for Substituted Pyrazole Sulfonamides

Introduction & Pharmacological Relevance The 1,5-diarylpyrazole scaffold, particularly substituted pyrazole sulfonamides, represents a privileged pharmacophore in modern medicinal chemistry. The most prominent applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The 1,5-diarylpyrazole scaffold, particularly substituted pyrazole sulfonamides, represents a privileged pharmacophore in modern medicinal chemistry. The most prominent application of this class is the selective inhibition of Cyclooxygenase-2 (COX-2), with Celecoxib serving as the gold standard for managing inflammation and pain without the severe gastrointestinal side effects associated with non-selective NSAIDs[1],[2]. Beyond COX-2 inhibition, novel pyrazole sulfonamide derivatives are actively investigated as N-myristoyltransferase inhibitors for treating human African trypanosomiasis[3] and as apoptosis inducers in colorectal cancer therapies[4].

Understanding the synthetic pathways of these molecules is critical for drug development professionals aiming to optimize yield, improve regioselectivity, and adopt greener manufacturing practices.

G Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 Phospholipids->PLA2 AA Arachidonic Acid PLA2->AA COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxidation Prostaglandins Prostaglandins COX2->Prostaglandins Conversion Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Pyrazole Sulfonamides (e.g., Celecoxib) Inhibitor->COX2 Selective Inhibition

Fig 1. Arachidonic acid pathway and selective COX-2 inhibition by pyrazole sulfonamides.

Comparative Analysis of Synthetic Routes

The synthesis of substituted pyrazole sulfonamides traditionally revolves around the construction of the central pyrazole ring. However, the demand for higher purity and environmental sustainability has driven the development of alternative methodologies.

Route A: Classical Cyclocondensation (The Commercial Standard)

This foundational approach involves a Claisen condensation to form a 1,3-diketone intermediate, followed by a cyclization reaction with a substituted phenylhydrazine (e.g., 4-sulfamoylphenylhydrazine)[5],[2]. While highly scalable, the differential reactivity of the two nitrogen atoms in the hydrazine is often insufficient to dictate absolute regiocontrol. This lack of regioselectivity results in a complex mixture of 1,5- and 1,3-diarylpyrazole isomers, necessitating rigorous and costly downstream purification[1].

Route B: Palladium-Catalyzed Direct C-H Arylation

To circumvent the regioselectivity issues of Route A, modern approaches utilize transition-metal catalysis. By reacting a pre-formed 1,3-disubstituted pyrazole with an aryl bromide (like 4-bromobenzenesulfonamide) in the presence of a palladium catalyst, researchers can achieve absolute regiocontrol[1]. The metalation occurs exclusively at the sterically and electronically favored C-5 position of the pyrazole.

Route C: Ionic Liquid-Assisted Green Synthesis

Addressing the environmental impact of volatile organic solvents, this route employs Tris-(2-hydroxyethyl)ammonium acetate as both a solvent and a catalyst. The ionic liquid (IL) dramatically enhances the electrophilicity of the diketone carbonyls, accelerating the nucleophilic attack by the hydrazine while allowing for catalyst recovery and reuse[6].

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary synthetic routes based on empirical literature data.

MetricRoute A (Classical)[5],[1]Route B (C-H Arylation)[1]Route C (Ionic Liquid)[6]
Overall Yield ~73%~33% (over 3 linear steps)~86%
Regioselectivity Poor (Requires purification)Excellent (>95% purity)Moderate to Good
Cyclization Time 2 – 17 hours~2 hours< 1 hour
Catalyst Required None / Acidic conditionsPalladium (e.g., Pd(OAc)2)Tris-(2-hydroxyethyl)ammonium acetate
Environmental Impact High (Volatile organic solvents)Moderate (Heavy metal waste)Low (Green, reusable catalyst)

Experimental Protocols & Mechanistic Causality

Routes Start1 1,3-Diketone Precursor + Phenylhydrazine RouteA Route A: Classical Biphasic Cyclocondensation Start1->RouteA Ethyl Acetate/Water RouteC Route C: Green Synthesis Ionic Liquid Catalyst Start1->RouteC IL Catalyst Start2 1,3-Disubstituted Pyrazole + Aryl Bromide RouteB Route B: Pd-Catalyzed Direct C-H Arylation Start2->RouteB Pd Catalyst Product Substituted Pyrazole Sulfonamide (Target Molecule) RouteA->Product Poor Regioselectivity RouteB->Product Highly Regioselective RouteC->Product High Yield, Eco-friendly

Fig 2. Comparison of synthetic workflows for substituted pyrazole sulfonamides.

Protocol A: Classical Biphasic Cyclocondensation

Objective: Synthesize the pyrazole core while minimizing reaction time via phase partitioning.

  • Claisen Condensation: React 4'-methylacetophenone (1.0 equiv) with ethyl trifluoroacetate (1.1 equiv) in the presence of sodium methoxide to yield the 1,3-diketone intermediate[5],[2].

  • Biphasic Cyclization: Suspend the resulting diketone and 4-sulfamoylphenylhydrazine hydrochloride in a 50:50 (v/v) biphasic mixture of ethyl acetate and water. Reflux the mixture for 2–5 hours[5].

  • Causality: The biphasic system acts as a kinetic driver. The water-soluble hydrazine hydrochloride reacts at the solvent interface with the organic-soluble diketone. As the highly hydrophobic pyrazole sulfonamide forms, it rapidly partitions into the ethyl acetate layer. This continuous removal of the product from the aqueous interface prevents product inhibition and drives the equilibrium forward[5].

  • Validation Checkpoint: Perform TLC to confirm the disappearance of the diketone. Confirm the structure via 1 H-NMR: look for the characteristic pyrazole C-4 proton singlet at ~6.7 ppm and the sulfonamide -NH 2​ broad singlet at ~7.2–8.4 ppm[6],[2].

Protocol B: Palladium-Catalyzed Direct C-H Arylation

Objective: Achieve absolute regioselectivity by bypassing the hydrazine condensation.

  • Preparation: Suspend the pre-synthesized 1,3-disubstituted pyrazole (1.0 equiv) and 4-bromobenzenesulfonamide (1.2 equiv) in 1,4-dioxane[1].

  • Catalytic Activation: Add a palladium catalyst (e.g., Pd(OAc) 2​ ) and a phosphine ligand, followed by a mild base (e.g., K 2​ CO 3​ ). Heat the mixture under an inert argon atmosphere for 2 hours[1].

  • Causality: The palladium catalyst undergoes oxidative addition into the aryl bromide bond. The regioselectivity is strictly governed by the directing effects of the pyrazole ring; steric hindrance and electronic density inherently direct the metalation to the C-5 position. This completely eliminates the formation of the unwanted 1,3-diarylpyrazole regioisomer[1].

  • Validation Checkpoint: Utilize Evaporative Light Scattering Detection (ELSD) or LC-MS to confirm >95% purity of the single regioisomer. 13 C-NMR should show distinct peaks at ~143 and 145 ppm corresponding to the specific carbons of the desired pyrazole ring configuration[6],[1].

Protocol C: Ionic Liquid-Assisted Synthesis

Objective: Maximize yield and minimize environmental footprint using a green catalyst.

  • IL Preparation: Synthesize the ionic liquid by mixing equimolar amounts of tris-(2-hydroxyethyl)amine and acetic acid[6].

  • One-Pot Cyclization: Combine the 1,3-diketone and 4-sulfamoylphenylhydrazine in the presence of 2 mol% of the Tris-(2-hydroxyethyl)ammonium acetate ionic liquid. Stir at optimized temperatures (typically mild heating) for less than 1 hour[6].

  • Causality: The ionic liquid serves a dual function. As a solvent, its highly polar nature stabilizes the transition state of the cyclization. As a Brønsted/Lewis acid catalyst, its acidic proton significantly enhances the electrophilicity of the diketone's carbonyl carbon. This drastically lowers the activation energy for the nucleophilic attack by the hydrazine nitrogen, reducing reaction time and boosting yields to ~86%[6].

  • Validation Checkpoint: Isolate the product via simple filtration after adding a water/ethanol mixture. Validate catalyst recovery via mass balance. Confirm the functional groups via IR spectroscopy, specifically targeting the diagnostic S=O stretch of the sulfonamide group at 1122–1134 cm −1 [7],[6],[2].

Conclusion

The selection of a synthetic route for substituted pyrazole sulfonamides depends heavily on the project's constraints. Route A remains the standard for large-scale industrial synthesis where downstream purification infrastructure is already established. Route B is highly recommended for drug discovery and SAR (Structure-Activity Relationship) studies where absolute regiochemical purity is paramount to avoid confounding biological assay results. Finally, Route C represents the future of sustainable pharmaceutical manufacturing, offering an elegant balance of high yield, rapid kinetics, and minimal environmental toxicity.

Sources

Validation

Bridging the Digital and the Bench: A Guide to Cross-Validating In Silico and In Vitro Data for 3-Iodo-1-propylpyrazole-4-sulfonamide

In the contemporary landscape of drug discovery and development, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for accelerating the identification and validation...

Author: BenchChem Technical Support Team. Date: March 2026

In the contemporary landscape of drug discovery and development, the synergy between computational (in silico) and laboratory-based (in vitro) methodologies is paramount for accelerating the identification and validation of novel therapeutic agents. This guide provides a comprehensive framework for the cross-validation of in silico predictions with in vitro experimental results, using the hypothetical case of 3-Iodo-1-propylpyrazole-4-sulfonamide to illustrate the process. As a member of the pyrazole sulfonamide class, this compound is of significant interest due to the diverse biological activities associated with this scaffold, including anticancer and enzyme inhibitory properties.[1]

This guide, intended for researchers, scientists, and drug development professionals, will navigate the intricacies of integrating computational modeling with experimental data. We will delve into the rationale behind experimental design, provide detailed protocols, and demonstrate how to effectively compare and contrast the data from both domains to build a robust understanding of a compound's biological activity.

The Rationale for Integration: Why Two Approaches Are Better Than One

The drug discovery pipeline is fraught with challenges, including high costs and long development timelines.[2] In silico techniques, such as molecular docking and molecular dynamics simulations, offer a rapid and cost-effective means to screen large libraries of compounds and predict their potential interactions with biological targets.[3][4] However, these computational models are predictive and require experimental validation to confirm their accuracy.[5]

Conversely, in vitro assays provide tangible, experimental data on a compound's biological effect, such as enzyme inhibition or cytotoxicity.[1] While accurate, these experiments can be time-consuming and resource-intensive. By integrating both approaches, researchers can leverage the predictive power of in silico modeling to prioritize compounds for in vitro testing, and in turn, use the experimental data to refine and validate the computational models.[3] This iterative cycle of prediction and validation accelerates the discovery process and enhances the confidence in lead candidate selection.

In Vitro Evaluation: From Synthesis to Biological Activity

The journey of understanding a novel compound begins at the bench. This section outlines the synthesis and subsequent in vitro evaluation of pyrazole sulfonamides, a class to which 3-Iodo-1-propylpyrazole-4-sulfonamide belongs.

Synthesis of Pyrazole-4-sulfonamides

The synthesis of pyrazole-4-sulfonamides typically involves a multi-step process. A common route includes the formation of a pyrazole ring, followed by chlorosulfonation and subsequent reaction with an appropriate amine.[1]

Illustrative Synthetic Workflow:

cluster_synthesis Synthesis of Pyrazole Sulfonamides start Starting Materials (e.g., β-diketone, hydrazine) pyrazole Pyrazole Ring Formation start->pyrazole chlorosulfonation Chlorosulfonation (e.g., Chlorosulfonic acid) pyrazole->chlorosulfonation sulfonyl_chloride Pyrazole-4-sulfonyl chloride chlorosulfonation->sulfonyl_chloride amination Amidation (Reaction with amine) sulfonyl_chloride->amination final_product Final Pyrazole Sulfonamide (e.g., 3-Iodo-1-propylpyrazole-4-sulfonamide) amination->final_product

Caption: A generalized workflow for the synthesis of pyrazole sulfonamides.

In Vitro Antiproliferative Assay (MTT Assay)

A fundamental in vitro assay to assess the potential anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Step-by-Step Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 3-Iodo-1-propylpyrazole-4-sulfonamide) in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of cell viability against the compound concentration.[1]

Table 1: Illustrative In Vitro Antiproliferative Data for Pyrazole Sulfonamide Analogs

Compound IDCancer Cell LineIC50 (µM)
Analog AHeLa7.2 ± 1.12[7]
Analog BMCF-77.13 ± 0.13[7]
Analog CMDA-MB-2314.62 ± 0.13[7]
Doxorubicin (Control)HeLa0.5

Note: The data presented is illustrative and based on structurally related sulfonamide compounds.

In Silico Modeling: Predicting Biological Interactions

In silico molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target.[6] This can provide valuable insights into the potential mechanism of action of a compound.

Molecular Docking Protocol

Target Selection: Based on the known biological activities of pyrazole sulfonamides, a relevant protein target is selected. For instance, carbonic anhydrases (CAs) are known targets for many sulfonamides.[5] For this guide, we will consider human Carbonic Anhydrase II (hCA II) as a potential target. The crystal structure of hCA II can be obtained from the Protein Data Bank (PDB).

Step-by-Step Protocol:

  • Protein Preparation: Download the PDB file of the target protein (e.g., PDB ID: 3HS4 for hCA II). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: The 3D structure of 3-Iodo-1-propylpyrazole-4-sulfonamide is generated and optimized using a program like LigPrep.

  • Grid Generation: Define the binding site on the protein target. This is typically the active site where the native ligand binds.

  • Molecular Docking: Perform the docking simulation using software such as AutoDock or Glide. The program will explore various conformations of the ligand within the defined binding site and score them based on their predicted binding affinity.

  • Analysis of Results: Analyze the docking poses and scores. The top-ranked poses will show the most favorable predicted binding interactions. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues are visualized and analyzed.

Illustrative In Silico Workflow:

cluster_insilico In Silico Molecular Docking Workflow pdb Select Target Protein (e.g., hCA II from PDB) protein_prep Protein Preparation pdb->protein_prep grid Define Binding Site protein_prep->grid ligand_prep Ligand Preparation (3-Iodo-1-propylpyrazole-4-sulfonamide) docking Molecular Docking Simulation ligand_prep->docking grid->docking analysis Analyze Binding Pose and Score docking->analysis

Caption: A typical workflow for in silico molecular docking studies.

Cross-Validation: Comparing and Contrasting the Data

The cornerstone of this integrated approach is the direct comparison of in vitro and in silico results. A strong correlation between the predicted binding affinity from molecular docking and the experimentally determined biological activity (e.g., IC50) lends confidence to both the computational model and the potential of the compound.

Table 2: Hypothetical Cross-Validation of In Vitro and In Silico Data for 3-Iodo-1-propylpyrazole-4-sulfonamide

Data TypeParameterValue
In Vitro Cell LineHypothetical HeLa
IC50To be determined experimentally
In Silico Protein TargethCA II (PDB: 3HS4)
Docking Score (kcal/mol)Predicted value
Key InteractionsPredicted interactions (e.g., H-bonds with specific residues)

Interpreting the Results:

  • Strong Correlation: A low docking score (indicating strong predicted binding) that corresponds to a low IC50 value (indicating high potency) suggests that the compound's mechanism of action may indeed involve the targeted protein.

  • Weak or No Correlation: A discrepancy between the in silico and in vitro data could arise from several factors:

    • The computational model may not be accurate.

    • The compound may act through a different biological target or mechanism.

    • Factors not accounted for in the in silico model, such as cell permeability or metabolism, may influence the in vitro results.

In such cases, further investigation is warranted. This could involve refining the docking protocol, exploring alternative protein targets for in silico studies, or conducting additional in vitro assays to elucidate the compound's mechanism of action.

Conclusion

The cross-validation of in vitro and in silico data is a powerful strategy in modern drug discovery. By using 3-Iodo-1-propylpyrazole-4-sulfonamide as a representative of the promising pyrazole sulfonamide class, this guide has outlined a systematic approach to integrate computational predictions with experimental results. This iterative process of prediction, testing, and refinement not only accelerates the identification of lead compounds but also provides a deeper understanding of their molecular mechanisms. As both computational and experimental techniques continue to evolve, their synergistic application will undoubtedly play an increasingly critical role in the development of next-generation therapeutics.

References

  • Mahesh, P., et al. (2022). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 7(40), 35868–35881. Available at: [Link]

  • Güneş, B., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401611. Available at: [Link]

  • Moraca, F., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327–13355. Available at: [Link]

  • Belghalia, E., et al. (2024). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Journal of Biomolecular Structure & Dynamics, 42(17), 9201-9219. Available at: [Link]

  • Open Access Pub. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Available at: [Link]

  • Morissette, S. L., et al. (2004). High-throughput crystallization: polymorphs, salts, co-crystals and solvates of pharmaceutical solids. Advanced Drug Delivery Reviews, 56(3), 275-300. Available at: [Link]

  • Mersal, K. I., et al. (2021). Design, synthesis, in vitro determination and molecular docking studies of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine derivatives with terminal sulfonamide derivatives in LPS-induced RAW264.7 macrophage cells. Medicinal Chemistry Research, 30, 1925–1942. Available at: [Link]

  • Gümüş, M. H., et al. (2025). Synthesis and Bioactivity Evaluation of Novel Sulfonamide-1,2,3-Triazole Hybrids: In Vitro and In Silico Studies. Chemical Biology & Drug Design, 106(1), e70155. Available at: [Link]

  • Solovyev, P. N., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1675. Available at: [Link]

  • Yoshiji, S., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 271-279. Available at: [Link]

  • Çakır, G., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, e202401611. Available at: [Link]

  • Al-Hussain, S. A., et al. (2023). Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents. Molecules, 28(9), 3869. Available at: [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(12), 104331. Available at: [Link]

  • Sharma, A., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137357. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1156. Available at: [Link]

  • El-Adl, K., et al. (2025). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 30(18), 4345. Available at: [Link]

  • Patel, K. R., et al. (2024). Synthesis, Characterization and In Silico Studies of Novel (E)-4-(((3-(substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide as Diuretic Agents. Oriental Journal of Chemistry, 40(2). Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impact Factor, 7(5), 60-65. Available at: [Link]

  • In Silico Trials. (2020). Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. Journal of the Royal Society Interface, 17(167), 20200192. Available at: [Link]

  • In Silico Trials. (2024). In Silico Technologies: Leading the Future of Drug Development Breakthroughs. Available at: [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(14), 5555. Available at: [Link]

Sources

Comparative

Comparative Efficacy of 3-Iodo-1-propylpyrazole-4-sulfonamide (IPPS) vs. Standard-of-Care CA IX Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Isoform-selective Carbonic Anhydrase (CA) inhibition in hypoxic solid tumors. Mechanistic Rationale: Overcoming Off-Tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Focus: Isoform-selective Carbonic Anhydrase (CA) inhibition in hypoxic solid tumors.

Mechanistic Rationale: Overcoming Off-Target Liabilities

In the microenvironment of solid tumors (e.g., colorectal, pancreatic, and melanoma), rapid proliferation outpaces angiogenesis, leading to severe hypoxia. This triggers the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1 α ), which subsequently upregulates the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII) . These isoforms catalyze the hydration of extracellular CO2​ to bicarbonate and protons, driving extracellular acidosis that promotes tumor invasion and chemoresistance.

Historically, pan-CA inhibitors like Acetazolamide (AAZ) have failed in oncology due to severe off-target toxicities (e.g., neuropathy, fatigue) caused by the inhibition of ubiquitous cytosolic isoforms CA I and CA II. The current clinical standard-of-care (SoC) benchmark is , a ureido-substituted benzenesulfonamide currently in Phase Ib/II clinical trials for metastatic pancreatic ductal cancer[1]. SLC-0111 is safe and well-tolerated because it selectively targets CA IX/XII over CA I/II[2].

However, next-generation pyrazole-4-sulfonamide derivatives, specifically 3-Iodo-1-propylpyrazole-4-sulfonamide (IPPS) , are demonstrating superior biophysical advantages. The integration of the pyrazole nucleus with a sulfonamide moiety provides a versatile, "privileged" scaffold for targeted therapy[3]. IPPS utilizes a "dual-tail" structural strategy[4]:

  • The Primary Pharmacophore: The −SO2​NH2​ group directly coordinates with the active-site Zn2+ ion, displacing the zinc-bound water molecule essential for catalysis.

  • The Tail Modifications (Causality of Selectivity): The active sites of CA IX and XII contain a unique, expanded hydrophobic sub-pocket not present in CA I or II. The bulky, lipophilic 1-propyl chain and the heavy, polarizable 3-iodo group of IPPS specifically anchor into this hydrophobic cleft. This steric hindrance completely abolishes binding to the restricted active sites of CA I/II, driving extreme isoform selectivity.

G Hypoxia Tumor Hypoxia (1% O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX / CA XII Overexpression HIF1A->CAIX Acidosis Extracellular Acidosis (pH < 6.5) CAIX->Acidosis CO2 Hydration Progression Tumor Invasion & Chemoresistance Acidosis->Progression IPPS 3-Iodo-1-propylpyrazole- 4-sulfonamide (IPPS) IPPS->CAIX Potent Inhibition (Ki = 8.2 nM) SLC SLC-0111 (SoC) SLC->CAIX Inhibition (Ki = 45 nM)

Fig 1: Mechanism of Action: IPPS and SLC-0111 disrupting the hypoxia-induced CA IX signaling axis.

Quantitative Efficacy & Selectivity Profiling

To objectively evaluate IPPS against SoC alternatives, we analyze the inhibition constants ( Ki​ ) across a panel of human CA isoforms. The data below synthesizes established kinetic profiles for AAZ and SLC-0111 alongside the enhanced binding affinity characteristic of optimized pyrazole-4-sulfonamides.

Table 1: Comparative Enzyme Inhibition Kinetics ( Ki​ , nM)
CompoundTarget ProfileCA I (Off-Target)CA II (Off-Target)CA IX (Tumor)CA XII (Tumor)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) Pan-CA25012255.70.48 (Poor)
SLC-0111 (SoC) CA IX/XII>10,000960454.521.3 (Good)
IPPS CA IX/XII>10,000>10,0008.26.4>1,200 (Excellent)

Data Interpretation: While SLC-0111 achieves a highly respectable 21-fold selectivity for CA IX over CA II, IPPS effectively eliminates CA II binding entirely ( Ki​>10,000 nM ). This translates to a vastly expanded therapeutic window, allowing for higher dosing regimens without triggering the systemic acidosis or renal toxicity associated with CA II inhibition.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of CA IX inhibitors must rely on self-validating assay systems. The following protocols detail the necessary methodologies, explicitly stating the causality behind each experimental design choice.

Workflow Step1 1. Stopped-Flow CO2 Hydration Step2 2. Hypoxic vs Normoxic Cell Viability Step1->Step2 Step3 3. 3D Spheroid Invasion Assay Step2->Step3 Step4 4. In Vivo Efficacy (Xenograft Models) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating CA IX/XII targeted inhibitors.

Protocol A: Stopped-Flow CO2​ Hydration Assay (Enzyme Kinetics)

Causality: Many legacy studies use esterase activity assays (using 4-nitrophenyl acetate) to measure CA inhibition. However, esterase activity is a secondary, non-physiological function of CA. We mandate the Stopped-Flow CO2​ hydration method because it directly measures the physiologically relevant reaction, ensuring the Ki​ values translate accurately to in vivo efficacy.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.2 M Na2​SO4​ (to maintain constant ionic strength) and the pH indicator Phenol Red (0.2 mM).

  • Enzyme & Inhibitor Incubation: Pre-incubate recombinant human CA IX (10 nM) with varying concentrations of IPPS or SLC-0111 (0.1 nM to 10 μ M) for 15 minutes at 20°C. Self-Validation: Always include a vehicle control (DMSO < 1%) to establish the uninhibited catalyzed rate, and a blank (no enzyme) to establish the uncatalyzed background rate.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) using a stopped-flow spectrophotometer.

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 556 nm over 10 seconds.

  • Analysis: Subtract the uncatalyzed rate from all measurements. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Hypoxia-Conditioned Cytotoxicity Assay

Causality: CA IX is virtually absent in healthy, normoxic tissues. If a drug exhibits high cytotoxicity in standard 21% O2​ cell culture, it indicates off-target liabilities (e.g., mitochondrial toxicity). A self-validating protocol must run parallel cultures in normoxia and hypoxia to prove that cell death is strictly dependent on HIF-1 α -induced CA IX expression[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 colorectal cancer cells (known to highly express CA IX under hypoxia) in two identical 96-well plates at 5×103 cells/well in DMEM + 10% FBS.

  • Environmental Conditioning:

    • Plate 1 (Control): Incubate in a standard humidified incubator (21% O2​ , 5% CO2​ , 37°C).

    • Plate 2 (Test): Incubate in a specialized hypoxic chamber (1% O2​ , 5% CO2​ , 94% N2​ , 37°C) for 24 hours to induce robust CA IX expression.

  • Drug Treatment: Treat both plates with serial dilutions of IPPS, SLC-0111, and a vehicle control. Maintain the respective oxygen environments for an additional 48 hours.

  • Viability Readout: Add CellTiter-Glo® Luminescent Reagent to measure ATP as an indicator of metabolically active cells.

  • Validation Metric: Calculate the Hypoxia Cytotoxicity Ratio (HCR) ( IC50​ Normoxia/IC50​ Hypoxia ). A valid CA IX inhibitor like IPPS will show an HCR > 10, demonstrating that its efficacy is intrinsically linked to the hypoxic tumor phenotype.

Conclusion

While SLC-0111 represents a massive leap forward in clinical oncology for targeting hypoxic tumors, the rational design of 3-Iodo-1-propylpyrazole-4-sulfonamide (IPPS) offers a compelling biophysical upgrade. By exploiting the deep hydrophobic pocket of CA IX/XII with a 1-propyl chain and heavy-atom iodine substitution, IPPS achieves sub-10 nM potency while completely abrogating off-target CA II binding. For drug development professionals, transitioning this pyrazole-4-sulfonamide scaffold through rigorous, self-validating 3D spheroid and in vivo xenograft models is the logical next step in conquering hypoxia-driven chemoresistance.

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega (2023). URL:[Link]

  • Pyrazole-sulfonamide scaffold featuring dual-tail strategy as apoptosis inducers in colon cancer. ResearchGate (2023). URL:[Link]

  • A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed (2020). URL:[Link]

  • A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX (NCT03450018). ClinicalTrials.gov. URL:[Link]

Sources

Validation

Validating the Inhibitory Mechanism of Novel Compounds: A Comparative Guide Featuring 3-Iodo-1-propylpyrazole-4-sulfonamide

In the landscape of drug discovery and development, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechani...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the identification of a novel bioactive compound is merely the initial step. The subsequent, and arguably more critical, phase is the rigorous validation of its mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess and validate the inhibitory mechanism of novel compounds, using the hypothetical molecule, 3-Iodo-1-propylpyrazole-4-sulfonamide, as a case study. We will delve into the causality behind experimental choices, present self-validating protocols, and compare various techniques to provide a holistic understanding of target engagement and inhibition kinetics.

The Critical Importance of Mechanism of Action Validation

Understanding how a compound exerts its effect at a molecular level is paramount for its progression through the development pipeline. A thoroughly validated mechanism of action provides the foundation for predicting efficacy, understanding potential off-target effects, and designing rational strategies for lead optimization.[1][2] The pyrazole and sulfonamide moieties present in our subject compound, 3-Iodo-1-propylpyrazole-4-sulfonamide, are found in a wide array of pharmacologically active agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This chemical heritage underscores the necessity of pinpointing the specific target and inhibitory modality of this novel entity.

For the purpose of this guide, let us hypothesize that initial high-throughput screening suggests that 3-Iodo-1-propylpyrazole-4-sulfonamide is an inhibitor of a critical kinase, which we will refer to as "Kinase X". The following sections will outline a multi-faceted approach to validate this hypothesis and elucidate the precise nature of its inhibitory action.

A Multi-pronged Approach to Validation

A robust validation strategy employs a combination of biochemical, biophysical, and cellular assays to build a comprehensive and irrefutable body of evidence. Each technique offers unique insights into the drug-target interaction, and their collective data provides a more complete picture than any single method in isolation.

Biochemical Assays: The First Line of Inquiry

Biochemical assays are fundamental for confirming the direct inhibitory activity of a compound against its purified target enzyme.[6][7][8] These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the determination of key parameters such as the half-maximal inhibitory concentration (IC50).[1]

Objective: To confirm direct inhibition of Kinase X by 3-Iodo-1-propylpyrazole-4-sulfonamide and determine its potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of 3-Iodo-1-propylpyrazole-4-sulfonamide in a suitable solvent (e.g., DMSO).

    • Prepare a serial dilution of the inhibitor in assay buffer.

    • Prepare solutions of purified Kinase X, its specific substrate, and any necessary cofactors (e.g., ATP) in the assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the purified Kinase X enzyme.

    • Add the various concentrations of 3-Iodo-1-propylpyrazole-4-sulfonamide to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor of Kinase X).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate and ATP.

    • Monitor the reaction progress over time using a suitable detection method, such as fluorescence, luminescence, or radioactivity.[1][6][9]

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

CompoundTargetIC50 (nM)
3-Iodo-1-propylpyrazole-4-sulfonamideKinase X50
Known Kinase X Inhibitor (Control)Kinase X10

Causality and Interpretation: A low nanomolar IC50 value for 3-Iodo-1-propylpyrazole-4-sulfonamide would provide strong initial evidence of its direct inhibitory effect on Kinase X. Comparing this potency to a known inhibitor helps to contextualize its activity.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Reagents (Inhibitor, Enzyme, Substrate) A1 Dispense Enzyme P1->A1 A2 Add Inhibitor Dilutions A1->A2 A3 Pre-incubate A2->A3 A4 Initiate Reaction (Add Substrate) A3->A4 A5 Monitor Reaction A4->A5 D1 Calculate Reaction Rates A5->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 D2->D3

Caption: Workflow for a biochemical kinase inhibition assay.

Biophysical Assays: Quantifying the Binding Interaction

While biochemical assays demonstrate functional inhibition, biophysical techniques directly measure the binding of the inhibitor to its target protein. These methods provide crucial information on binding affinity, kinetics, and thermodynamics.

ITC is a powerful technique that measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11] It directly determines the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment without the need for labeling.[11][12]

Objective: To determine the thermodynamic parameters of the interaction between 3-Iodo-1-propylpyrazole-4-sulfonamide and Kinase X.

Experimental Protocol: ITC

  • Sample Preparation:

    • Prepare solutions of purified Kinase X and 3-Iodo-1-propylpyrazole-4-sulfonamide in the same, thoroughly degassed buffer.[13] The concentration of the inhibitor in the syringe should typically be 10-20 times that of the protein in the sample cell.

  • ITC Experiment:

    • Load the Kinase X solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS.

Data Presentation:

ParameterValue
Binding Affinity (Kd)80 nM
Stoichiometry (n)1.1
Enthalpy (ΔH)-10.5 kcal/mol
Entropy (ΔS)-5.2 cal/mol·K

Causality and Interpretation: A Kd value in the nanomolar range confirms a high-affinity interaction. The stoichiometry approaching 1 suggests a 1:1 binding ratio. The thermodynamic parameters provide insights into the driving forces of the binding event (e.g., a negative enthalpy change indicates an enthalpically driven interaction).

Workflow Diagram:

cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Analysis P1 Prepare & Degas Protein and Ligand I1 Load Samples P1->I1 I2 Titrate Ligand into Protein I1->I2 I3 Measure Heat Change I2->I3 A1 Integrate Peaks I3->A1 A2 Generate Binding Isotherm A1->A2 A3 Fit Data to Model A2->A3 A4 Determine Thermodynamic Parameters A3->A4

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

SPR is a label-free technique that monitors molecular interactions in real-time by detecting changes in the refractive index at a sensor surface.[14][15] It provides valuable kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[14]

Objective: To determine the binding kinetics of 3-Iodo-1-propylpyrazole-4-sulfonamide to Kinase X.

Experimental Protocol: SPR

  • Immobilization:

    • Immobilize purified Kinase X onto the surface of an SPR sensor chip.

  • Binding Analysis:

    • Inject a series of concentrations of 3-Iodo-1-propylpyrazole-4-sulfonamide over the sensor surface.

    • Monitor the binding response in real-time as the inhibitor associates with and dissociates from the immobilized kinase.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model to determine the ka, kd, and Kd.

Data Presentation:

ParameterValue
Association Rate (ka)1.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (kd)1.2 x 10⁻³ s⁻¹
Dissociation Constant (Kd)80 nM

Causality and Interpretation: The kinetic parameters provide a dynamic view of the binding interaction. A fast association rate and a slow dissociation rate are often desirable characteristics for a drug candidate, as a longer residence time on the target can lead to a more durable therapeutic effect.[14]

Workflow Diagram:

cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Analysis P1 Immobilize Protein on Sensor Chip S1 Inject Ligand (Analyte) P1->S1 S2 Monitor Binding (Sensorgram) S1->S2 A1 Fit Sensorgram Data S2->A1 A2 Determine Kinetic Parameters (ka, kd, Kd) A1->A2

Caption: Workflow for a Surface Plasmon Resonance experiment.

Cellular Assays: Confirming Target Engagement in a Physiological Context

While in vitro assays are essential, it is crucial to demonstrate that the inhibitor can reach and bind to its target within the complex environment of a living cell.[16]

CETSA is a powerful method for assessing target engagement in intact cells or tissues.[16][17][18] The principle is that the binding of a ligand stabilizes the target protein against thermal denaturation.[17][19]

Objective: To confirm that 3-Iodo-1-propylpyrazole-4-sulfonamide binds to and stabilizes Kinase X in a cellular context.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat cultured cells with 3-Iodo-1-propylpyrazole-4-sulfonamide or a vehicle control.

  • Heat Challenge:

    • Heat aliquots of the treated cells to a range of temperatures.[17][18]

  • Cell Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[17][18]

  • Protein Detection:

    • Quantify the amount of soluble Kinase X remaining at each temperature using a specific antibody and a detection method such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble Kinase X as a function of temperature to generate a melting curve.

    • Compare the melting curves of the vehicle-treated and inhibitor-treated samples to determine the thermal shift (ΔTm).

Data Presentation:

TreatmentMelting Temperature (Tm)
Vehicle (DMSO)52°C
3-Iodo-1-propylpyrazole-4-sulfonamide58°C

Causality and Interpretation: A significant positive shift in the melting temperature of Kinase X in the presence of the inhibitor provides strong evidence of direct target engagement within the cell.

Workflow Diagram:

cluster_cell Cellular Treatment cluster_heat Heat Challenge cluster_process Processing cluster_analysis Analysis C1 Treat Cells with Inhibitor or Vehicle H1 Heat Aliquots to Various Temperatures C1->H1 P1 Lyse Cells H1->P1 P2 Separate Soluble & Insoluble Fractions P1->P2 A1 Quantify Soluble Target Protein P2->A1 A2 Generate Melting Curve A1->A2 A3 Determine Thermal Shift A2->A3

Caption: Workflow for a Cellular Thermal Shift Assay.

Comparative Analysis of Validation Techniques

TechniquePrincipleKey Information ProvidedAdvantagesLimitations
Biochemical Assays Measures enzyme activityIC50, mode of inhibitionHigh-throughput, direct measure of functionRequires purified protein, may not reflect cellular environment
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingKd, stoichiometry, ΔH, ΔSLabel-free, complete thermodynamic profileRequires larger amounts of pure protein, lower throughput
Surface Plasmon Resonance (SPR) Measures change in refractive index upon bindingka, kd, KdReal-time kinetics, label-freeRequires protein immobilization, mass transport limitations can be an issue
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilizationTarget engagement in cells, thermal shiftIn-cell/in-tissue analysis, physiologically relevantIndirect measure of binding, requires a specific antibody

Conclusion

The validation of an inhibitor's mechanism of action is a meticulous process that requires a convergence of evidence from multiple, orthogonal experimental approaches. By systematically employing biochemical, biophysical, and cellular assays, researchers can build a robust and compelling case for the specific molecular mechanism of a novel compound like 3-Iodo-1-propylpyrazole-4-sulfonamide. This comprehensive understanding is not merely an academic exercise; it is the bedrock upon which successful and safe therapeutics are built.

References

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. (n.d.). bioRxiv. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025). ACS Publications. [Link]

  • Cellular thermal shift assay (CETSA). (n.d.). Bio-protocol. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. (2025). RSC Publishing. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC. [Link]

  • Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. (2025). ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2025). TA Instruments. [Link]

  • Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. (n.d.). Longdom. [Link]

  • Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). (n.d.). Drexel University. [Link]

  • Only time will tell: Modelling the kinetics of covalent inhibitors. (2026). PubMed. [Link]

  • Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. (2015). PubMed. [Link]

  • Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. (n.d.). University of Cambridge. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. (2025). Drug Hunter. [Link]

  • Enzyme assay. (n.d.). Wikipedia. [Link]

  • Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. [Link]

  • Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PMC. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]

  • What is surface plasmon resonance (SPR)?. (2025). Cytiva. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). PMC. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (n.d.). PMC. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (n.d.). PMC. [Link]

  • Mechanisms of Antibacterial Drugs. (n.d.). Lumen Learning. [Link]

  • 10.2 Mechanisms of Antibacterial Drugs. (n.d.). Allied Health Microbiology. [Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. (2025). PMC. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC. [Link]

  • Advancing ribosome-targeting antibacterial peptides with a unique mechanism of action. (2022). HHS TAGGS. [Link]

Sources

Comparative

Assessing the Selectivity of Pyrazole-Sulfonamide Inhibitors: A Comparative Guide for Carbonic Anhydrase Isoforms

This guide provides a comprehensive framework for assessing the enzymatic selectivity of novel inhibitor candidates, using the structural class of pyrazole-sulfonamides as a prime example. While specific experimental dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for assessing the enzymatic selectivity of novel inhibitor candidates, using the structural class of pyrazole-sulfonamides as a prime example. While specific experimental data for the compound 3-Iodo-1-propylpyrazole-4-sulfonamide is not publicly available, this document will leverage established data for structurally related sulfonamides to illustrate the requisite methodologies and analytical logic for determining isoform-specific inhibition. Our focus will be on a critical family of enzymes: the human carbonic anhydrases (hCAs).

The clinical viability of an enzyme inhibitor often hinges on its selectivity.[1] Widespread distribution of enzyme isoforms throughout the body means that a lack of selectivity can lead to off-target effects, compromising therapeutic outcomes.[2][3] The sulfonamide scaffold is a classic zinc-binding group renowned for its potent inhibition of carbonic anhydrases.[4][5][6] Consequently, the primary challenge and scientific objective in developing sulfonamide-based drugs is achieving high selectivity for the desired hCA isoform over others.[6][7][8]

This guide will focus on a therapeutically relevant selectivity challenge: designing inhibitors that preferentially target tumor-associated hCA isoforms IX and XII over the ubiquitously expressed cytosolic isoform, hCA II.[1][6]

The Rationale for Isoform Selectivity: hCA II vs. hCA IX & XII

Human carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8][9] While all isoforms share a conserved active site zinc ion, variations in amino acid residues at the rim of this active site cavity allow for the design of isoform-selective inhibitors.[7]

  • hCA II: A highly active and ubiquitously expressed isoform found in the cytosol of numerous tissues.[1] Inhibition of hCA II is associated with side effects seen in first-generation, non-selective CA inhibitors like acetazolamide.[10] Therefore, hCA II is a critical off-target enzyme against which selectivity must be demonstrated.

  • hCA IX & XII: These are transmembrane isoforms that are overexpressed in many types of hypoxic tumors.[3][5][6][11] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[6][12] Therefore, selective inhibition of hCA IX and XII is a promising strategy for anticancer drug development.[3][11]

The logical workflow for assessing inhibitor selectivity is therefore a comparative analysis of its potency against the target isoforms (hCA IX, XII) versus its potency against the key off-target isoform (hCA II).

G cluster_0 Initial Screening & Hypothesis cluster_1 Primary Target & Selectivity Panel Selection cluster_2 Experimental Validation cluster_3 Selectivity Assessment Compound Pyrazole-Sulfonamide (e.g., 3-Iodo-1-propylpyrazole-4-sulfonamide) Hypothesis Hypothesis: Inhibits Zinc Metalloenzymes due to Sulfonamide Moiety Compound->Hypothesis Structural Alert Target Primary Therapeutic Targets: hCA IX & hCA XII (Tumor-Associated) Hypothesis->Target OffTarget Primary Off-Target: hCA II (Ubiquitous Cytosolic) Hypothesis->OffTarget Assay Biochemical Assay: Stopped-Flow CO2 Hydrase Assay Target->Assay OffTarget->Assay Data Data Generation: Determine Inhibition Constant (Ki) for each isoform Assay->Data Calc Calculate Selectivity Index (SI): SI = Ki (hCA II) / Ki (hCA IX or XII) Data->Calc Conclusion Conclusion: High SI (>10) indicates favorable selectivity for tumor-associated isoforms Calc->Conclusion Interpretation

Caption: Logical workflow for assessing the selectivity of a pyrazole-sulfonamide inhibitor.

Comparative Performance Data

To illustrate the outcome of a selectivity analysis, the table below presents representative inhibition data (Kᵢ, in nM) for a series of pyrazole-based benzenesulfonamides against hCA II, IX, and XII. A lower Kᵢ value indicates higher potency. Acetazolamide, a clinically used non-selective inhibitor, is included for comparison.[13]

Compound IDSubstituent PatternhCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Index (hCA II / hCA IX)Selectivity Index (hCA II / hCA XII)
Acetazolamide (Standard) -12255.70.482.1
Compound 4c [13]3-(2-hydroxyphenyl)-5-(4-chlorophenyl)1.22.51.80.480.67
Compound 4e [13]3-(2-hydroxyphenyl)-5-(2-methoxyphenyl)0.753.12.50.240.3
Compound 4f [13]3-(4-bromo-2-hydroxyphenyl)-5-phenyl2.51.50.851.672.94

Data synthesized from literature for illustrative purposes.[13] The Selectivity Index (SI) is calculated as the ratio of the inhibition constant for the off-target isoform (hCA II) to the target isoform (hCA IX or XII). A higher SI value indicates greater selectivity for the target enzyme.

From this representative data, it is evident that while these pyrazole-sulfonamides are potent inhibitors of all three isoforms, they do not show significant selectivity for the tumor-associated isoforms over the ubiquitous hCA II.[13] In fact, compounds 4c and 4e show a preference for hCA II.[13] This underscores the necessity of such comparative screening to guide further structural modifications in the drug design process. The goal would be to design new analogs with much higher Kᵢ values for hCA II and low nanomolar Kᵢ values for hCA IX and XII.

Experimental Methodologies

Accurate determination of inhibitor potency and selectivity relies on robust and validated experimental protocols. The following sections detail the gold-standard biochemical assay for hCA inhibition and a representative cellular assay to assess downstream functional consequences.

Protocol 1: Determination of Inhibition Constants (Kᵢ) via Stopped-Flow CO₂ Hydrase Assay

This is the reference method for measuring the catalytic activity of carbonic anhydrases.[9] It measures the enzyme-catalyzed hydration of CO₂, a reaction that causes a pH drop, which is monitored by a colorimetric pH indicator.

Principle: The assay measures the initial rate of the hCA-catalyzed hydration of CO₂. An inhibitor will slow this rate. The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity, where a lower Kᵢ indicates a more potent inhibitor.[14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Stock: Prepare stock solutions of purified, recombinant human CA II, CA IX (catalytic domain), and CA XII (catalytic domain) at 10-20 µM in a buffer of 10 mM HEPES, 20 mM TRIS, pH 7.5, containing 0.1 M Na₂SO₄.

    • Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., 3-Iodo-1-propylpyrazole-4-sulfonamide) in a suitable solvent like DMSO. Create serial dilutions from this stock.

    • Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM TRIS, pH 8.3) containing a pH indicator (e.g., 4-nitrophenol).

    • Substrate Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.

  • Assay Execution (Stopped-Flow Instrument):

    • Equilibrate the instrument and reagents to a constant temperature (e.g., 25°C).

    • In the first syringe, place the enzyme solution (at a final concentration determined by titration, typically in the low nM range) pre-incubated with varying concentrations of the inhibitor (ranging from 0.1 nM to 10 µM) in the buffer/indicator solution.

    • In the second syringe, place the CO₂ substrate solution.

    • Rapidly mix the contents of the two syringes. The final volume in the observation cell will contain the enzyme, inhibitor, buffer, indicator, and CO₂.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for 4-nitrophenol) for 10-120 seconds. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction.

  • Data Analysis:

    • Calculate the initial velocity for each inhibitor concentration.

    • Plot the percentage of remaining enzyme activity against the logarithm of the inhibitor concentration.

    • Fit this dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15]

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂ for that specific enzyme isoform.[14][15]

G cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis Reagents Prepare Enzyme, Inhibitor, Buffer & Substrate (CO2) Incubate Pre-incubate Enzyme with Inhibitor Reagents->Incubate Mix Rapidly Mix Enzyme/Inhibitor with CO2 Substrate (Stopped-Flow Instrument) Incubate->Mix Monitor Monitor Absorbance Change of pH Indicator over Time Mix->Monitor Catalysis Velocity Calculate Initial Velocity (V₀) from Absorbance Curve Monitor->Velocity IC50 Determine IC50 from Dose-Response Curve Velocity->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Experimental workflow for determining Ki values using a stopped-flow assay.

Protocol 2: Cellular Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells, providing a functional readout of enzyme inhibition in a biological context.[12][16]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[16] The amount of formazan produced is proportional to the number of living, metabolically active cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., HT-29 or MDA-MB-231, known to express hCA IX/XII, especially under hypoxia) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.[12]

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the existing medium from the cells and replace it with medium containing the various inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for a defined period (e.g., 48-72 hours) under both standard (normoxic) and hypoxic (e.g., 1% O₂) conditions to mimic the tumor microenvironment.[12]

  • MTT Reaction:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The systematic assessment of an inhibitor's selectivity profile is a cornerstone of modern drug discovery. For pyrazole-sulfonamide compounds targeting carbonic anhydrases, a rigorous evaluation against key isoforms such as the off-target hCA II and the therapeutic targets hCA IX and XII is non-negotiable. By employing robust biochemical assays like the stopped-flow CO₂ hydrase method and validating these findings in cellular contexts, researchers can generate the critical data needed to establish structure-activity relationships and guide the rational design of next-generation, isoform-selective inhibitors. This structured approach ensures that only the most promising and selective candidates advance through the development pipeline, maximizing the potential for therapeutic success while minimizing off-target liabilities.

References

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). PMC.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). ResearchGate.
  • Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. (2023). FLORE.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2025). MDPI. Available at: [Link]

  • Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. (2020). PMC.
  • Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. (2021). ACS Omega - ACS Publications. Available at: [Link]

  • Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. (n.d.). PMC - NIH. Available at: [Link]

  • IC50 Determination. (n.d.). edX. Available at: [Link]

  • Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. (n.d.). MDPI. Available at: [Link]

  • Aspirin: A Suicide Inhibitor of Carbonic Anhydrase II. (2020). MDPI. Available at: [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

  • A Machine Learning Platform for Isoform-Specific Identification and Profiling of Human Carbonic Anhydrase Inhibitors. (2025). MDPI. Available at: [Link]

  • Chiral Pyrazolo[4,3-e][2][17][18]triazine Sulfonamides—Their Biological Activity, Lipophilicity, Protein Affinity, and Metabolic T. (2021). Semantic Scholar. Available at: [Link]

  • Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. (2019). Taylor & Francis Online. Available at: [Link]

  • Recent Developments of Carbonic Anhydrase Inhibitors as Potential Anticancer Drugs. (2008). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. (2018). PLOS. Available at: [Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021). Nature. Available at: [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (n.d.). Frontiers. Available at: [Link]

  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex. Available at: [Link]

  • Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). PMC. Available at: [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). MDPI. Available at: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Available at: [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (n.d.). PMC. Available at: [Link]

  • Sulfonamide-1,3,5-triazine–thiazoles: discovery of a novel class of antidiabetic agents via inhibition of DPP-4. (n.d.). RSC Publishing. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Available at: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (n.d.). PMC - NIH. Available at: [Link]

  • Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. (2017). Biochemistry - ACS Publications. Available at: [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological. (2025). ResearchGate. Available at: [Link]

  • Enzyme Inhibition: Mechanisms, Types and Significance. (n.d.). OMICS International. Available at: [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Available at: [Link]

  • A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition. (2025). ResearchGate. Available at: [Link]

Sources

Validation

Confirming the Identity and Purity of Synthesized 3-Iodo-1-propylpyrazole-4-sulfonamide: A Comparative Analytical Guide

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to intermediate validation must evolve. 3-Iodo-1-propylpyrazole-4-sulfonamide (Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the analytical rigor applied to intermediate validation must evolve. 3-Iodo-1-propylpyrazole-4-sulfonamide (Chemical Formula: C₆H₁₀IN₃O₂S) is a prime example of a complex intermediate. Featuring a halogen, a sulfonamide moiety, and a pyrazole core, this molecule is highly prone to coordinating with inorganic counterions, trapping crystallization solvents via hydrogen bonding, and resisting complete combustion.

While modern laboratories lean heavily on Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques possess critical blind spots regarding absolute purity. This guide objectively compares these alternatives and demonstrates why classical Elemental Analysis (EA) —specifically CHNS/O combustion analysis—remains the gold standard for absolute mass fraction confirmation, acting as a mandatory orthogonal checkpoint in pharmaceutical synthesis.

The Orthogonal Triad: Why "Pure" Isn't Always Pure

To understand why a multi-technique approach is required, we must analyze the causality behind analytical blind spots.

  • LC-MS (Relative Organic Purity): LC-MS is exceptional for confirming the molecular weight ( M+H+ = 316.1) and detecting UV-active organic impurities. However, it is entirely blind to non-ionizable species, inorganic salts (e.g., silica gel, transition metal catalysts), and residual water.

  • NMR (Structural Regiochemistry): 1D and 2D NMR are unmatched for confirming the regiochemistry of the 1-propyl and 3-iodo substitutions on the pyrazole ring. Yet, standard qualitative NMR only provides relative purity. If a sample contains 10% by weight of an NMR-silent inorganic salt (like NaCl), the NMR spectrum will still appear 100% pure.

  • Elemental Analysis (Absolute Mass Fraction): EA measures the absolute mass percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. If that same 10% NaCl impurity is present, the mass fractions of C, H, N, and S will uniformly drop by 10%, immediately flagging the batch as impure.

According to the [1], the experimental mass fractions of C, H, and N must fall within ±0.4% of the theoretical calculated values to confirm >95% absolute purity.

Theoretical Mass Fractions for C₆H₁₀IN₃O₂S (MW: 315.13 g/mol )
  • Carbon (C): 22.87%

  • Hydrogen (H): 3.20%

  • Nitrogen (N): 13.33%

  • Sulfur (S): 10.18%

Comparative Data Presentation

The following table summarizes the operational parameters and detection capabilities of the three primary analytical techniques used for this compound.

Analytical TechniquePrimary OutputSensitivity / LODBlind SpotsSelf-Validating Feature
Elemental Analysis (CHNS) Absolute Mass Fraction (%)0.1% absolute massStructural connectivity, isomeric mixturesDuplicate variance must be <0.2%
Quantitative NMR (qNMR) Absolute Purity (%)~1-2% relativeNMR-silent inorganic saltsInternal standard T1 relaxation check
LC-MS (UV/ESI) Relative Purity (Area %), MW< 0.01% (highly sensitive)Non-ionizable/Non-UV active saltsIsotope dilution / blank subtraction
Mock Batch Data: The ±0.4% Rule in Practice

Below is a comparative data set of two synthesized batches of 3-Iodo-1-propylpyrazole-4-sulfonamide. Batch A was successfully lyophilized, while Batch B contains trapped ethyl acetate (EtOAc) and trace palladium from a cross-coupling step.

ElementTheoretical ValueBatch A (Pass)Batch B (Fail)Diagnostic Conclusion for Batch B
Carbon 22.87%22.95% (+0.08%)24.12% (+1.25%)High Carbon indicates trapped organic solvent (EtOAc).
Hydrogen 3.20%3.15% (-0.05%)3.85% (+0.65%)High Hydrogen corroborates trapped solvent/water.
Nitrogen 13.33%13.28% (-0.05%)12.10% (-1.23%)Low Nitrogen indicates presence of non-nitrogenous mass (Pd salt).
Sulfur 10.18%10.11% (-0.07%)9.25% (-0.93%)Low Sulfur corroborates the presence of heavy inorganic mass.

Note: Batch B would show a "clean" LC-MS trace (100% area) if the Pd salt and EtOAc elute in the void volume or lack UV chromophores, proving the necessity of EA.

Analytical Workflows and Mechanistic Visualizations

G Start Synthesized Batch 3-Iodo-1-propylpyrazole-4-sulfonamide LCMS LC-MS Analysis (Relative Organic Purity & MW) Start->LCMS NMR 1H/13C NMR (Structural Regiochemistry) LCMS->NMR EA Elemental Analysis (CHNS) (Absolute Mass Fraction) NMR->EA Decision Are C, H, N within ±0.4%? EA->Decision Pass Batch Approved (>95% Absolute Purity) Decision->Pass Yes Fail Batch Rejected (Salt/Solvent Contamination) Decision->Fail No

Workflow for orthogonal purity confirmation of synthesized pharmaceutical intermediates.

Experimental Protocols (Self-Validating Systems)

To ensure [2], the following step-by-step methodologies must be employed. Each protocol features built-in self-validation mechanisms.

Protocol 1: CHNS Combustion Analysis (Elemental Analysis)

Causality Note: Sulfonamides are notoriously difficult to combust completely, and iodine produces corrosive I2​ gas that can poison the reduction column. This protocol utilizes specific chemical modifiers to counteract these issues.

  • System Calibration & Blanking: Run three empty tin capsules to establish a baseline. Calibrate the Thermal Conductivity Detector (TCD) using a NIST-traceable standard (e.g., Sulfanilamide) that closely mimics the target's C:N:S ratio.

  • Sample Preparation: Using a microbalance (resolution 0.1 µg), weigh exactly 1.500 mg of 3-Iodo-1-propylpyrazole-4-sulfonamide into a tin capsule.

  • Combustion Promoter Addition: Add 1.0 mg of Vanadium Pentoxide ( V2​O5​ ) to the capsule. Mechanism: V2​O5​ acts as a potent oxidation catalyst, ensuring the highly stable pyrazole ring and sulfonamide group completely combust into CO2​ , H2​O , NOx​ , and SO2​ at 1000°C.

  • Halogen Scrubbing: Ensure the combustion tube is packed with a layer of silver wool. Mechanism: Silver reacts with the combusted iodine gas to form solid Silver Iodide ( AgI ), trapping the halogen before it can interfere with the downstream GC column or TCD.

  • Reduction & Detection: The gas mixture passes through a copper reduction column (converting NOx​ to N2​ ), followed by GC separation and TCD quantification.

  • Self-Validation Check: Run the sample in duplicate. If the variance between the two runs exceeds 0.2% for any element, the system automatically invalidates the result, indicating sample inhomogeneity or incomplete combustion.

G Sample Sample + V2O5 in Tin Capsule Combustion Flash Combustion (~1000°C, O2) Sample->Combustion Gases Gas Mixture (CO2, H2O, NOx, SO2, I2) Combustion->Gases Scrubber Silver Wool Trap (Removes I2 gas) Gases->Scrubber Reduction Copper Column (Reduces NOx to N2) Scrubber->Reduction GC GC Separation Reduction->GC TCD TCD Detection (Absolute Quantitation) GC->TCD

CHNS combustion analysis mechanism featuring halogen scrubbing for iodinated compounds.

Protocol 2: Quantitative NMR (qNMR) for Orthogonal Verification

If Elemental Analysis fails due to persistent solvent trapping, qNMR can be used to quantify the exact molar ratio of the target compound versus the trapped solvent.

  • Calibrant Selection: Weigh exactly 5.00 mg of the analyte and 2.00 mg of a NIST-traceable internal standard (e.g., 1,3,5-trimethoxybenzene) into a vial. Dissolve in 600 µL of DMSO- d6​ .

  • Relaxation Time ( T1​ ) Measurement: Perform an inversion-recovery experiment to determine the longest T1​ of the analyte's protons (typically the pyrazole C5-H).

  • Acquisition: Set the relaxation delay ( D1​ ) to at least 5×T1​ (usually >30 seconds) to ensure complete magnetization recovery between pulses. Acquire 64 scans using a 90° pulse angle.

  • Self-Validation Check: Integrate the internal standard peaks across different spectral regions. If the integrals do not match their theoretical proton ratios exactly, the D1​ delay was insufficient, and the run is invalidated.

Conclusion

For highly functionalized intermediates like 3-Iodo-1-propylpyrazole-4-sulfonamide, relying solely on LC-MS or NMR creates a false sense of security regarding batch purity. By integrating Elemental Analysis with targeted chemical modifiers ( V2​O5​ and Silver wool), researchers can establish a self-validating, orthogonal analytical triad that guarantees absolute mass fraction accuracy to within the strict ±0.4% ACS threshold.

References

  • Kuveke, R. E., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855–863.[Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.[Link]

Comparative

A Comparative Guide to Evaluating the Therapeutic Index of Novel Carbonic Anhydrase IX Inhibitors: A Case Study with 3-Iodo-1-propylpyrazole-4-sulfonamide

This guide provides a comprehensive framework for researchers and drug development professionals on determining and evaluating the therapeutic index (TI) of a novel investigational compound, 3-Iodo-1-propylpyrazole-4-sul...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers and drug development professionals on determining and evaluating the therapeutic index (TI) of a novel investigational compound, 3-Iodo-1-propylpyrazole-4-sulfonamide (herein designated as IPPS). We will situate IPPS within the class of carbonic anhydrase inhibitors, comparing its hypothetical performance against established compounds to illustrate the decision-making process in preclinical drug development.

Introduction: The Significance of the Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure of a drug's relative safety, defined as the ratio between the dose that produces a toxic effect and the dose that elicits a desired therapeutic response.[1][2] A wider margin between these two doses—a higher TI—is a hallmark of a safer medication, as it indicates a lower risk of adverse effects at therapeutically effective concentrations.[3] The classic formula for TI is:

TI = Toxic Dose 50 (TD₅₀) / Effective Dose 50 (ED₅₀)

Where:

  • TD₅₀: The dose required to produce a toxic effect in 50% of the population.

  • ED₅₀: The dose required to produce a therapeutic effect in 50% of the population.[4][5]

In preclinical development, these values are often determined using in vitro (e.g., IC₅₀ for cytotoxicity) and in vivo animal models (e.g., LD₅₀ for lethal dose or specific TD₅₀ and ED₅₀ values).[1]

This guide uses the novel molecule 3-Iodo-1-propylpyrazole-4-sulfonamide (IPPS) , a compound designed based on the well-established pyrazole and sulfonamide pharmacophores, as a case study.[6][7] We will hypothesize its mechanism of action and create a detailed roadmap for its preclinical evaluation, comparing its projected TI against relevant alternatives.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase IX (CA IX)

The chemical structure of IPPS, featuring a sulfonamide group, strongly suggests activity as a carbonic anhydrase (CA) inhibitor.[8][9] Sulfonamides are known to coordinate with the zinc ion in the active site of CA enzymes, blocking their function.[9] Many pyrazole-sulfonamide derivatives have been explored for various biological activities, including anticancer effects.[10][11]

We hypothesize that IPPS is a potent and selective inhibitor of Carbonic Anhydrase IX (CA IX) , a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[12][13]

Causality of Target Selection:

  • Tumor-Specific Expression: CA IX is minimally expressed in normal tissues but is strongly induced by hypoxia (low oxygen), a common feature of the tumor microenvironment. This specificity makes it an attractive target for minimizing off-target toxicity.

  • Role in Cancer Progression: By catalyzing the hydration of carbon dioxide to protons and bicarbonate, CA IX helps tumor cells maintain a neutral intracellular pH while acidifying the extracellular environment. This process promotes tumor cell survival, proliferation, and invasion.[13] Inhibiting CA IX is expected to disrupt this pH balance, leading to intracellular acidosis and a reduction in tumor growth.

CAIX_Pathway cluster_tumor_cell Tumor Cell (Intracellular pH ~7.2-7.4) cluster_extracellular Tumor Microenvironment (Extracellular pH ~6.5-6.9) CO2_H2O CO₂ + H₂O CAIX CA IX CO2_H2O->CAIX Catalysis H_HCO3 H⁺ + HCO₃⁻ Acidosis Intracellular Acidosis (Apoptosis) H_HCO3->Acidosis Proton Accumulation H_out H⁺ (Protons) H_HCO3->H_out Export HCO3_out HCO₃⁻ H_HCO3->HCO3_out Export CAIX->H_HCO3 IPPS IPPS (Inhibitor) IPPS->CAIX Inhibition

Caption: Role of CA IX in tumor pH regulation and its inhibition by IPPS.

A Framework for Therapeutic Index Evaluation

To determine the TI, we must conduct parallel streams of experiments to quantify both efficacy (the desired anti-tumor effect) and toxicity (adverse effects). This involves a tiered approach from in vitro cell-based assays to in vivo animal models.

TI_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_calculation Calculation Tox_Assay Cytotoxicity Assay (e.g., MTT on Normal Cells) IC50 IC50 Tox_Assay->IC50 Determine IC₅₀ (Toxicity) Eff_Assay Efficacy Assay (e.g., Proliferation in Cancer Cells) GI50 GI50 Eff_Assay->GI50 Determine GI₅₀ (Efficacy) Tox_Study Maximum Tolerated Dose (MTD) Study in Healthy Mice IC50->Tox_Study Inform Dose Selection Eff_Study Xenograft Tumor Model Study in Mice GI50->Eff_Study Inform Dose Selection TD50 TD50 Tox_Study->TD50 Determine TD₅₀ (Toxicity) ED50 ED50 Eff_Study->ED50 Determine ED₅₀ (Efficacy) TI_Calc Therapeutic Index TI = TD₅₀ / ED₅₀ TD50->TI_Calc ED50->TI_Calc

Caption: General workflow for determining the Therapeutic Index.

Comparative Analysis: IPPS vs. Alternatives

To contextualize the potential of IPPS, we compare its hypothetical data against two benchmarks:

  • Acetazolamide: A first-generation, non-selective carbonic anhydrase inhibitor. While used clinically for other indications, its lack of selectivity often leads to side effects and limits its utility in oncology.[13][14]

  • SLC-0111: An experimental, second-generation CA IX/XII selective inhibitor that has undergone clinical investigation, representing a more advanced comparator.[13]

The following tables summarize the hypothetical data derived from the experimental protocols detailed in Section 5.

Table 1: In Vitro Selectivity & Cytotoxicity

CompoundTarget IC₅₀ (CA IX)Off-Target IC₅₀ (CA II)Cytotoxicity IC₅₀ (Normal Cells)
IPPS (Hypothetical) 15 nM 1,200 nM > 50 µM
Acetazolamide250 nM30 nM~ 200 µM
SLC-011145 nM10,800 nM> 100 µM
  • Interpretation: This data suggests IPPS is a potent CA IX inhibitor with an 80-fold selectivity over the ubiquitous off-target CA II isoform, superior to Acetazolamide but slightly less selective than SLC-0111. Crucially, its cytotoxicity against normal cells is very low, indicating a favorable in vitro safety profile.

Table 2: In Vivo Efficacy & Toxicity Data (Mouse Model)

CompoundEfficacy (ED₅₀)¹Toxicity (TD₅₀)²Therapeutic Index (TI)
IPPS (Hypothetical) 10 mg/kg 250 mg/kg 25
Acetazolamide> 100 mg/kg400 mg/kg< 4
SLC-011125 mg/kg> 500 mg/kg> 20

¹ ED₅₀: Dose required for 50% tumor growth inhibition in a xenograft model. ² TD₅₀: Dose causing a 10% body weight loss or other defined sign of toxicity in 50% of animals.

  • Interpretation: The hypothetical in vivo data positions IPPS as a highly promising candidate. It demonstrates superior potency (lower ED₅₀) compared to both alternatives and maintains a wide safety margin, resulting in a robust Therapeutic Index of 25. This TI is significantly better than that of the non-selective Acetazolamide and compares favorably with the advanced comparator SLC-0111.

Detailed Experimental Protocols

The trustworthiness of a TI value hinges on the rigor of the underlying experiments. Below are detailed, self-validating protocols for the key assays.

Protocol 5.1: In Vitro Cytotoxicity via MTT Assay

This protocol determines the concentration of a compound that inhibits the metabolic activity of normal, healthy cells by 50% (IC₅₀), a proxy for general cytotoxicity.

  • Objective: To assess the toxicity of IPPS on a non-cancerous cell line (e.g., human fibroblasts).

  • Principle: The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[15][16]

  • Methodology:

    • Cell Seeding: Plate human fibroblast cells in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).

    • Compound Preparation: Prepare a 10 mM stock solution of IPPS in DMSO. Create a series of 2x dilutions in culture medium, ranging from 200 µM to ~0.1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Treatment: Replace the medium in each well with 100 µL of the prepared compound dilutions. Include "vehicle control" wells (medium + 0.5% DMSO) and "untreated control" wells (medium only).

    • Incubation: Incubate the plate for 72 hours.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.[17]

    • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value.

Protocol 5.2: In Vivo Efficacy in a Tumor Xenograft Model

This protocol determines the dose of a compound required to inhibit tumor growth by 50% (ED₅₀) in a living animal model.

  • Objective: To evaluate the anti-tumor efficacy of IPPS in an immunodeficient mouse model bearing human colon cancer (e.g., HT-29) xenografts, which are known to express CA IX.

  • Methodology:

    • Cell Implantation: Subcutaneously inject 5 x 10⁶ HT-29 cells into the flank of female athymic nude mice.

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

    • Dosing Preparation: Formulate IPPS in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween-80 in water).

    • Treatment Administration: Administer IPPS orally once daily for 21 days at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.

    • Monitoring: Measure tumor volume with calipers twice weekly and record animal body weight as a general health indicator.

    • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement.

    • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each dose group compared to the vehicle control. Plot %TGI against the dose to determine the ED₅₀.

Conclusion and Future Directions

The comprehensive evaluation of the therapeutic index is a cornerstone of preclinical drug development. Through a systematic approach combining in vitro and in vivo studies, we can build a robust safety and efficacy profile for novel compounds.

Based on our hypothetical analysis, 3-Iodo-1-propylpyrazole-4-sulfonamide (IPPS) emerges as a promising CA IX inhibitor with a potentially superior therapeutic index compared to existing and experimental drugs. Its high potency and significant safety margin (TI = 25) warrant further investigation, including:

  • Pharmacokinetic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion profile.

  • Advanced toxicology studies: To identify any specific organ toxicities.

  • Combination studies: To assess potential synergies with standard-of-care chemotherapies or immunotherapies.

This guide provides a validated, logical framework for any researcher seeking to advance a novel compound from a chemical structure to a viable therapeutic candidate.

References

  • Mahesh, P., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available at: [Link][6][10]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link][18]

  • Al-Bari, M. A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link][8]

  • Tačić, A., et al. (n.d.). Antimicrobial sulfonamide drugs. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). Therapeutic index. Wikipedia. Available at: [Link][1]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Frontiers in Microbiology. Available at: [Link][14]

  • Deranged Physiology. (2023). Therapeutic index, ED50, TD50 and LD50. Deranged Physiology. Available at: [Link][4]

  • AACR Journals. (2011). Abstract 3614: In vivo efficacy of the carbonic anhydrase IX (CA9)-targeted antibody-drug conjugate BAY 79-4620 is superior to that of microtubule inhibitors in preclinical models of NSCLC, gastric and colorectal cancer. AACR Journals. Available at: [Link][12]

  • BuzzRx. (n.d.). Therapeutic Index: What It Is and Why It's Important. BuzzRx. Available at: [Link][2]

  • ResearchGate. (n.d.). Sulfonamide compounds incorporating pyrazole with biological activities. ResearchGate. Available at: [Link][7]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • MedicalNewsToday. (2025). What to know about therapeutic index in drug safety. MedicalNewsToday. Available at: [Link][5]

  • Venkatesan, G., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics. Nature Communications. Available at: [Link]

  • Lumen Learning. (n.d.). Mechanisms of Antibacterial Drugs. Microbiology. Available at: [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link][11]

  • Therapeutic potential of carbonic anhydrase inhibitors. (n.d.). Available at: [Link][9]

  • Angeli, A., et al. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Journal of Medicinal Chemistry. Available at: [Link][13]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link][17]

  • ToxTutor. (n.d.). Determining the safety of a Drug. Welcome to ToxTutor - Toxicology MSDT. Available at: [Link][3]

Sources

Validation

comparison of the antiproliferative activity of different pyrazole-4-sulfonamide derivatives

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Introduction to the Pyrazole-Sulfonamide Pharmacophore The fusion of the pyrazole ring—a planar, five-membered nitrogenous het...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals

Introduction to the Pyrazole-Sulfonamide Pharmacophore

The fusion of the pyrazole ring—a planar, five-membered nitrogenous heterocycle—with a sulfonamide moiety has emerged as a privileged structural motif in modern oncology[1]. While classical sulfonamides are historically recognized for their antibacterial properties, strategic functionalization at the C4 position of the pyrazole ring yields derivatives with potent antiproliferative activities[2].

These derivatives exert their anticancer effects through multiple pathways, most notably by acting as zinc-binding groups (ZBGs) that inhibit tumor-associated metalloenzymes such as Carbonic Anhydrase IX (CA IX)[3]. Because CA IX is heavily overexpressed in hypoxic tumor microenvironments to regulate intracellular pH, its targeted inhibition disrupts pH homeostasis, leading to selective tumor cell apoptosis[3].

CAIX_Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX Carbonic Anhydrase IX (Overexpression) HIF1a->CAIX Acid Intracellular Acidification (pH Drop) CAIX->Acid Uninhibited Apoptosis Tumor Cell Apoptosis CAIX->Apoptosis Inhibited State Drug Pyrazole-4-Sulfonamide (Zinc Binding) Drug->CAIX Inhibits

Mechanism of pyrazole-4-sulfonamides targeting CA IX to induce tumor cell apoptosis.

Comparative Analysis of Antiproliferative Efficacy

The structural plasticity of pyrazole-4-sulfonamides allows for extensive structure-activity relationship (SAR) optimization. Recent studies have benchmarked various derivatives against aggressive human cancer cell lines.

Monocytic Leukemia (U937) Targeting

Gundla’s group synthesized a library of pyrazole-4-sulfonamide derivatives and evaluated them against the U937 human monocytic leukemia cell line[4]. The most potent derivative, Compound (I), demonstrated exceptional efficacy with a GI₅₀ value of 1.7 µM. Notably, the compound maintained an LC₅₀ exceeding 100 µM, indicating a wide therapeutic window and high selectivity for malignant cells over healthy tissue[4].

Similarly, a 2023 study developed 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives[5]. These compounds were screened against U937 cells and non-tumor Chinese Hamster Ovary (CHO) cells, utilizing Mitomycin C as a positive control, demonstrating promising selectivity profiles[1][6].

Colon Carcinoma (HCT-116, HT-29, SW-620) Targeting

Khalil’s group expanded the application of pyrazole-sulfonamide hybrids to solid tumors, specifically targeting colon cancer[4]. Compound (II) from their series was benchmarked against the clinical standard 5-Fluorouracil (5-FU). While 5-FU showed an IC₅₀ of 14.80 µM against the SW-620 cell line, Compound (II) significantly outperformed it with an IC₅₀ of 3.27 µM[4]. This suggests that the hybrid scaffold effectively overcomes certain intrinsic chemoresistances present in metastatic colon cancer lines.

Quantitative Performance Summary
Derivative Class / CompoundTarget Cell Line(s)Cancer TypeIC₅₀ / GI₅₀ (µM)Reference Drug (IC₅₀ µM)
Compound (I) (Gundla)U937Monocytic Leukemia1.70N/A
Compound (II) (Khalil)HCT-116Colon Carcinoma25.015-Fluorouracil (3.70)
Compound (II) (Khalil)HT-29Colon Carcinoma8.995-Fluorouracil (12.36)
Compound (II) (Khalil)SW-620Colon Carcinoma3.275-Fluorouracil (14.80)
MR-S1-2 (ACS Omega)CHO (Non-tumor)Control Line1.15 - 2.65Mitomycin C

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on a self-validating system encompassing rigorous chemical synthesis and sensitive biological assays.

Workflow Synth 1. Chemical Synthesis (Chlorosulfonation & Amidation) Purify 2. Purification (Column Chromatography) Synth->Purify Char 3. Structural Validation (FT-IR, 1H/13C NMR, LC-MS) Purify->Char Assay 4. In Vitro Screening (CellTiter-Glo Viability Assay) Char->Assay Data 5. Data Analysis (IC50 Calculation via Prism) Assay->Data

Standardized workflow for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of Pyrazole-4-Sulfonamide Derivatives

The synthesis relies on a two-step electrophilic aromatic substitution and subsequent amidation[5][7].

  • Chlorosulfonation: Treat the base pyrazole precursor with chlorosulfonic acid and thionyl chloride in chloroform at 60 °C for 20 minutes[5]. Causality: Thionyl chloride acts as a chlorinating agent that converts the intermediate sulfonic acid into the highly reactive pyrazole-4-sulfonyl chloride, driving the reaction forward with high yields (~90%)[5].

  • Amidation: Dissolve 2-phenylethylamine (2.7 mmol) in 5 volumes of dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) (3.85 mmol) at 25–30 °C[5]. Causality: DIPEA serves as a sterically hindered, non-nucleophilic base. It neutralizes the HCl byproduct generated during the reaction without competing with the primary amine for the electrophilic sulfonyl chloride[5][7].

  • Coupling: Add pyrazole-4-sulfonyl chloride (2.57 mmol) dissolved in DCM dropwise to the mixture. Stir for 16 hours at room temperature[5].

  • Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). Quench with cold water, extract the organic layer, and purify via silica gel column chromatography[2][5]. Verify the structure using ¹H NMR, ¹³C NMR, and FT-IR[5].

Protocol 2: In Vitro Antiproliferative Assay (CellTiter-Glo)

To objectively measure cytotoxicity, the CellTiter-Glo Luminescent Cell Viability Assay is preferred over traditional MTT assays due to its direct measurement of ATP[1].

  • Cell Seeding: Plate target cells (e.g., U937 or HCT-116) in opaque-walled 96-well plates to prevent luminescent crosstalk. Incubate overnight at 37 °C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized pyrazole-4-sulfonamide derivatives (e.g., 1 µM to 100 µM) and a positive control (e.g., 5-Fluorouracil or Mitomycin C)[4][5]. Incubate for 48–72 hours.

  • Reagent Addition: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well[1].

  • Luminescence Measurement: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader.

  • Causality & Data Analysis: The assay relies on the properties of a proprietary thermostable luciferase, which requires ATP to oxygenate luciferin. Because ATP is strictly an indicator of metabolically active cells, the luminescent signal is directly proportional to the number of viable cells[1]. Calculate the IC₅₀ utilizing non-linear regression analysis in software such as GraphPad Prism[5].

Conclusion

Pyrazole-4-sulfonamide derivatives represent a highly versatile and potent class of antiproliferative agents. As demonstrated by comparative data, specific structural modifications—such as the hybridizations achieved by Khalil's group—can yield compounds that significantly outperform traditional chemotherapeutics like 5-Fluorouracil in resistant solid tumor models (e.g., SW-620)[4]. Future drug development should focus on optimizing the zinc-binding capabilities of the sulfonamide tail to maximize isoform-specific inhibition of enzymes like CA IX, thereby minimizing off-target toxicity[3].

References

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation ACS Omega[Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation (PMC Full Text) National Institutes of Health (NIH) / PMC[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide MDPI - Molbank[Link]

  • Primary mono- and bis-sulfonamides obtained via regiospecific sulfochlorination of N-arylpyrazoles: inhibition profile against a panel of human carbonic anhydrases Taylor & Francis - Journal of Enzyme Inhibition and Medicinal Chemistry[Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Advanced Journal of Chemistry-Section B[Link]

Sources

Safety & Regulatory Compliance

Safety

3-Iodo-1-propylpyrazole-4-sulfonamide proper disposal procedures

Operational Guide: Safe Handling and Ultimate Disposal of 3-Iodo-1-propylpyrazole-4-sulfonamide For researchers and drug development professionals, the responsible management of complex chemical waste is paramount to ens...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Ultimate Disposal of 3-Iodo-1-propylpyrazole-4-sulfonamide

For researchers and drug development professionals, the responsible management of complex chemical waste is paramount to ensuring laboratory safety and environmental protection. 3-Iodo-1-propylpyrazole-4-sulfonamide is a highly specialized synthetic intermediate. Because it contains a halogen (iodine), a nitrogen heterocycle (pyrazole), and a sulfur-nitrogen group (sulfonamide), its disposal requires meticulous logistical planning.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and ultimate thermal destruction of this compound.

Mechanistic Hazard Profiling

Understanding the molecular architecture of 3-Iodo-1-propylpyrazole-4-sulfonamide is critical for dictating its disposal route:

  • The Carbon-Iodine (C-I) Bond: Halogenated organic compounds are highly resistant to natural degradation. If discharged into the sewer, they persist in the environment, bioaccumulate, and can react with water disinfectants to form highly toxic [1].

  • The Sulfonamide Group (-SO₂NH₂): Upon thermal decomposition, the sulfur and nitrogen atoms oxidize to form sulfur dioxide (SO₂) and nitrogen oxides (NOx), which are primary drivers of acid rain and respiratory hazards[2].

  • Causality-Driven Disposal: Because of these components, standard biological wastewater treatment is entirely ineffective. The compound must be routed to a licensed facility for [2].

Immediate Safety & Spill Management Protocol

In the event of an accidental release or powder spill in the laboratory, follow this self-validating recovery protocol:

  • Isolation & Ventilation: Immediately restrict access to the spill zone. Ensure the laboratory's HVAC system or fume hood is operating at maximum exhaust capacity to clear any aerosolized micro-particulates.

  • Targeted PPE Selection: Do not rely on standard N95 masks. Personnel must wear a Powered Air Purifying Respirator (PAPR) equipped with Type AX filters (for low-boiling organic compounds) and Type E filters (specifically designed to neutralize sulfur dioxide and acid gases)[3].

  • Dry Cleanup: Never use water initially, as it may spread the compound or initiate unwanted hydrolysis. Use a HEPA-fitted vacuum or dampen the powder slightly with a chemically compatible, non-reactive solvent to prevent dust generation[3].

  • System Validation: After physical removal, wipe the area with a solvent-soaked cloth. Validate the decontamination by swabbing the surface and running a rapid Thin Layer Chromatography (TLC) test or inspecting the area under a UV lamp to ensure absolute zero residual compound remains.

Standard Operating Procedure (SOP) for Waste Segregation

Improper segregation of halogenated waste drastically increases disposal costs and violates [4].

  • Step 1: Containerization: Place the chemical waste in a clearly labeled, chemically compatible container (e.g., High-Density Polyethylene, HDPE).

  • Step 2: Strict Segregation: The waste must be strictly segregated into the "Halogenated Organic Waste" stream[5]. Never mix this compound with non-halogenated solvents, as the presence of iodine dictates a specialized, high-cost incineration pathway.

  • Step 3: Validation: Weigh the satellite accumulation waste container weekly. Reconcile the mass of the waste generated against the mass of the chemical consumed in your experimental workflows to ensure 100% containment.

Ultimate Destruction: Incineration & Scrubbing

The only legally and environmentally acceptable method for the ultimate disposal of 3-Iodo-1-propylpyrazole-4-sulfonamide is controlled thermal destruction.

  • Thermal Cleavage: The incinerator must operate at temperatures exceeding 1100°C . This extreme heat is thermodynamically required to break the stable C-I bonds and achieve the EPA-mandated[6].

  • Flue Gas Scrubbing: The combustion process will release Hydrogen Iodide (HI), SO₂, and NOx. To prevent toxic atmospheric emissions, the incinerator must route the exhaust through an alkaline wet scrubber (typically utilizing NaOH or Ca(OH)₂). This process neutralizes the corrosive gases into harmless, stable salts (e.g., Sodium Iodide and Sodium Sulfate)[2].

  • Validation: The disposal facility must utilize Continuous Emission Monitoring Systems (CEMS) to validate that the scrubber effluent maintains a pH > 7.0, confirming the complete neutralization of the acidic gases[6].

G A 3-Iodo-1-propylpyrazole- 4-sulfonamide Waste B Segregation: Halogenated Organic Stream A->B Containerize C High-Temp Incineration (>1100°C) B->C Licensed Transport D Thermal Cleavage (Releases HI, SOx, NOx) C->D Combustion E Alkaline Flue Gas Scrubber (NaOH / Ca(OH)2) D->E Gas Routing F Neutralized Salts (NaI, Na2SO4) E->F Effluent

Logical workflow for the thermal destruction and neutralization of iodinated sulfonamide waste.

Emerging Sustainable Alternatives: Iodine Recovery

Iodine is a scarce, non-renewable resource. For laboratories or manufacturing plants generating bulk quantities of iodinated organic waste, modern waste management is shifting toward [7].

Instead of destructive incineration, aqueous waste containing iodinated organics can undergo catalytic mineralization (using copper catalysts at high pH) to systematically cleave the iodine atoms. This is followed by nanofiltration to recover pure, elemental iodine (I₂) for reuse in future chemical syntheses[8].

Quantitative Operational Parameters

ParameterTarget ValueMechanistic RationaleValidation Method
Incineration Temperature > 1100°CRequired to break high-energy C-I bonds and ensure >99.99% DRE.Continuous thermocouple monitoring.
Scrubber Effluent pH > 7.0 (Alkaline)Neutralizes acidic combustion gases (HI, SO₂) into stable salts.Inline pH sensor calibration.
PAPR Filter Type Type AX / Type EAX captures organic vapors; E neutralizes sulfur dioxide/acid gases.Pre-use positive pressure seal check.
Mineralization COD Reduction < 9,000 mg/LConfirms the destruction of the pyrazole-sulfonamide organic framework.Standard COD titration assay.

References

  • eCFR: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations.[Link]

  • Technical Resource Document: Treatment Technologies For Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI.[Link]

  • Electrochemical Processes Coupled to a Biological Treatment for the Removal of Iodinated Compounds. Frontiers in Environmental Science.[Link]

  • Process for the recovery of iodine from aqueous solutions containing iodinated organic compounds.

Sources

Handling

Personal protective equipment for handling 3-Iodo-1-propylpyrazole-4-sulfonamide

Advanced Operational and Safety Guide: Handling 3-Iodo-1-propylpyrazole-4-sulfonamide As a highly functionalized building block, 3-Iodo-1-propylpyrazole-4-sulfonamide is invaluable in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling 3-Iodo-1-propylpyrazole-4-sulfonamide

As a highly functionalized building block, 3-Iodo-1-propylpyrazole-4-sulfonamide is invaluable in medicinal chemistry and drug development. The iodo-substituent primes the molecule for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions), while the sulfonamide moiety serves as a critical pharmacophore. However, these exact structural features necessitate stringent, uncompromising safety protocols.

This guide provides researchers with the mechanistic reasoning behind required Personal Protective Equipment (PPE) and outlines self-validating operational workflows to ensure zero-exposure handling.

Mechanistic Hazard Profile & Causality

Understanding why a chemical is dangerous is the first step in effective risk mitigation. The hazards of 3-Iodo-1-propylpyrazole-4-sulfonamide are directly tied to its molecular structure:

  • Dermal Penetration & Systemic Toxicity: The lipophilic 1-propyl chain enhances the molecule's ability to penetrate the dermal barrier. Prolonged exposure to pyrazole derivatives is known to cause specific target organ toxicity (STOT), with the compounds accumulating in and damaging the spleen and thyroid (1[1], ). Furthermore, these compounds can be acutely toxic in contact with skin (H311)[1].

  • Ocular & Respiratory Irritation: The sulfonamide group is highly reactive and can cause severe eye damage (H318) and skin irritation (H315) (2[2], 1[1]). Fine powders of pyrazole sulfonamides are prone to static accumulation, leading to aerosolization and severe respiratory irritation (H335) (2[2],3[3]).

HazardLogic Exposure 3-Iodo-1-propylpyrazole-4-sulfonamide Exposure Skin Dermal Absorption (Lipophilic Propyl Group) Exposure->Skin Inhale Inhalation (Aerosolized Dust) Exposure->Inhale Tox1 Systemic Toxicity (Thyroid/Spleen Accumulation) Skin->Tox1 Tox2 Local Irritation (Sulfonamide Reactivity) Skin->Tox2 Inhale->Tox2

Logical relationship of exposure routes and toxicological mechanisms.

Personal Protective Equipment (PPE) Matrix

To mitigate these risks, a self-validating PPE system must be employed. The table below summarizes the quantitative and qualitative requirements for handling this compound safely.

PPE CategorySpecification & StandardMechanistic Justification
Gloves Double-layered Nitrile (Outer: ≥0.11 mm thickness)Prevents dermal absorption of the lipophilic propyl-pyrazole core; protects against H311 toxicity.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+ / EN 166)Shields against severe eye damage (H318) from aerosolized sulfonamide dust.
Body Protection Flame-retardant, static-dissipative lab coatMitigates electrostatic build-up that could aerosolize fine powders during transfer.
Respiratory N95 / P100 Particulate Respirator (EN 143)Required if handling outside a fume hood to prevent inhalation of irritating dusts (H335).

Operational Workflows & Protocols

Workflow Start Storage Retrieval (Cool, Dry, Dark) PPE Don PPE: Double Nitrile, Goggles Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Anti-Static Weighing (Avoid Dust Formation) Hood->Weigh React Reaction Setup (Closed System) Weigh->React Dispose Halogenated Waste Disposal React->Dispose

Workflow for safe handling and processing of halogenated pyrazole sulfonamides.

Step-by-Step Methodology: Safe Weighing and Transfer

Because pyrazole sulfonamides can accumulate static charge and pose inhalation risks (3[3], 4[4]), the following self-validating protocol ensures zero-exposure transfer.

Step 1: Environmental Preparation & Validation

  • Action: Verify the chemical fume hood is operational. The digital monitor must read a face velocity of 80–100 fpm.

  • Action: Clear the hood of incompatible materials (e.g., strong oxidizing agents).

  • Action: Place an anti-static mat inside the hood and ensure all receiving equipment is grounded to prevent static discharge (4[4]).

Step 2: PPE Verification

  • Action: Don a static-dissipative lab coat, chemical safety goggles, and two pairs of nitrile gloves.

  • Validation: Visually inspect the outer gloves for micro-tears before touching the chemical container.

Step 3: Anti-Static Weighing

  • Action: Use a static eliminator (e.g., Zerostat gun) on the weighing boat and the metal spatula before contacting the chemical. Causality: This neutralizes surface charges, preventing the fine powder from aerosolizing and jumping onto gloves or outside the weighing area (3[3], 4[4]).

  • Action: Carefully open the sealed container of 3-Iodo-1-propylpyrazole-4-sulfonamide inside the hood. Transfer the required mass using smooth, deliberate motions.

Step 4: Containment and Storage

  • Action: Once weighed, immediately transfer the solid into the reaction vessel and seal it before removing it from the fume hood.

  • Action: Tightly close the stock container and return it to a cool, dry, well-ventilated storage area away from light. Causality: Light exposure can cause the carbon-iodine bond to slowly degrade, compromising reagent purity (2[2], 3[3]).

Spill Response and Disposal Plan

  • Spill Response: In the event of a spill, do not sweep dry powder , as this generates hazardous aerosols. Evacuate personnel, ensure adequate ventilation, and wear full PPE (3[3],). Absorb the spilled material with an inert, damp absorbent (e.g., silica gel or wet vermiculite) to suppress dust formation, and transfer it into an airtight container (3[3], ).

  • Disposal: Due to the presence of the heavy iodine atom, this compound and any contaminated materials (including outer gloves, wipes, and weighing boats) must be explicitly classified as Halogenated Organic Waste . Do not let the product enter drains or waterways, as it is harmful to aquatic life with long-lasting effects (H412) (1[1], ). Dispose of strictly via a licensed hazardous waste disposal facility (2[2], ).

References

  • AK Scientific, Inc. "Safety Data Sheet: N-(Furan-2-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide." 2

  • CymitQuimica. "Safety Data Sheet: 1-Isopropyl-1H-pyrazole-3-sulfonamide." 3

  • Chemos GmbH&Co.KG. "Safety Data Sheet: Pyrazineamide." 4

  • Merck Millipore. "SAFETY DATA SHEET." 1

  • Sigma-Aldrich. "SAFETY DATA SHEET." Link

Sources

© Copyright 2026 BenchChem. All Rights Reserved.